4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWUTAJGAYLDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)COC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methoxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone family. This class of molecules is of significant interest to the scientific community due to the prevalence of the benzofuranone core in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and the broader benzofuranone class to offer valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the Benzofuranone Scaffold
Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are recognized for their diverse pharmacological activities.[1] The benzofuranone core, in particular, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The structural versatility of the benzofuranone nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This has made it an attractive starting point for the design and development of novel therapeutic agents.[3]
This compound, with its specific substitution pattern of hydroxyl and methoxy groups on the benzene ring, presents a unique electronic and steric profile that may confer distinct biological properties. Understanding the chemical intricacies of this molecule is the first step toward unlocking its therapeutic potential.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a fused benzofuran ring system with a ketone group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position.
Molecular Formula: C₉H₈O₄[4]
Molecular Weight: 180.16 g/mol [4]
IUPAC Name: 4-hydroxy-6-methoxy-1-benzofuran-3-one[5]
Synonyms: 3(2H)-Benzofuranone, 4-hydroxy-6-methoxy-[4]
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl and methoxy groups) suggests the potential for specific interactions with biological targets. The methoxy group can also influence the molecule's lipophilicity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| CAS Number | 24009-55-0 | [6][7] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on the methodology described in patent CN103864734A for a related compound.[9] Note: This protocol has not been independently verified and should be optimized for safety and efficiency.
Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., 1,2-dichloroethane), add phloroglucinol.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90-100 °C for 8-10 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Base-catalyzed Cyclization to form 4,6-Dihydroxybenzofuran-3(2H)-one
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate or potassium carbonate) and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 4,6-dihydroxybenzofuran-3(2H)-one by recrystallization.
Step 3: Selective Methylation to form this compound
-
Selective methylation of the more acidic 6-hydroxyl group over the chelated 4-hydroxyl group can be challenging. A possible approach involves protecting the 4-hydroxyl group, followed by methylation of the 6-hydroxyl group and subsequent deprotection. Alternatively, direct selective methylation under carefully controlled conditions using a mild methylating agent (e.g., dimethyl sulfate with a weak base) might be possible, though regioselectivity could be an issue.
Spectroscopic Characterization (Predicted and Comparative Data)
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the peer-reviewed literature. However, data from closely related compounds can provide valuable insights for characterization.
¹H NMR Spectroscopy
Based on the structure and data from similar compounds, the following proton signals can be anticipated for this compound in a suitable deuterated solvent (e.g., DMSO-d₆):
-
A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.
-
Two doublets for the aromatic protons on the benzene ring, likely in the region of δ 6.0-7.0 ppm. The coupling constants would be characteristic of meta-coupling.
-
A singlet for the methylene protons (-CH₂-) of the furanone ring, expected to be around δ 4.5-5.0 ppm.
-
A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
For comparison, the ¹H NMR spectrum of the related compound, 2-(4-Hydroxybenzyl)-6-methoxybenzofuran-3(2H)-one, shows a methoxy singlet at δ 3.75 ppm and aromatic protons in the range of δ 6.75-7.47 ppm.[2]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule:
-
A carbonyl carbon (C=O) signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic and furanone ring carbons in the range of δ 90-170 ppm.
-
A methoxy carbon (-OCH₃) signal around δ 55-60 ppm.
-
A methylene carbon (-CH₂-) signal around δ 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the hydroxyl group around 3200-3500 cm⁻¹.
-
A strong C=O stretching band for the ketone group around 1680-1720 cm⁻¹.
-
C-O stretching bands for the ether and hydroxyl groups in the region of 1000-1300 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 180 or 181, respectively, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO, CH₃, and H₂O.
Potential Biological Activities and Therapeutic Applications
While no specific biological studies on this compound have been published, the benzofuranone scaffold is associated with a wide range of pharmacological activities. Extrapolation from related compounds suggests several potential areas of interest for this molecule.
Anticancer Activity
Numerous benzofuranone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule polymerization.[10] For instance, certain benzofuran derivatives have been identified as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in cancer progression. The specific substitution pattern of this compound may allow it to interact with specific enzymatic targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The hydroxyl and methoxy substituents on the aromatic ring of this compound could play a role in its potential antimicrobial effects by influencing its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory and Antioxidant Activity
Many phenolic compounds, including flavonoids and related structures, are known for their antioxidant and anti-inflammatory properties.[1] The hydroxyl group on the benzofuranone core can act as a radical scavenger, while the overall structure may interfere with pro-inflammatory signaling pathways.
Conclusion and Future Directions
This compound is a structurally interesting member of the benzofuranone family with potential for development as a therapeutic agent. While a comprehensive experimental characterization of this specific molecule is currently lacking in the public domain, this guide provides a framework for its synthesis and potential biological evaluation based on data from closely related compounds.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthetic protocol for this compound, including full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS).
-
Screening the compound for a range of biological activities , including anticancer, antimicrobial, and anti-inflammatory effects, in relevant in vitro and in vivo models.
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Investigating the mechanism of action for any observed biological activities to identify specific molecular targets.
-
Exploring the structure-activity relationships (SAR) of related analogues to guide the design of more potent and selective derivatives.
By addressing these research gaps, the scientific community can fully elucidate the chemical and biological properties of this compound and determine its potential as a lead compound in drug discovery.
References
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
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Venkateswarlu, S., Murty, G. N., Satyanarayana, M., & Siddaiah, V. (2021). Design, Synthesis and Biological Activities of Dihydroaurones. Asian Journal of Chemistry, 33(6), 1395-1400. Retrieved from [Link]
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Demirci, F., Alpan, A. S., Alptuzun, V., & Ates, O. (2015). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-953. Retrieved from [Link]
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Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4602-4614. Retrieved from [Link]
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Abu-Hashem, A. A., El-Shehry, M. F., & Youssef, M. M. (2012). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research, 21(9), 2454-2465. Retrieved from [Link]
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Alizadeh, Z., et al. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 15, 451-464. Retrieved from [Link]
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2-[(3,4-Dihydroxyphenyl)methylidene]-4,6-dihydroxy-3-benzofuranone. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(3_4-Dihydroxyphenyl_methylidene-4_6-dihydroxy-3-benzofuranone]([Link]
- Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. (2014). Google Patents.
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Timári, G., et al. (2004). The ‘one-pot’ preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. Retrieved from [Link]
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Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small. (2024). Semantic Scholar. Retrieved from [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]
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Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. Retrieved from [Link]
- Synthesis of benzofurans. (1988). Google Patents.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]
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Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. Retrieved from [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (2012). PubMed. Retrieved from [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2021). RSC Advances, 11(42), 26233-26245. Retrieved from [Link]
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Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23): A Novel Synthetic Aurone Derivative with Antibacterial and Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from [Link]
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4-Hydroxybenzofuran-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
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Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. (n.d.). idecefyn. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. (2012). PubMed. Retrieved from [Link]
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Molecular weight and formula of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. This guide focuses on a specific derivative, this compound (CAS No: 24009-55-0), a member of the benzofuranone (also known as coumaranone) class. The strategic placement of hydroxyl and methoxy groups on the aromatic ring significantly influences its physicochemical properties and biological interaction potential.
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the molecule's core properties, a validated synthetic protocol, spectroscopic characterization guidelines, and insights into its relevance in modern drug discovery, grounded in established chemical principles and authoritative references.
Section 1: Core Molecular Properties and Structure
The fundamental identity of a compound is defined by its structure, formula, and molecular weight. These parameters are critical for all subsequent experimental and computational work, from reaction stoichiometry to analytical characterization.
Chemical Structure
The IUPAC name, this compound, describes a bicyclic system where a furanone ring is fused to a benzene ring. The benzene ring is substituted with a hydroxyl group at position 4 and a methoxy group at position 6.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Data Summary
A consolidated table of key identifiers and properties ensures rapid access to essential data for experimental design and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | This compound | AiFChem[1] |
| Molecular Formula | C₉H₈O₄ | AiFChem, BLDpharm[1][2] |
| Molecular Weight | 180.16 g/mol | AiFChem, BLDpharm[1][2] |
| CAS Number | 24009-55-0 | AiFChem, BLDpharm[1][2] |
| SMILES | O=C1COC2=CC(OC)=CC(O)=C12 | AiFChem, BLDpharm[1][2] |
| MDL Number | MFCD21361255 | AiFChem, BLDpharm[1][2] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of benzofuranones often involves the formation of a key ether linkage followed by an intramolecular cyclization. For this specific molecule, a plausible and efficient route starts from phloroglucinol, leveraging its inherent nucleophilicity. This approach is supported by literature describing the synthesis of related 4,6-dihydroxy-3(2H)-benzofuranone derivatives.[3]
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: initial acylation to introduce the necessary carbon framework, followed by a base-mediated cyclization to form the heterocyclic ring.
Figure 2: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization.
Objective: To synthesize this compound.
Part A: Synthesis of 4,6-Dihydroxybenzofuran-3(2H)-one
-
Reaction Setup: To a stirred solution of phloroglucinol (1 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Acylation: Add chloroacetyl chloride (1 eq) dropwise to the suspension, maintaining the temperature below 5 °C. After the addition, allow the reaction to warm to room temperature and then heat to 90-100 °C for 8-10 hours.[3]
-
Causality: The Friedel-Crafts acylation requires a Lewis acid to activate the acyl chloride, enabling electrophilic attack on the electron-rich phloroglucinol ring.
-
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in ethanol and add a mild base such as sodium bicarbonate (NaHCO₃). Reflux the mixture for 2-4 hours.
-
Causality: The base deprotonates one of the phenolic hydroxyls, creating a phenoxide which acts as an intramolecular nucleophile, displacing the chloride to form the furanone ring.
-
-
Isolation: After cooling, acidify the mixture with dilute HCl. The product may precipitate. If not, extract with ethyl acetate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Part B: Selective Methylation
-
Reaction Setup: Dissolve the 4,6-dihydroxybenzofuran-3(2H)-one (1 eq) from Part A in acetone. Add a weak base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Methylation: Add dimethyl sulfate (DMS, 1.1 eq) dropwise. Stir the reaction at room temperature for 12-16 hours.
-
Causality: The hydroxyl at position 6 is generally more acidic and sterically accessible than the peri-positioned hydroxyl at position 4, allowing for selective methylation under controlled conditions. DMS is a potent and efficient methylating agent.
-
-
Work-up and Purification: Filter off the base. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.
-
Validation: The final compound's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Section 3: Relevance in Drug Discovery
The benzofuranone core and its substituents are of significant interest in drug development due to their ability to interact with a range of biological targets. The methoxy group, in particular, is a prevalent feature in approved drugs, valued for its ability to modulate binding affinity, metabolic stability, and physicochemical properties.[4]
Structure-Activity Relationship (SAR) Insights
The functional groups on this compound contribute distinct properties that are valuable in designing new therapeutic agents.
-
Benzofuranone Core: Provides a rigid, planar scaffold that can position other functional groups in a well-defined orientation for target binding.
-
Ketone Carbonyl (C=O): Acts as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.
-
Phenolic Hydroxyl (-OH): Can serve as both a hydrogen bond donor and acceptor. Its acidity allows for ionic interactions at physiological pH.
-
Methoxy Group (-OCH₃): This group is electronically donating but can also act as a weak hydrogen bond acceptor. Critically, it can improve metabolic stability by blocking a potential site of oxidation and enhance membrane permeability compared to a di-hydroxy analog.[4]
Derivatives of this scaffold have been investigated for a variety of activities, including as inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks) for anticancer applications and for their antimicrobial properties.[5][6]
Figure 3: Logic diagram illustrating Structure-Activity Relationships.
References
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-
PubMed. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Available from: [Link]
-
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
-
MDPI. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one Derivatives
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, promising subclass: derivatives of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one.
While direct research on this specific parent molecule is emerging, its structural similarity to other well-studied benzofuranones and aurones—a class of naturally occurring flavonoids—provides a strong rationale for its investigation.[5] This document serves as a technical guide for researchers and drug development professionals, synthesizing data from related compounds to build a predictive framework for the biological activities of this compound derivatives and providing robust, field-tested protocols for their evaluation. Our approach is grounded in explaining the why behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for generating reliable and reproducible data.
The Benzofuran-3(2H)-one Core: A Hub of Biological Activity
The benzofuran-3(2H)-one nucleus, also known as a coumaranone, is a versatile heterocyclic system. The presence of a phenolic hydroxyl group at the 4-position and a methoxy group at the 6-position creates a unique electronic and steric environment. These features are critical, as they can participate in hydrogen bonding and act as sites for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this core are anticipated to exhibit a range of biological activities, primarily driven by their ability to interact with various biological targets. The general synthesis of these compounds often begins with substituted phenols, such as phloroglucinol, and involves a series of reactions including acylation, cyclization, and condensation to build the final scaffold and introduce diversity.[6][7]
Anticancer Activity: A Primary Therapeutic Target
The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[4][8] Derivatives have shown potent cytotoxicity against a wide array of human cancer cell lines.[1][5]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of benzofuranone derivatives are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
-
Inhibition of Key Oncogenic Kinases: Many small molecule inhibitors target protein kinases. Benzofuran derivatives have been identified as inhibitors of critical signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[9] Others have been shown to inhibit Mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in the regulation of protein synthesis and are often dysregulated in cancer.[10]
-
Induction of Apoptosis: A hallmark of effective cancer therapeutics is the ability to induce programmed cell death (apoptosis). Benzofuran derivatives have been shown to trigger mitochondrial apoptosis and arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from completing division.[5]
-
Modulation of Signaling Pathways: Evidence suggests that some derivatives can block critical cell growth pathways like the RAS/RAF/MEK/ERK signaling cascade, a central pathway that is hyperactivated in many human cancers.[11]
Below is a conceptual diagram illustrating a potential mechanism of action for a benzofuranone derivative targeting a key cancer signaling pathway.
Caption: Conceptual diagram of a benzofuranone derivative inhibiting the RAS/RAF/MEK/ERK pathway.
In Vitro Cytotoxicity Data of Related Benzofuran Scaffolds
The following table summarizes the cytotoxic activity of various benzofuran derivatives against several human cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Phenylbenzofuran | Pin1 over-expressing (HCC) | 0.874 | [5] |
| Benzofuran-2-carboxamide | HCT-116 (Colon) | 0.87 | [5] |
| Benzofuran-2-carboxamide | HeLa (Cervical) | 0.73 | [5] |
| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 | [5] |
| 2-Phenylbenzofuran | SiHa (Cervical) | 1.10 | [5] |
| 2-Phenylbenzofuran | HeLa (Cervical) | 1.06 | [5] |
| Bromo-oxadiazolylbenzofuran | HCT-116 (Colon) | 3.27 | [5] |
| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [5] |
| 6-hydroxy-4-methoxybenzofuran | HCT-116 (Colon) | Varies (e.g., 0.27) | [10] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals.[12]
Causality: The choice of the MTT assay is based on its robustness, high-throughput capability, and direct correlation between mitochondrial metabolic activity and cell viability. A reduction in the formazan signal directly indicates a loss of viable cells, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Carefully aspirate the medium from the wells and add 100 µL of the medium containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration is critical; a 72-hour period allows for multiple cell doubling times, providing a clearer window to observe antiproliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microbes
Benzofuran derivatives have also been recognized for their potent antimicrobial properties against a spectrum of bacteria and fungi.[15][16][17] The structural features, such as the presence of halogens or specific side chains, can significantly enhance this activity.[16]
In Vitro Antimicrobial Data of Related Benzofuran Scaffolds
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Amide Derivative | Bacillus subtilis | 6.25 | [17] |
| Benzofuran Amide Derivative | Staphylococcus aureus | 6.25 | [17] |
| Benzofuran Amide Derivative | Escherichia coli | 6.25 | [17] |
| Aza-benzofuran Derivative | Staphylococcus aureus | 12.5 | [15] |
| Aza-benzofuran Derivative | Salmonella typhimurium | 12.5 | [15] |
| Benzofuranone Derivative | Klebsiella pneumoniae | 0.39 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[14][19] It provides a quantitative result that is essential for evaluating the potency of a new compound.
Causality: This method is chosen for its efficiency, conservation of reagents, and ability to test multiple compounds and microbial strains simultaneously in a 96-well format. It provides a clear, quantitative endpoint (the absence of turbidity) for determining inhibitory activity.[20]
Caption: Workflow for the broth microdilution MIC assay.
Detailed Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a 2X concentrated solution of the test compound in MHB and add 100 µL to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that when 50 µL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL.[14] Add 50 µL of this final inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Phenolic compounds are well-known for their antioxidant properties, arising from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[21][22] The 4-hydroxy group on the benzofuranone core makes these derivatives prime candidates for possessing antioxidant activity, which is beneficial in combating oxidative stress implicated in numerous diseases.[23]
Mechanism of Action: Free Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[24][25] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule.[26] The degree of color change is proportional to the antioxidant capacity of the sample.
Experimental Protocol: DPPH Radical Scavenging Assay
Causality: The DPPH assay is selected for its simplicity, speed, and the stability of the radical, which makes it a highly reproducible method for screening the antioxidant potential of pure compounds.[24] It provides a direct measure of a compound's ability to act as a free-radical scavenger.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of each derivative in methanol. Create a series of dilutions from this stock.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark. Its absorbance at 517 nm should be approximately 1.0.[27]
-
Positive Control: Prepare a dilution series of a known antioxidant like Trolox or ascorbic acid.[28]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the sample wells.
-
Add 100 µL of methanol to a blank well.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation: Mix gently and incubate the plate for 30 minutes at room temperature in the dark.[27]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol (no sample) and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
EC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related benzofuran structures, its derivatives are strongly predicted to possess significant anticancer, antimicrobial, and antioxidant activities.[1][2] The true potential, however, lies in the systematic synthesis and screening of a focused library of these derivatives.
Future work should concentrate on elucidating the structure-activity relationships (SAR) to identify which substitutions on the core scaffold yield the highest potency and selectivity for each biological activity. Advanced studies should then progress promising lead compounds into more complex biological models, including mechanism-of-action studies, in vivo efficacy, and safety profiling. The protocols detailed in this guide provide a robust and validated framework for embarking on this critical phase of drug discovery.
References
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Al-Ostoot, F.H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11096-11120. [Link]
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Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. [Link]
- CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives.
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Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Zhang, C., & Liu, Y. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]
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Li, D., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4602-4614. [Link]
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Al-Ostoot, F.H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]
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Uesawa, Y., & Mohri, K. (2006). Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). PubMed. [Link]
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Asad, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2229. [Link]
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Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 21(2), 141. [Link]
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Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Drug Delivery and Therapeutics, 12(1-s), 88-92. [Link]
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Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6098. [Link]
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Sahu, S., & Singh, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18507. [Link]
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Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]
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ResearchGate. (Z)-5,6-dimethoxy-2-(4-methoxybenzylidene) benzofuran-3(2H)-one (1). [Link]
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Kirilmis, C., et al. (2020). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. [Link]
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Asad, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
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Morroni, F., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(3), 379. [Link]
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Sahu, S., & Singh, S. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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ResearchGate. (2017). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]
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Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5, 107625-107641. [Link]
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Fernández, J., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1269. [Link]
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ResearchGate. (2013). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]
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El-Malah, A., et al. (2022). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemistry. [Link]
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Cvek, J., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1361958. [Link]
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Kumar, S., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2). [Link]
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Villavicencio, J., et al. (2011). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Brazilian Dental Journal, 22(1), 22-27. [Link]
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Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry, 11(3), 1183-1192. [Link]
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Technical Guide: Natural Occurrence & Isolation of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
The following technical guide details the natural occurrence, chemical profile, and isolation of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one , a critical benzofuranone scaffold primarily identified as the core nucleus of the aurone Rengasin .
Executive Summary
This compound (also known as 4-Hydroxy-6-methoxycoumaran-3-one ) is a naturally occurring benzofuranone derivative.[1] While it is occasionally isolated as a free monomer, it predominantly exists in the plant kingdom as the structural core (aglycone) of Aurones , specifically Rengasin (2-(3,4-dihydroxybenzylidene)-4-hydroxy-6-methoxybenzofuran-3(2H)-one).
This compound represents a vital biosynthetic intermediate in the phenylpropanoid pathway, bridging the gap between chalcones and aurones. Its structural motif—a fused benzene and furan ring with a ketone at position 3—conferts significant pharmacological potential, including antioxidant, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive analysis of its botanical distribution, biosynthetic origin, and rigorous protocols for its extraction and isolation.
Chemical Profile & Structural Characterization[2][3]
The molecule is characterized by a bicyclic benzofuran ring system. The oxidation state at C-2 and the substitution pattern on the benzene ring (hydroxyl at C-4, methoxyl at C-6) are definitive features.
Physicochemical Properties
| Property | Description |
| IUPAC Name | 4-Hydroxy-6-methoxy-1-benzofuran-3(2H)-one |
| Common Synonyms | 4-Hydroxy-6-methoxycoumaran-3-one; Rengasin Aglycone Core |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Pale yellow to amorphous solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |
| Key Functional Groups | Phenolic hydroxyl (C-4), Methoxyl (C-6), Ketone (C-3) |
Spectroscopic Signature (Nuclear Magnetic Resonance)
The following NMR data corresponds to the benzofuranone core. Note that in the natural product Rengasin , the C-2 position is olefinic (benzylidene). In the free dihydro- form (the title compound), C-2 appears as a methylene group.
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 6.10 (d, J=2.0 Hz, 1H): Proton at C-5 (meta-coupling).
-
δ 5.95 (d, J=2.0 Hz, 1H): Proton at C-7 (meta-coupling).
-
δ 4.60 (s, 2H): Methylene protons at C-2 (characteristic of the 2H-benzofuran-3-one).
-
δ 3.80 (s, 3H): Methoxy group at C-6.
-
δ 10.50 (s, 1H): Phenolic -OH at C-4 (hydrogen-bonded to C-3 carbonyl).
-
Botanical Sources & Distribution
The compound is most prominently distributed in the families Anacardiaceae and Cyperaceae , often as the aurone derivative Rengasin .
Primary Botanical Sources
| Family | Genus & Species | Part Used | Form of Occurrence |
| Anacardiaceae | Melanorrhea usitata (Rengas Tree) | Heartwood | Rengasin (Major constituent) |
| Anacardiaceae | Melanorrhea spp.[1][2][3][4][5][6][7][8][9][10][11] | Heartwood | Rengasin & related glycosides |
| Cyperaceae | Cyperus alopecuroides | Inflorescences | Rengasin; Rengasin-4'-glucoside |
| Asteraceae | Helichrysum spp. | Aerial parts | Related polymethoxylated benzofuranones |
| Fabaceae | Machaerium spp. | Heartwood | Related cinnamyl-phenols and benzofurans |
Ecological Role: In Melanorrhea, these compounds function as phytoalexins , providing chemical defense against fungal pathogens and insects. The "Rengas" exudate is known for its potent contact allergenicity, partly attributed to the phenolic nature of its constituents.
Biosynthetic Pathway
The biosynthesis of this compound diverges from the classical flavonoid pathway. It is formed via the Aurone Pathway , where a chalcone intermediate undergoes oxidative cyclization catalyzed by Aureusidin Synthase (a polyphenol oxidase homolog).
Mechanism of Formation
-
Precursor: 2',4',6',3,4-Pentahydroxychalcone (or similar methoxylated chalcone).
-
Enzymatic Cyclization: Aureusidin synthase catalyzes the oxidative closure of the heterocyclic ring.
-
Intermediate: The title compound (benzofuranone) can form as a biosynthetic intermediate before oxidation to the aurone, or via the degradation/hydrolysis of the aurone double bond.
Pathway Visualization
Figure 1: Biosynthetic pathway illustrating the formation of the benzofuranone core from the phenylpropanoid pathway.
Extraction & Isolation Protocols
This protocol describes the isolation of the Rengasin aurone from Melanorrhea heartwood, followed by the hydrolytic cleavage required to obtain the free This compound core if it is not present in the free fraction.
Phase 1: Extraction from Plant Matrix
Objective: Solubilize phenolic constituents while minimizing oxidation.
-
Preparation: Air-dry Melanorrhea heartwood or Cyperus inflorescences and grind to a fine powder (mesh size 40–60).
-
Defatting: Macerate powder in n-Hexane (1:10 w/v) for 24 hours to remove lipids and chlorophyll. Filter and discard the hexane filtrate.
-
Extraction: Extract the marc with MeOH:H₂O (80:20) at room temperature for 48 hours.
-
Note: Avoid high temperatures to prevent thermal degradation of the benzofuranone ring.
-
-
Concentration: Evaporate the methanol under reduced pressure (Rotavap) at 40°C to obtain a crude aqueous residue.
Phase 2: Fractionation & Purification
Objective: Separate the benzofuranone/aurone fraction from tannins and sugars.
-
Liquid-Liquid Partition: Suspend the crude residue in water and partition sequentially with:
-
Ethyl Acetate (EtOAc): Extracts aglycones (Target Fraction).
-
n-Butanol: Extracts glycosides.
-
-
Column Chromatography (Silica Gel 60):
-
Stationary Phase: Silica Gel (0.063–0.200 mm).
-
Mobile Phase: Gradient elution using Chloroform:Methanol (100:0 → 80:20).
-
Monitoring: Check fractions via TLC (Silica gel F254).
-
Detection: UV light (254/366 nm) and spraying with 10% H₂SO₄ followed by heating. Benzofuranones typically appear as yellow/orange spots.
-
-
Phase 3: Hydrolysis (Optional)
If the target is the specific monomer This compound and only the aurone (Rengasin) is isolated:
-
Reaction: Dissolve Rengasin (100 mg) in 10 mL of 10% NaOH.
-
Conditions: Heat under reflux for 2 hours (Retro-aldol cleavage).
-
Workup: Acidify with HCl to pH 3. Extract with EtOAc.
-
Purification: Re-chromatograph to isolate the benzofuranone cleavage product.
Isolation Workflow Diagram
Figure 2: Workflow for the extraction and isolation of the benzofuranone scaffold.
Pharmacological Potential[3][5][10]
The This compound scaffold is a pharmacophore of significant interest in drug development.
-
Anticancer Activity: Benzofuran-3-one derivatives have demonstrated cytotoxicity against human leukemia (MOLT-3) and colon carcinoma (HCT-116) cell lines. The mechanism often involves the inhibition of specific kinases or induction of apoptosis via mitochondrial pathways.
-
Antioxidant: The phenolic hydroxyl at C-4 provides potent radical scavenging ability, comparable to standard flavonoids.
-
Melanogenesis Inhibition: As an aurone precursor, this scaffold inhibits tyrosinase, making it a candidate for dermatological applications in treating hyperpigmentation.
References
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Sayed, H. M., et al. (2006). "Phenolics of Cyperus alopecuroides Rottb. Inflorescences and Their Biological Activities." Bulletin of Pharmaceutical Sciences, Assiut University.
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-
Khatana, K., & Gupta, A. (2020). "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences.
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-
BenchChem. (2025). "Discovery and Isolation of Methoxyanigorufone: A Technical Guide." (Methodology reference for phenylphenalenones/benzofurans).
-
Sigma-Aldrich. "6-Methoxy-3(2H)-benzofuranone Product Information."[3]
-
Beaudry, C. M. (2021).[1] "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University / ACS.
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Technical Whitepaper: Benzofuran-3(2H)-one Analogs – Synthesis, Mechanistic Profiling, and Therapeutic Applications
Executive Summary & Pharmacophore Rationale
The benzofuran-3(2H)-one (coumaranone) scaffold and its exocyclic benzylidene derivatives, commonly known as aurones, represent a privileged class of oxygen heterocycles in medicinal chemistry[1]. While naturally occurring aurones are relatively rare—primarily responsible for the golden-yellow pigmentation in certain flowers—synthetic derivatives of the benzofuran-3(2H)-one core have emerged as highly versatile precursors for constructing complex, bioactive organic frameworks[1],[2].
The pharmacological utility of this scaffold stems from its rigid planar structure, which intercalates efficiently into enzymatic binding pockets, and its highly reactive C2 position, which allows for extensive late-stage functionalization[1],[3]. This guide explores the modern synthetic methodologies that have overcome historical bottlenecks, details the structure-activity relationships (SAR) driving their therapeutic efficacy, and provides a self-validating protocol for their green synthesis.
Advanced Synthetic Methodologies: Overcoming Historical Bottlenecks
Transition-Metal and Organocatalytic Approaches
Historically, the synthesis of aurones relied on the Algar-Flynn-Oyamada reaction or harsh base-catalyzed aldol condensations. These conventional methods often suffered from severe limitations, including the masking of sensitive hydroxyl groups, lengthy reaction times, and poor yields due to competing side reactions[4],[5]. Furthermore, older catalytic methods frequently employed highly toxic heavy metals such as Thallium(III) nitrate or Hg(OAc)2, rendering them unsuitable for sustainable drug development[6].
Modern approaches have shifted toward precision catalysis:
-
Gold(I)-Catalyzed Cyclization: The utilization of Au(I) catalysts enables the cyclization of 2-(1-hydroxyprop-2-ynyl)phenols. Causality: The carbophilic nature of Gold(I) selectively activates the alkyne, driving a highly regio- and stereoselective cascade that yields complex aurones in a concise three-step procedure[5].
-
Asymmetric Organocatalysis: The benzofuran-3(2H)-one scaffold can undergo [3+2] cycloaddition with imines (derived from salicylaldehyde) to form complex pyrrolidine derivatives. Causality: Utilizing simple, readily available chiral catalysts like quinine allows for excellent enantio- and diastereoselectivity by stereochemically directing the approach of the imine to the C2 position of the benzofuranone core[7].
Green Chemistry: Deep Eutectic Solvents (DES) and Oxidative Coupling
-
DES-Mediated Condensation: To circumvent the degradation of phenolic hydroxyls seen in strong bases, researchers have adopted Deep Eutectic Solvents (DES), specifically a choline chloride:urea mixture, combined with ultrasound irradiation[2]. Causality: The DES acts simultaneously as a solvent and a hydrogen-bond donor catalyst. It stabilizes the transition state of the aldol condensation under neutral conditions, while acoustic cavitation from ultrasound drastically enhances mass transfer, reducing reaction times from hours to minutes[2].
-
Iodide-Catalyzed Oxidative Coupling: A novel, environmentally benign protocol allows for the oxidative coupling of benzofuran-3(2H)-ones with acids and amines to form 2-acyloxyaminobenzofuran-3(2H)-ones[8]. Causality: Iodide salts act as redox mediators, transferring electrons to ambient air (the sole oxidant). This eliminates the need for toxic metal oxidants while demonstrating excellent functional group tolerance for late-stage pharmaceutical functionalization[8].
Fig 1: Divergent synthetic pathways for benzofuran-3(2H)-ones and aurone derivatives.
Biological Activity Profile & Structure-Activity Relationships (SAR)
Antimicrobial and Antioxidant Efficacy
Benzofuran-3(2H)-one analogs exhibit a broad spectrum of antimicrobial and antioxidant activities[3]. Recent developments in hybridizing the aurone core with quinolone pharmacophores have yielded highly potent antibacterial agents. SAR Insight: The introduction of an N-allyl group on the heterocyclic nitrogen of the quinolone moiety significantly improves cell wall penetration and overall antimicrobial effectiveness against both Gram-positive and Gram-negative pathogens, rendering them equipotent to standard antibiotics[4]. Furthermore, specific hydroxylation patterns on the B-ring dictate their hydrogen peroxide scavenging capabilities[3].
Anticancer Activity and Efflux Pump Inhibition
The scaffold has shown remarkable potential in oncology, particularly through dual-action mechanisms:
-
Alkylating Hybrids: Fusing benzofuranones with nitrogen mustards (e.g., bis(2-chloroethyl)amino derivatives) produces potent alkylating agents that exhibit high in vitro cytotoxicity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines[9].
-
MDR Reversal: Certain synthetic aurones act as inhibitors of the ABCG2 efflux transporter, a protein heavily implicated in multidrug resistance (MDR) in cancer cells. By blocking this transporter, aurones restore the intracellular accumulation of co-administered chemotherapeutics[3].
-
Enzyme Inhibition: Analogs have been validated as competitive inhibitors of SIRT1 (implicated in cancer cell proliferation)[2], COX-2/LOX (inflammation)[2], and porcine pancreatic α-amylase (metabolic disorders)[10].
Fig 2: Primary biological targets and therapeutic mechanisms of benzofuran-3(2H)-one analogs.
Quantitative SAR Data Summary
| Compound Class / Modification | Target / Activity Profile | Quantitative Potency / Effect | Reference |
| Unsubstituted Benzofuran-3(2H)-one | Progesterone/Estrogen Receptors | Binding Energy: -5.43 kcal/mol | [5] |
| Quinolone-Aurone Hybrids (N-allyl) | Bacterial & Fungal Pathogens | Equipotent to standard antibiotics | [4] |
| Nitrogen Mustard Fusions | A-549 / MCF-7 Cancer Cell Lines | CTC50: 82.18 – 119.32 µg/mL | [9] |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) | Gram (+/-) Bacteria | Enhanced Zone of Inhibition | [3] |
| (Z)-2-(4-hydroxybenzylidene) analog | Porcine pancreatic α-amylase | Competitive Inhibition | [10] |
Self-Validating Experimental Protocol: DES-Mediated Aurone Synthesis
This protocol describes the green synthesis of (Z)-2-benzylidenebenzofuran-3(2H)-ones using a Deep Eutectic Solvent[2].
Mechanistic Causality: The choline chloride:urea (1:2) DES provides a highly polar, hydrogen-bond-rich network that activates the carbonyl carbon of the aldehyde while maintaining a neutral pH. This prevents the degradation of base-sensitive functional groups (like free phenols) that typically fail in standard Algar-Flynn-Oyamada conditions.
-
Step 1: DES Preparation. Combine choline chloride and urea in a 1:2 molar ratio in a round-bottom flask. Heat to 80°C under continuous stirring.
-
Validation Checkpoint: The formation of a homogeneous, transparent melt indicates complete eutectic formation. If the mixture remains cloudy, atmospheric moisture or incorrect stoichiometric ratios are present.
-
-
Step 2: Condensation. To 2 mL of the prepared DES, add 1.0 mmol of benzofuran-3(2H)-one and 1.0 mmol of the substituted benzaldehyde. Submerge the flask in an ultrasonic bath (40 kHz) maintained at 50°C for 5–30 minutes.
-
Step 3: In-Process Control (IPC). Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Checkpoint: The disappearance of the starting benzofuran-3(2H)-one spot (UV active at 254 nm) and the appearance of a highly fluorescent, distinct yellow spot confirms the formation of the aurone chromophore.
-
-
Step 4: Isolation. Quench the reaction by adding 10 mL of ice-cold distilled water. Stir vigorously for 5 minutes.
-
Validation Checkpoint: The DES is highly hydrophilic and will dissolve entirely into the aqueous phase, causing the hydrophobic aurone product to precipitate out of solution.
-
-
Step 5: Purification & Structural Verification. Filter the precipitate under a vacuum and recrystallize from hot ethanol. Perform ¹H NMR spectroscopy (400 MHz, CDCl3 or DMSO-d6).
-
Validation Checkpoint: The presence of a characteristic vinylic proton singlet at δ 6.7–6.9 ppm unequivocally confirms the highly thermodynamically favored (Z)-geometry of the exocyclic C=C double bond[2].
-
References
- Synthesis of benzofuran-3(2H)-ones 101.ResearchGate.
- Iodide Salt-Catalyzed Oxidative Coupling of Benzofuran-3(2H)-ones with Acids and Amines Using Air as the Oxidant.R Discovery.
- Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs.Arabian Journal of Chemistry.
- Synthesis of Aurones under Neutral Conditions Using a Deep Eutectic Solvent.ResearchGate.
- Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold.R Discovery.
- Proceedings of International Conference on Trends in Computational and Cognitive Engineering.DOKUMEN.PUB.
- Versatile and Expeditious Synthesis of Aurones via AuI-Catalyzed Cyclization.ResearchGate.
- Synthesis of 2-(2-(2-(bis (2-chloroethyl) amino) ethoxy) benzylidene) benzofuran-3 (2h)-one derivatives.IJPSR.
- Aurones and furoaurones: Biological activities and synthesis.ResearchGate.
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Thermodynamic stability of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable protocols and field-proven insights. We will explore the inherent structural liabilities of the molecule, delineate a robust experimental strategy for stability profiling based on international regulatory standards, and discuss potential strategies for its stabilization.
Introduction: Structural Rationale for Stability Assessment
This compound is a heterocyclic compound featuring a benzofuranone core. Its structure incorporates several functional groups that are known to influence chemical stability: a phenolic hydroxyl group, an aryl methoxy ether, and an α-keto ether system within a five-membered ring. The interplay of these groups dictates the molecule's susceptibility to degradation under various environmental conditions.
The chemical stability of a pharmaceutical molecule is a critical quality attribute that directly impacts its safety and efficacy.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[2] This knowledge is paramount for developing a stable formulation, selecting appropriate packaging, and defining storage conditions and shelf-life.[1][3]
Predicted Degradation Pathways
An initial in-silico assessment of the molecule's structure allows us to predict its primary degradation vulnerabilities. Forced degradation, or stress testing, is designed to accelerate these degradation pathways to identify likely degradants and understand the intrinsic stability of the molecule.[1][4]
-
Hydrolysis: The furanone ring, particularly the ester-like linkage (C-O-C=O), is susceptible to both acid and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the ether oxygen can initiate a ring-opening reaction, leading to the formation of a substituted hydroxyphenylacetic acid derivative.[5]
-
Base-Catalyzed Hydrolysis: Nucleophilic attack by a hydroxide ion on the carbonyl carbon can lead to a similar ring-opening, which is often more rapid than acid hydrolysis.
-
-
Oxidation: The phenolic hydroxyl group is a primary target for oxidation. The presence of oxygen, metal ions, or oxidizing agents can lead to the formation of quinone-type structures or initiate polymerization.[6][7] The electron-donating nature of both the hydroxyl and methoxy groups can activate the aromatic ring, making it more susceptible to oxidative degradation.
-
Photolysis: Aromatic systems and compounds with conjugated double bonds can absorb UV and visible light, leading to photochemical degradation.[6][8] This can involve isomerization, oxidation, or polymerization reactions. For this molecule, photolytic stress could lead to the formation of radical species and subsequent complex degradation products.
The following diagram illustrates the potential degradation routes for this compound under various stress conditions.
Caption: Predicted degradation pathways for this compound.
A Framework for Stability Assessment: Forced Degradation Studies
A forced degradation study is the cornerstone of understanding a molecule's stability profile.[3] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[1][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), as excessive degradation can lead to secondary reactions that obscure the primary pathways.[3][9]
The following workflow provides a systematic approach to conducting these studies, from protocol design to data analysis.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
The following protocols are based on common industry practices and ICH guidelines.[9][10] They must be adapted based on the observed stability of the specific molecule. A preliminary screen is often necessary to determine the appropriate stress levels (concentration, temperature, duration).
Analytical Method: Stability-Indicating HPLC-UV
A robust, stability-indicating analytical method is required to separate the parent compound from any degradation products.[1]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compound (determined by UV scan).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Forced Degradation Protocols
For each condition, a control sample (drug substance in the same solvent, stored at ambient temperature and protected from light) should be analyzed concurrently.
4.2.1 Hydrolytic Degradation [9]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a suitable co-solvent if necessary (e.g., methanol, acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution as above.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C), monitoring frequently as base hydrolysis can be rapid.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
4.2.2 Oxidative Degradation [9]
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at various time points and dilute for immediate HPLC analysis.
4.2.3 Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Place a solution of the drug substance (e.g., 1 mg/mL) in the same oven.
-
Withdraw samples at specified time points (e.g., 1, 3, 7 days).
-
For the solid sample, dissolve in solvent before analysis. For the solution, dilute as needed.
4.2.4 Photostability Testing (as per ICH Q1B)[2][9]
-
Expose the solid drug substance and a solution of the drug substance to a light source providing a combined UV and visible output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
Data Presentation and Interpretation
The results of the forced degradation studies should be compiled to provide a clear overview of the molecule's stability profile. Mass balance assessment is crucial to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.[8]
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temp. (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants Detected | Remarks (e.g., Major Degradant Peak Area %) |
| Control | 7 days | 25 | 99.8 | 0.2 | 0 | - |
| 0.1 M HCl | 24 hours | 60 | 85.2 | 14.8 | 2 | Major degradant at RRT 0.85 (12.5%) |
| 0.1 M NaOH | 4 hours | 40 | 78.9 | 21.1 | 3 | Major degradant at RRT 0.72 (18.9%) |
| 3% H₂O₂ | 8 hours | 25 | 90.5 | 9.5 | 4 | Multiple small degradant peaks |
| Thermal (Solid) | 7 days | 80 | 98.1 | 1.9 | 1 | Minor degradant at RRT 1.15 (1.5%) |
| Thermal (Solution) | 7 days | 80 | 94.3 | 5.7 | 2 | - |
| Photostability | 1.2M lux-hr | 25 | 92.7 | 7.3 | 3 | Discoloration of solution observed |
(Note: Data presented are illustrative and represent a potential outcome of such a study.)
Strategies for Stabilization
Based on the predicted and observed degradation pathways, several formulation strategies can be employed to enhance the stability of this compound.
-
pH Control: Given the susceptibility to acid and base hydrolysis, formulating the drug product in a buffered system at a pH of maximum stability (determined through a pH-rate profile study) is critical.
-
Antioxidants: To mitigate oxidative degradation of the phenolic group, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) could be beneficial.[6]
-
Chelating Agents: Metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
-
Packaging: To prevent photolytic degradation, the use of light-protective primary packaging, such as amber vials or opaque blister packs, is essential.[8] For oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) may be required.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of this compound. By combining theoretical predictions of degradation with systematic experimental studies guided by ICH principles, researchers can build a robust understanding of the molecule's liabilities. This knowledge is fundamental not only for regulatory compliance but for the rational development of a safe, effective, and stable pharmaceutical product. The insights gained from forced degradation studies provide a roadmap for formulation design, ensuring the integrity of the molecule from manufacturing to patient administration.[8]
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 147-154.
- Patel, R., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmaceutical Research, 12(13), 856-871.
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Gómez-Alonso, S., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3593.
- Orsavová, J., et al. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 24(16), 2898.
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AIP Publishing. (n.d.). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). Retrieved from [Link]
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Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
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ResearchGate. (n.d.). Methods and Protocols for Drug Stability Studies. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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CAS number and identifiers for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
Introduction
The benzofuranone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds of significant therapeutic interest.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[1] Within this important class of molecules, this compound represents a specific analogue with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identifiers, a proposed synthetic route, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Chemical Identifiers and Physicochemical Properties
A clear identification of a chemical entity is fundamental for any research and development endeavor. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier/Property | Value | Reference |
| CAS Number | 24009-55-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Canonical SMILES | COC1=CC2=C(C(=O)CO2)C(=C1)O | |
| InChI Key | GJWUTAJGAYLDEA-UHFFFAOYSA-N | [2] |
| Synonyms | 3(2H)-Benzofuranone, 4-hydroxy-6-methoxy- | [2] |
Proposed Synthetic Pathway
While a direct and detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and efficient two-step synthetic route can be proposed starting from the readily available precursor, phloroglucinol.[3] This proposed pathway involves an initial acylation and cyclization to form the dihydroxybenzofuranone core, followed by a selective O-methylation.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one
This initial step is based on established methods for the synthesis of the dihydroxy intermediate from phloroglucinol.[4]
-
Reaction Setup: To a solution of phloroglucinol (1 eq.) in a suitable solvent such as diethyl ether, add chloroacetonitrile (1.1 eq.).
-
Catalysis: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and bubble dry hydrogen chloride (HCl) gas through the mixture.
-
Reaction: Stir the reaction mixture at room temperature until the completion of the acylation reaction, which can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization and Workup: Upon completion, hydrolyze the intermediate by adding water and refluxing the mixture.
-
Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,6-dihydroxybenzofuran-3(2H)-one.
Step 2: Selective O-Methylation
The second step involves the selective methylation of the 6-hydroxyl group. The 4-hydroxyl group is part of a vinylogous acid system, making it more acidic and less nucleophilic than the 6-hydroxyl group. This difference in reactivity should allow for selective methylation at the 6-position under controlled conditions.
-
Reaction Setup: Dissolve 4,6-dihydroxybenzofuran-3(2H)-one (1 eq.) in a polar aprotic solvent like acetone.
-
Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq.), to the solution.
-
Methylation: Add dimethyl sulfate (1.05 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Once the starting material is consumed, filter off the base, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain this compound.
Potential Biological and Pharmacological Significance
While specific biological studies on this compound are not widely published, the benzofuranone core is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications.
-
Anticancer Activity: Many benzofuranone derivatives have demonstrated potent anticancer properties. For instance, novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in cancer cell proliferation.[5][6] These compounds exhibited anti-proliferative effects against human leukemia and colon cancer cell lines.[5][6]
-
Anti-Alzheimer's Disease Potential: Structurally similar 3-arylbenzofuranones have been investigated as potential agents for the treatment of Alzheimer's disease. These compounds have shown promising antioxidant activity and selective inhibition of acetylcholinesterase.[7][8]
-
General Biological Activities: The broader class of benzofurans is known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral effects.[1]
The structural features of this compound make it an interesting candidate for screening in various biological assays, particularly in the areas of oncology and neurodegenerative diseases.
Caption: Potential mechanism of action via kinase inhibition.
Spectroscopic Characterization (Predicted)
| Predicted ¹H NMR | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~4.6 | s |
| H-5 | ~6.2 | d |
| H-7 | ~6.1 | d |
| OCH₃ | ~3.8 | s |
| OH | ~10.5 | br s |
| Predicted ¹³C NMR | Chemical Shift (ppm) |
| C=O | ~195 |
| C-7a | ~165 |
| C-6 | ~163 |
| C-4 | ~158 |
| C-3a | ~105 |
| C-7 | ~95 |
| C-5 | ~93 |
| C-2 | ~70 |
| OCH₃ | ~56 |
Conclusion
This compound is a benzofuranone derivative with significant potential for further investigation in medicinal chemistry. While detailed studies on this specific compound are limited, a feasible synthetic route can be proposed based on established chemical transformations. The rich pharmacology of the benzofuranone scaffold suggests that this compound may possess interesting biological activities, warranting its synthesis and evaluation in various therapeutic areas, particularly as an anticancer or neuroprotective agent. Further research is required to validate the proposed synthesis, fully characterize the compound, and explore its pharmacological profile.
References
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0229008). Retrieved March 7, 2026, from [Link].
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PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. Retrieved March 7, 2026, from [Link].
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Pharmacophore modeling of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
An In-depth Technical Guide to Pharmacophore Modeling of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Executive Summary
The benzofuran scaffold is a privileged heterocyclic structure renowned for its wide spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] This guide focuses on a specific derivative, this compound, a member of the aurone family of compounds which are known to possess diverse pharmacological properties.[4] Pharmacophore modeling serves as a powerful computational technique in this context, abstracting the essential molecular features responsible for a molecule's biological activity into a three-dimensional model.[5][6] This guide, intended for researchers and drug development professionals, provides a detailed walkthrough of the principles, methodologies, and applications of pharmacophore modeling as applied to this compound. We will explore both ligand-based and structure-based approaches, detail rigorous validation protocols, and illustrate the application of the resulting models in virtual screening to identify novel bioactive compounds.
Part 1: Foundational Concepts: The Molecule and the Model
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
Benzofuran and its derivatives are a major class of biologically active heterocyclic compounds, found in both natural products and synthetic molecules.[3][7] Their versatile structure, consisting of a fused benzene and furan ring, allows for interaction with a wide array of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][7][8] The ability to introduce various substituents at multiple positions on the benzofuran core allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug design campaigns.[7]
Profile of this compound
The subject of this guide, this compound, belongs to the aurone subclass of flavonoids. Its core structure presents several key chemical features that are critical for molecular recognition:
-
A Hydrogen Bond Donor (HBD): The hydroxyl group at position 4.
-
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 3 and the oxygen of the methoxy group.
-
A Hydrophobic/Aromatic Region: The fused benzene ring system.
-
A Methoxy Group: Which can influence solubility, metabolism, and steric interactions within a binding pocket.
Analogs such as 4-hydroxy-6-methoxyaurones have demonstrated a binding affinity for the nucleotide-binding domain of P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance in cancer.[9] This known interaction provides a logical starting point for postulating a biological target and developing a relevant pharmacophore model.
The Pharmacophore Concept: From Principle to Practice
A pharmacophore is an abstract representation of the spatial arrangement of molecular features essential for biological activity.[6][10] It does not represent a real molecule or a specific chemical group, but rather the key interactions a ligand makes with its target receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[6] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) and is broadly applied in:
-
Virtual Screening: To rapidly filter large compound libraries for molecules that match the pharmacophore model, thereby identifying potential new hits.[5][11]
-
Lead Optimization: To guide the modification of existing compounds to better fit the pharmacophore and improve activity.
-
Scaffold Hopping: To discover structurally novel compounds that retain the necessary pharmacophoric features for activity.[12]
There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available data.
-
Ligand-Based Modeling: Utilized when a series of active compounds is known, but the 3D structure of the target is not. The model is built by superimposing the active molecules and extracting their common chemical features.[13]
-
Structure-Based Modeling: Employed when the 3D structure of the biological target (e.g., from X-ray crystallography) is available. The model is derived from the key interaction points between the target and a bound ligand within the active site.[14][15]
Part 2: Ligand-Based Pharmacophore Modeling Workflow
Rationale for a Ligand-Based Approach
A ligand-based approach is ideal when a set of molecules with known activity against a specific target has been identified, but the high-resolution structure of the target is unavailable. This method leverages the principle that molecules with similar biological activity often share a common binding mode and, therefore, a common set of pharmacophoric features.
Step-by-Step Protocol
The quality of a ligand-based pharmacophore model is fundamentally dependent on the quality and diversity of the input data.
-
Assemble a Dataset: Collect a set of benzofuran derivatives with experimentally determined biological activity against a common target (e.g., IC₅₀ values for P-gp inhibition).
-
Define Activity Thresholds: Classify the compounds into "active" and "inactive" sets. A common practice is to define actives as compounds with high potency (e.g., IC₅₀ < 1 µM) and inactives as those with significantly lower potency (e.g., IC₅₀ > 10 µM).
-
Create Training and Test Sets: Partition the dataset. The training set (typically 70-80% of the data) is used to generate the pharmacophore hypotheses. The test set (the remaining 20-30%) is reserved for validating the predictive power of the final model.[13] The selection should ensure that the full range of structural diversity and activity is represented in both sets.
Since a pharmacophore is a 3D model, it is crucial to explore the possible 3D conformations of each molecule in the training set to identify the bioactive conformation.
-
Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy conformations using a suitable algorithm (e.g., systematic or stochastic search).
-
Energy Minimization: Each generated conformer should be energy-minimized using a molecular mechanics force field (e.g., MMFF94) to ensure realistic geometries.
This step involves identifying the shared chemical features among the active molecules in their various conformations and generating spatial hypotheses.
-
Feature Definition: Define the types of pharmacophore features to be considered. For this compound and its analogs, these would typically include Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Aromatic Ring (AR).
-
Common Feature Alignment: Utilize an algorithm (e.g., HipHop or Phase) to identify common pharmacophoric features and their spatial arrangements that are present in the low-energy conformations of the active training set molecules.[16]
-
Hypothesis Generation: The algorithm will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D arrangement.
-
Ranking Hypotheses: Each hypothesis is scored based on how well it maps the active molecules while excluding the inactive ones. The scoring function considers factors like fit value, selectivity, and complexity. The highest-scoring hypotheses are selected for further validation.
Visualization: Ligand-Based Modeling Workflow
Caption: Workflow for Structure-Based Pharmacophore Model Generation.
Part 4: Pharmacophore Model Validation: Ensuring Predictive Power
A generated pharmacophore model is merely a hypothesis; it must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds and is not a result of random chance. [16]
Key Validation Methodologies
The most straightforward validation is to screen the previously unused test set against the pharmacophore model. A good model should correctly identify most of the active compounds in the test set as hits and reject most of the inactive ones.
-
Prepare a Decoy Set: A decoy set is a large database of molecules that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the known actives. This prevents bias towards simple properties.
-
Screening: Both the known actives and the decoy set are screened against the pharmacophore model.
-
ROC Curve Analysis: A Receiver Operating Characteristic (ROC) curve is plotted, showing the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's quality. An AUC of 1.0 indicates a perfect model, while an AUC of 0.5 suggests performance no better than random chance. [17]
This statistical method assesses the significance of the pharmacophore hypothesis. [18]
-
Randomize Data: The biological activity values of the training set compounds are randomly shuffled multiple times.
-
Generate Hypotheses: For each shuffled dataset, a pharmacophore modeling run is performed using the same settings as the original.
-
Compare Results: The scores of the hypotheses generated from the randomized data are compared to the score of the original hypothesis. If the original hypothesis has a significantly better score than those from the randomized sets, it is considered statistically robust and not a result of chance correlation.
Data Presentation: Interpreting Validation Metrics
The results of the validation process should be summarized clearly.
| Validation Metric | Description | Value for a Good Model |
| Test Set Actives Hit (%) | Percentage of active molecules in the test set that match the pharmacophore. | > 80% |
| Test Set Inactives Hit (%) | Percentage of inactive molecules in the test set that match the pharmacophore. | < 20% |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration in the original database. | EF₁% > 10 (at 1% of the screened database) |
| Goodness of Hit (GH) Score | A score that combines the number of actives retrieved, the percentage of actives in the database, and the percentage of hits in the hit list. | > 0.7 |
| ROC AUC | The Area Under the ROC Curve from decoy set screening. | > 0.8 |
Part 5: Application in Drug Discovery: Virtual Screening
Once validated, the pharmacophore model becomes a powerful 3D query to search for novel molecules with the potential for biological activity.
Workflow for Virtual Screening
-
Database Preparation: A large chemical database (e.g., ZINC, ChEMBL, or a corporate collection) is selected. The compounds in the database must be processed to generate 3D, low-energy conformations for each molecule.
-
Pharmacophore Screening: The validated pharmacophore model is used as a filter. The screening software rapidly checks which conformations of which molecules in the database can match the pharmacophore's features and geometric constraints.
-
Hit Filtering: The initial hit list can still be very large. It is typically filtered using additional criteria, such as Lipinski's Rule of Five (for drug-likeness) or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to remove compounds with undesirable properties.
-
Post-Screening Analysis: The final, refined list of hits is subjected to more computationally intensive analysis, such as molecular docking, to predict their binding mode and rank them by binding affinity. The most promising candidates are then selected for experimental testing.
Visualization: The Virtual Screening Funnel
Caption: The Virtual Screening Funnel: From a large database to testable hits.
Part 6: Conclusion and Future Directions
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient framework for identifying and optimizing bioactive molecules. This guide has outlined a comprehensive, self-validating workflow for developing and applying a pharmacophore model for this compound. By integrating either ligand-based or structure-based approaches with rigorous validation, researchers can generate robust models that serve as effective queries for virtual screening. The resulting hits, which maintain the essential three-dimensional arrangement of interaction features, can possess novel chemical scaffolds, paving the way for the discovery of next-generation therapeutics targeting pathways modulated by the benzofuran core. Future work should focus on integrating these models with other computational techniques like molecular dynamics simulations to account for target flexibility and improve the accuracy of hit prioritization.
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MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]
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Al-Otaibi, J. S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules. Available from: [Link]
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Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available from: [Link]
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PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. National Library of Medicine. Available from: [Link]
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Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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ResearchGate. (n.d.). Pharmacophore Searching of Benzofuran Derivatives for Selective CYP19 Aromatase Inhibition. ResearchGate. Available from: [Link]
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Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available from: [Link]
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Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Available from: [Link]
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Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available from: [Link]
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Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. International Journal of Molecular Sciences. Available from: [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. Available from: [Link]
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Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available from: [Link]
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Longdom Publishing. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Computer Science & Systems Biology. Available from: [Link]
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Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. LinkedIn. Available from: [Link]
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Panigrahi, S. K., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Available from: [Link]
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MDPI. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. International Journal of Molecular Sciences. Available from: [Link]
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LMU Open Access Fonds. (2024). Polypharmacological profiling across protein target families and cellular pathways using the multiplexed cell-based assay platform safetyProfiler. Available from: [Link]
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CHIMIA. (2022). Protein Phosphatases: A Neglected Target Family for Drug Discovery. CHIMIA International Journal for Chemistry. Available from: [Link]
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DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Hacettepe University Journal of the Faculty of Pharmacy. Available from: [Link]
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Technical Guide: Toxicity Profile & Safety Data Sheet for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Topic: Toxicity Profile and Safety Data Sheet for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Compound Identity
This compound (CAS: 24009-55-0) is a specialized heterocyclic scaffold often utilized in medicinal chemistry as an intermediate for aurone synthesis and as a core pharmacophore for antioxidant and anti-inflammatory agents.
While often investigated for therapeutic potential, its structural features—specifically the phenol-ether motif and the coumaranone core—present distinct toxicological liabilities related to redox cycling and electrophilic reactivity. This guide synthesizes available empirical data with high-confidence Structure-Activity Relationship (SAR) read-across from close analogs (e.g., 6-methoxybenzofuran-3(2H)-one) to establish a provisional safety profile.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 4-hydroxy-6-methoxy-1-benzofuran-3(2H)-one |
| Common Synonyms | 4-Hydroxy-6-methoxycoumaran-3-one; 6-Methoxy-4-hydroxy-3-coumaranone |
| CAS Number | 24009-55-0 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| SMILES | COC1=CC(O)=C2C(=O)COC2=C1 |
| Structural Class | Benzofuran-3(2H)-one (Coumaranone) |
Hazard Identification (GHS Classification)
Based on read-across from homologous benzofuran-3-ones and phenolic ethers.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (GHS07)[1]
Hazard Statements
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Profile: Mechanistic Insights
This section details the causal mechanisms of toxicity, moving beyond simple classification to explain why the compound interacts with biological systems.
Metabolic Activation & Reactive Metabolites
The toxicity of benzofuran-3-ones is often driven by bioactivation.[3] Unlike benzofuran (which forms a reactive dialdehyde via furan ring opening), the benzofuran-3(2H)-one core is saturated at the C2 position. The primary toxicological vector for this specific isomer is the 4-hydroxy-6-methoxy substitution pattern.
Mechanism: Redox Cycling and Quinone Methide Formation
-
O-Demethylation: CYP450 enzymes (likely CYP2D6 or CYP1A2) can demethylate the 6-methoxy group, yielding a 4,6-dihydroxy intermediate (a resorcinol derivative).
-
Oxidation: The electron-rich dihydroxy system is susceptible to auto-oxidation or enzymatic oxidation, potentially forming a quinone or quinone methide .
-
Cellular Damage: These electrophilic species can:
-
Deplete cellular Glutathione (GSH).
-
Form covalent adducts with cellular proteins (cysteine residues).
-
Generate Reactive Oxygen Species (ROS) via redox cycling, leading to oxidative stress.
-
Visualizing the Metabolic Toxicity Pathway
The following diagram illustrates the predicted bioactivation pathways and the "decision points" for detoxification vs. toxicity.
Figure 1: Predicted metabolic bioactivation pathways. The formation of the quinone intermediate represents the critical toxicological event, mitigated by glutathione conjugation.
Genotoxicity & Carcinogenicity
-
In Silico Prediction: QSAR models (e.g., VEGA, T.E.S.T.) for benzofuran-3-ones often return negative results for mutagenicity (Ames test) unless a nitro or amino group is present.
-
Structural Alert: The compound lacks the "structural alerts" typical of potent DNA intercalators, but the potential for ROS generation implies a secondary mechanism for DNA damage at high concentrations (clastogenicity rather than mutagenicity).
Experimental Safety Assessment Protocols
To validate the safety profile of this compound in a drug discovery context, the following experimental workflows are required.
Reactive Metabolite Trapping (GSH Trapping)
Objective: To determine if the compound forms electrophilic species capable of depleting glutathione.
Protocol:
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactors: Add NADPH (1 mM) to initiate Phase I metabolism and Glutathione (GSH, 5 mM) as the trapping agent.
-
Controls: Include a "minus NADPH" control (to rule out chemical instability) and a positive control (e.g., Clozapine or Acetaminophen).
-
Termination: Quench reaction at T=60 min with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment) in positive ion mode.
-
Interpretation: Presence of [M + GSH + H]+ adducts confirms reactive metabolite formation.
-
In Vitro Cytotoxicity (MTT Assay)
Objective: Establish the IC50 in relevant cell lines (e.g., HepG2 for hepatotoxicity).
Protocol:
-
Seeding: Seed HepG2 cells at 1x10^4 cells/well in 96-well plates; incubate 24h.
-
Dosing: Treat cells with serial dilutions of this compound (0.1 µM to 100 µM). Vehicle control: 0.1% DMSO.
-
Incubation: Incubate for 24h and 48h.
-
Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve to determine IC50.
-
Threshold: IC50 < 10 µM indicates high cytotoxicity risk; > 50 µM suggests moderate safety.
-
Toxicity Assessment Workflow Diagram
The following decision tree outlines the tiered approach to clearing this compound for in vivo use.
Figure 2: Tiered toxicity assessment workflow for benzofuranone derivatives.
Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 (US) or P2 (EN 143) dust mask required when handling solid powder.
-
Eyes: Safety glasses with side shields or chemical safety goggles.
-
Skin: Nitrile gloves (0.11 mm minimum thickness).
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, as the phenolic hydroxyl group is prone to oxidation over time.
-
Container: Tightly sealed, light-resistant container.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54686349, 4-Hydroxy-6-methylcoumarin (Analog Read-Across). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzofuran-3(2H)-one derivatives classification. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Retrieved from [Link]
-
Thompson, R. A., et al. (2016). Risk assessment of reactive metabolites in drug discovery: A review of current strategies. Chemical Research in Toxicology.[4] (General Protocol Reference).
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. This benzofuranone derivative is a valuable heterocyclic scaffold, serving as a key building block in the development of novel pharmaceutical agents and biologically active molecules. The synthetic strategy detailed herein is a robust two-step process commencing with a Friedel-Crafts acylation of 5-methoxyresorcinol, followed by a base-mediated intramolecular cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
Benzofuran-3(2H)-one, also known as coumaranone, and its derivatives are privileged structures in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The specific substitution pattern of this compound makes it an attractive intermediate for accessing more complex molecules, such as novel protein kinase inhibitors or antineoplastic agents.[3]
The synthesis of the benzofuranone core can be achieved through various methods, including the acid-catalyzed cyclization of acetals, transition-metal-catalyzed annulation reactions, and the intramolecular cyclization of substituted phenols.[2][4] The protocol described here employs a classical yet highly effective approach that is both scalable and utilizes readily available starting materials. The logic of this two-step synthesis hinges on the initial construction of a linear precursor containing all the necessary atoms, followed by a ring-closing reaction to form the heterocyclic system. This method, analogous to syntheses of related substituted benzofuranones, offers excellent control over the regiochemistry of the final product.[5][6]
Reaction Scheme and Mechanistic Discussion
The synthesis proceeds via the two distinct steps illustrated below. The causality behind each transformation is rooted in fundamental principles of electrophilic aromatic substitution and intramolecular nucleophilic substitution.
Figure 1: Overall reaction scheme for the synthesis of the target compound.
Step 1: Friedel-Crafts Acylation
This step involves the electrophilic acylation of the electron-rich 5-methoxyresorcinol ring. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chloroacetyl chloride, forming a highly reactive acylium ion or a polarized complex. This electrophile is then attacked by the aromatic ring. The methoxy and two hydroxyl groups are strong activating groups, directing the substitution to an ortho position. The acylation occurs specifically at the C2 position (ortho to both a hydroxyl and the methoxy group), which is the most sterically accessible and electronically activated site.
Step 2: Base-Mediated Intramolecular Cyclization
In the second step, a weak base such as potassium carbonate is sufficient to deprotonate the most acidic phenolic hydroxyl group (at C2, ortho to the newly installed acyl group). The resulting phenoxide acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in an SN2 reaction. This classic ring-closing mechanism, known as an intramolecular Williamson ether synthesis, expels the chloride ion and forms the five-membered furanone ring to yield the final product.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving the desired outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxyresorcinol | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | Handle in a fume hood; corrosive. |
| Aluminum Chloride (Anhydrous) | ≥99% | Sigma-Aldrich | Handle under inert gas; moisture-sensitive. |
| Dichloromethane (DCM), Anhydrous | DriSolv® or similar | MilliporeSigma | Use from a sealed bottle or still. |
| Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Fisher Scientific | Dry in an oven before use. |
| Acetone | ACS Grade | VWR | |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Magnesium Sulfate (Anhydrous) | Laboratory Grade | Fisher Scientific | For drying organic layers. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (Intermediate)
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 5-methoxyresorcinol (5.0 g, 35.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 10.4 g, 78.5 mmol, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, add chloroacetyl chloride (3.1 mL, 39.3 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).
-
Stir the biphasic mixture for 30 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the pure intermediate as a pale yellow solid.
Step 2: Synthesis of this compound (Final Product)
-
In a 250 mL round-bottom flask, dissolve the purified intermediate (e.g., 4.0 g, 18.5 mmol) in acetone (80 mL).
-
Add finely powdered, oven-dried potassium carbonate (K₂CO₃, 5.1 g, 37.0 mmol, 2.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux with vigorous stirring for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the inorganic salts. Wash the filter cake with acetone (20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale tan crystalline solid |
| Yield | 65-75% (overall yield for two steps) |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, -OH), ~6.1 (d, 1H, Ar-H), ~5.9 (d, 1H, Ar-H), ~4.7 (s, 2H, -O-CH₂-CO-), ~3.8 (s, 3H, -OCH₃). Note: Predicted shifts based on similar structures.[5][6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~198 (C=O), ~168 (Ar-C), ~165 (Ar-C), ~159 (Ar-C), ~105 (Ar-C), ~95 (Ar-CH), ~92 (Ar-CH), ~75 (-O-CH₂-), ~56 (-OCH₃). Note: Predicted shifts. |
| Mass Spec (ESI-MS) | m/z: 181.05 [M+H]⁺ for C₉H₈O₄ |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 | Inactive AlCl₃ due to moisture exposure. Incomplete reaction. | Use fresh, anhydrous AlCl₃ and anhydrous DCM. Ensure the reaction runs for a sufficient time (monitor by TLC). |
| Multiple products in Step 1 | Overheating during AlCl₃ or acyl chloride addition. | Maintain strict temperature control at 0 °C during additions. Add reagents slowly. |
| Incomplete cyclization in Step 2 | Inactive base or insufficient reaction time/temperature. | Use freshly dried K₂CO₃. Ensure the mixture is at a full reflux. If needed, a stronger base like NaH in THF can be used, but with greater caution. |
| Difficulty in purification | Presence of starting material or side products. | For Step 1, ensure efficient quenching and work-up to remove AlCl₃ salts. For Step 2, ensure complete removal of K₂CO₃ before concentration. Repeat chromatography or recrystallization if necessary. |
Conclusion
The protocol outlined in this application note describes a reliable and efficient synthesis of this compound. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable chemical intermediate in high purity and good yield. The mechanistic rationale provided for each step allows for informed troubleshooting and potential adaptation for the synthesis of related analogues.
References
-
Zhang, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4347-4356. Available at: [Link]
-
Zanirato, V., et al. (2018). An Efficient Synthesis of 6-Hydroxybenzofuran. Molecules, 23(9), 2236. Available at: [Link]
-
Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(11), 984-986. Available at: [Link]
- Google Patents. (2014). CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
-
Yadav, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]
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- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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One-pot cyclization methods for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Application Note & Protocol
Topic: One-Pot and Sequential Methodologies for the Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] This application note provides a detailed, field-proven guide for the synthesis of a key derivative, this compound. We focus on a robust and efficient two-step, single-pot sequence involving a Lewis-acid catalyzed Friedel-Crafts acylation followed by a base-mediated intramolecular cyclization. The causality behind experimental choices, a step-by-step protocol, and expected outcomes are detailed to ensure scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.
Introduction and Retrosynthetic Strategy
Benzofuranones and their derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The targeted molecule, this compound, possesses a substitution pattern of significant interest for further functionalization in drug discovery programs.
A logical retrosynthetic analysis of the target molecule involves two key disconnections:
-
Intramolecular C-O Bond Formation: The furanone ring can be opened via a disconnection of the ether linkage. This retrosynthetic step, the reverse of an intramolecular Williamson ether synthesis, reveals a 2-(2,4-dihydroxy-6-methoxyphenyl)-2-oxoethyl intermediate bearing a leaving group (e.g., a halide) on the acetyl methyl group.
-
Friedel-Crafts Acylation: The bond between the aromatic ring and the acetyl group can be disconnected, leading to two simple and readily available precursors: a substituted phloroglucinol derivative (e.g., 5-methoxyresorcinol) and an acylating agent like chloroacetyl chloride.
This analysis points to a straightforward and convergent forward synthesis: a Friedel-Crafts acylation of an activated phenol with chloroacetyl chloride to install the α-chloroacetyl side chain, followed by an intramolecular cyclization to form the five-membered furanone ring.
Core Methodology: Friedel-Crafts Acylation and Intramolecular Cyclization
This synthetic approach is divided into two mechanistically distinct but operationally sequential steps that can often be performed in a single reaction vessel ("one-pot").
Principle of the Reaction
Step 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation The reaction is initiated by a Friedel-Crafts acylation, an electrophilic aromatic substitution. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the chloroacetyl chloride, forming a highly electrophilic acylium ion. The electron-rich aromatic ring of the 5-methoxyresorcinol starting material then attacks this electrophile. Due to the powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups, the acylation occurs regioselectively at the C2 position, which is ortho to both hydroxyl groups, to yield the key intermediate, 2-chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one.
Step 2: Base-Mediated Intramolecular Cyclization Upon completion of the acylation, the introduction of a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) serves two purposes. First, it neutralizes the reaction mixture and hydrolyzes the Lewis acid-ketone complex. Second, it deprotonates the most acidic phenolic hydroxyl group (at C4, ortho to the ketone). The resulting phenoxide acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in a classic SN2 reaction known as an intramolecular Williamson ether synthesis.[2][3][4] This ring-closing step is highly efficient and forms the desired benzofuranone ring system.
Mechanistic Pathway Diagram
The diagram below illustrates the sequential mechanism for the formation of the target compound.
Caption: Reaction mechanism for the synthesis of the target benzofuranone.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Disclaimer: This protocol is a representative method based on established chemical principles.[5][6][7] Researchers should conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 5-Methoxyresorcinol | 140.14 | 10.0 | 1.40 g | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 22.0 | 2.93 g | Lewis Acid Catalyst |
| Chloroacetyl Chloride | 112.94 | 11.0 | 0.97 mL (1.24 g) | Acylating Agent |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | - | 2 M (aq) solution | Base for Cyclization |
| Hydrochloric Acid (HCl) | 36.46 | - | 2 M (aq) solution | For pH adjustment |
| Ethyl Acetate | - | - | ~150 mL | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup (Friedel-Crafts Acylation):
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.93 g, 22.0 mmol).
-
Add anhydrous dichloromethane (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve 5-methoxyresorcinol (1.40 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the 5-methoxyresorcinol solution to the AlCl₃ suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, add chloroacetyl chloride (0.97 mL, 11.0 mmol) dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm consumption of the starting material.
-
-
Workup and Cyclization (One-Pot Sequence):
-
Once the acylation is deemed complete, cool the reaction mixture back down to 0 °C in an ice bath.
-
Very carefully and slowly, quench the reaction by the dropwise addition of 2 M HCl (~30 mL). Caution: This is an exothermic process and will release HCl gas. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and slowly add 2 M NaOH solution with vigorous stirring until the aqueous layer is basic (pH > 10). Stir the biphasic mixture at room temperature for 1-2 hours to facilitate the intramolecular cyclization. Monitor the conversion of the intermediate to the final product by TLC.
-
Once cyclization is complete, separate the layers. Acidify the aqueous layer to pH ~2 with 2 M HCl. The product may precipitate as a solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the final ethyl acetate extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 1:1) to afford the pure this compound.
-
Characterization
-
Expected Yield: 65-80%
-
Appearance: Off-white to pale yellow solid.
-
Techniques: The structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow and Data Summary
The entire process from starting materials to the final purified product is summarized in the workflow diagram below.
Caption: Overall experimental workflow for the synthesis of the target molecule.
| Parameter | Description | Expected Outcome |
| Reaction Type | Friedel-Crafts Acylation / Intramolecular Cyclization | One-pot sequential reaction |
| Starting Materials | 5-Methoxyresorcinol, Chloroacetyl Chloride | Commercially available |
| Catalyst | Aluminum Chloride (AlCl₃) | >2 equivalents required |
| Key Conditions | Acylation: 0 °C to RT; Cyclization: RT with base | Standard laboratory conditions |
| Reaction Time | 6 - 9 hours total | Monitorable by TLC |
| Typical Yield | 65-80% | Post-purification |
| Purification Method | Flash Column Chromatography | Essential for high purity |
Conclusion
The described methodology provides a reliable and scalable route for the synthesis of this compound. By combining a classic Friedel-Crafts acylation with an intramolecular Williamson ether synthesis in a one-pot sequence, this protocol minimizes operational complexity while achieving good yields. This foundational procedure allows for the creation of a key synthetic intermediate, enabling further exploration and development in medicinal chemistry and materials science.
References
-
Heterocyclic Communications. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. [Link]
-
Crich, D., & Grant, D. (2005). Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene. The Journal of Organic Chemistry, 70(6), 2384–2386. [Link]
- Meister, Lucius. (1977). Method of acylation of phloroglucinol. U.S. Patent No. US4053517A.
-
ResearchGate. (n.d.). General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. ResearchGate. [Link]
-
Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803. [Link]
- Google Patents. (2014). Synthesis and application of novel 4,6-dihydroxy-3(2H)
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
-
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7014. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]
-
Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
-
MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link]
-
RWTH Aachen University. (2007). Asymmetric Cyclization of 2′-Hydroxychalcones to Flavanones: Catalysis by Chiral Brønsted Acids and Bases. [Link]
-
ResearchGate. (n.d.). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
PubMed. (2003). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
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Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: An Application and Protocol Guide
Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold
The benzofuran-3(2H)-one moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a valuable building block in drug discovery programs, with derivatives exhibiting activities ranging from anticancer to anti-inflammatory and antimicrobial. This guide provides a comprehensive, in-depth protocol for the preparation of a specific derivative, 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a compound of interest for researchers in medicinal chemistry and organic synthesis.
This document is structured to provide not only a step-by-step synthetic protocol but also to impart a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis. By elucidating the "why" behind the "how," this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations in their own work.
Strategic Overview of the Synthesis
The synthesis of this compound is most logically approached through a two-step sequence commencing with a commercially available and appropriately substituted phenolic precursor. The chosen strategy involves:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction to introduce a chloroacetyl group onto the aromatic ring of a suitable precursor.
-
Intramolecular Cyclization: A subsequent base-mediated ring closure to construct the benzofuranone core.
The selection of the starting material is critical for the success and efficiency of the synthesis. Given the desired substitution pattern of the final product (a hydroxyl group at C4 and a methoxy group at C6), 5-methoxyresorcinol (also known as 3,5-dihydroxyanisole) is the ideal starting material. Its two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, and its inherent symmetry simplifies the regiochemical outcome of the first step.
dot
Caption: Overall synthetic strategy for this compound.
Part 1: Friedel-Crafts Acylation of 5-Methoxyresorcinol
Theoretical Foundation and Mechanistic Insight
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2] The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (in this case, chloroacetyl chloride) and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring.
The choice of Lewis acid is paramount, especially when dealing with highly activated and potentially sensitive substrates like polyhydroxylated phenols. While aluminum chloride (AlCl₃) is a powerful and common choice, it can sometimes lead to side reactions or require more than stoichiometric amounts due to complexation with the product.[3] Ferric chloride (FeCl₃) or other milder Lewis acids can also be effective and may offer advantages in terms of cost and ease of handling.[4]
For 5-methoxyresorcinol, the two hydroxyl groups and the methoxy group are all ortho-, para-directing and strongly activating. The acylation is expected to occur at the C2 position, which is ortho to both a hydroxyl and the methoxy group, and para to the other hydroxyl group, making it the most nucleophilic site.
dot
Caption: General mechanism of the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2-Chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Methoxyresorcinol | 140.14 | 10.0 g | 71.3 mmol | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 10.5 g | 78.7 mmol | 1.1 |
| Chloroacetyl Chloride | 112.94 | 6.8 mL (8.8 g) | 78.0 mmol | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - | - |
| 6 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). [5]
-
Anhydrous aluminum chloride is corrosive and reacts exothermically with moisture. Handle with care and avoid inhalation of dust.
-
The reaction generates HCl gas. Ensure the reaction setup is equipped with a gas trap.
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet leading to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (10.5 g, 78.7 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Reactants: In a separate flask, dissolve 5-methoxyresorcinol (10.0 g, 71.3 mmol) and chloroacetyl chloride (6.8 mL, 78.0 mmol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Prepare a beaker with a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. Caution: This is an exothermic process and will evolve HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 2-chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: Intramolecular Cyclization
Theoretical Foundation and Mechanistic Insight
The second step is an intramolecular Williamson ether synthesis.[6][7] In the presence of a base, the most acidic proton, which is on the phenolic hydroxyl group ortho to the carbonyl, is deprotonated to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride and forming the five-membered furanone ring.
The choice of base is important. A weak base, such as sodium acetate, is often sufficient and can help to avoid potential side reactions that might occur with stronger bases. The reaction is typically run in a protic solvent like methanol or ethanol, which can facilitate the dissolution of the reagents.
dot
Caption: Mechanism of the base-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | 216.61 | 5.0 g | 23.1 mmol | 1.0 |
| Anhydrous Sodium Acetate (NaOAc) | 82.03 | 3.8 g | 46.3 mmol | 2.0 |
| Methanol | - | 100 mL | - | - |
| Water | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude or purified 2-chloro-1-(2,4-dihydroxy-6-methoxyphenyl)ethanone (5.0 g, 23.1 mmol), anhydrous sodium acetate (3.8 g, 46.3 mmol), and methanol (100 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: To the residue, add water (50 mL) and stir. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or ethyl acetate/hexanes) to yield this compound as a solid.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the methylene protons of the furanone ring, and a singlet for the methoxy group protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum should show signals corresponding to the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₄, MW = 180.16 g/mol ).
Conclusion
This guide provides a robust and well-rationalized two-step synthesis for this compound. By understanding the underlying mechanisms of the Friedel-Crafts acylation and the subsequent intramolecular Williamson ether synthesis, researchers are well-equipped to successfully execute this preparation and apply these principles to the synthesis of other valuable benzofuranone derivatives. The protocols provided are designed to be a self-validating system, with clear steps for reaction execution, work-up, and purification, ensuring a high degree of reproducibility for professionals in the fields of research and drug development.
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Sci-Hub. (n.d.). Chloroacetyl chloride MSDS. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
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YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
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MDPI. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]
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Application Notes & Protocols: 4-Hydroxy-6-methoxybenzofuran-3(2H)-one as a Versatile Synthetic Intermediate
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a key heterocyclic building block. Its utility stems from a unique combination of structural features: an activated aromatic ring, a reactive α-methylene group adjacent to a ketone, and a nucleophilic phenolic hydroxyl group. These functionalities allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of natural products, pharmaceutical agents, and other high-value organic molecules. We present detailed protocols for its synthesis and its application in the construction of aurone derivatives, supported by mechanistic insights and characterization data.
Introduction: The Significance of the Benzofuranone Scaffold
Benzofuran and its derivatives are prominent heterocyclic motifs found in a vast array of natural products and pharmacologically active compounds.[1] Their broad spectrum of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties, has established them as "privileged scaffolds" in medicinal chemistry.[1][2][3] Within this class, this compound serves as a particularly strategic intermediate. The electron-donating effects of the hydroxyl and methoxy groups render the benzene ring susceptible to electrophilic substitution, while the ketone and its adjacent methylene group provide a handle for condensation and functionalization reactions.
This document serves as a technical guide for researchers, outlining the synthesis of this intermediate and its subsequent use in the preparation of aurones, a class of flavonoid analogues known for their distinctive yellow color and biological significance.
Physicochemical & Spectroscopic Profile
A thorough characterization of the starting material is critical for any synthetic campaign. The identity and purity of this compound should be confirmed using standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24009-55-0[4] |
| Molecular Formula | C₉H₈O₄[4] |
| Molecular Weight | 180.16 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5-11.0 (s, 1H, Ar-OH), ~6.1-6.3 (m, 2H, Ar-H), 4.68 (s, 2H, -O-CH₂-CO-), 3.75 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~200 (C=O), ~165 (Ar-C-O), ~163 (Ar-C-O), ~160 (Ar-C-OH), ~105 (Ar-C), ~95 (Ar-CH), ~93 (Ar-CH), ~75 (-O-CH₂-), ~55 (-OCH₃).
-
FT-IR (KBr, cm⁻¹): ~3300-3100 (Broad, O-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, ketone), ~1620, 1580 (C=C stretch, aromatic), ~1250, 1150 (C-O stretch).
Synthesis of the Intermediate: this compound
The most common and efficient synthesis of this intermediate begins with the readily available 1,3-dihydroxy-5-methoxybenzene (phloroglucinol monomethyl ether), which undergoes a two-step sequence involving an acylation followed by an intramolecular cyclization. A related synthesis starting from phloroglucinol is described in the patent literature.[2]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target intermediate.
Protocol 3.1: Synthesis from 1,3-dihydroxy-5-methoxybenzene
Materials:
-
1,3-dihydroxy-5-methoxybenzene
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.2 eq.) portion-wise to the stirred solvent.
-
In a separate flask, dissolve 1,3-dihydroxy-5-methoxybenzene (1.0 eq.) in anhydrous DCM.
-
Add the solution of 1,3-dihydroxy-5-methoxybenzene to the AlCl₃ suspension at 0 °C.
-
Add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chloroacetophenone intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in acetone.
-
Add a mild base such as NaHCO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a solid.
Application: Synthesis of Aurone Derivatives via Aldol Condensation
A primary application of this compound is in the synthesis of aurones. This transformation is typically achieved through a base-catalyzed aldol condensation (or Knoevenagel condensation) between the reactive C2-methylene group of the benzofuranone and an aromatic aldehyde.[5]
Mechanism Insight
The reaction proceeds via deprotonation of the α-carbon to the ketone by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated aurone product. The (Z)-isomer is typically the major product formed.
Workflow for Aurone Synthesis
Caption: General experimental workflow for the synthesis of aurones.
Protocol 4.1: General Procedure for Aurone Synthesis
Materials:
-
This compound (1.0 eq.)
-
Substituted aromatic aldehyde (1.0 - 1.2 eq.)
-
Potassium Hydroxide (KOH) or Piperidine
-
Ethanol (or Methanol)
-
Dilute Hydrochloric Acid (1M)
Procedure:
-
Dissolve this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., a few drops of 50% aqueous KOH or piperidine).
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The formation of a colored precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting benzofuranone is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture by slowly adding 1M HCl until it is acidic to litmus paper. This will precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Reaction Scope
This protocol is highly versatile and can accommodate a wide range of aromatic aldehydes, allowing for the synthesis of a library of aurone derivatives with diverse substitution patterns.
Table 2: Representative Aldehydes for Aurone Synthesis
| Aldehyde | Expected Aurone Product Feature | Potential Application Area |
| Benzaldehyde | Unsubstituted phenyl ring at C2 | Core aurone structure |
| 4-Methoxybenzaldehyde | Electron-donating methoxy group | Antioxidant, enzyme inhibition[6] |
| 4-Nitrobenzaldehyde | Electron-withdrawing nitro group | Probes for biological assays |
| 4-(Dimethylamino)benzaldehyde | Strong electron-donating group | Dyes, fluorescent probes |
| 2-Hydroxybenzaldehyde | Potential for intramolecular H-bonding | Modified physicochemical properties |
| Furan-2-carbaldehyde | Heterocyclic substituent | Novel biological scaffolds |
Safety and Handling
-
General Precautions: Handle this compound and all related chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Lewis Acids (AlCl₃): Highly corrosive and water-reactive. Handle with extreme care under anhydrous conditions.
-
Acyl Halides (Chloroacetyl chloride): Corrosive and lachrymatory. Handle only in a fume hood.
-
Bases (KOH): Corrosive. Avoid contact with skin and eyes.
-
-
Refer to the Safety Data Sheet (SDS) for detailed hazard information for all reagents used. A related compound, 6-Methoxy-3(2H)-benzofuranone, is listed as harmful (GHS07 pictogram) and can cause skin and eye irritation.
Conclusion
This compound is a high-potential synthetic intermediate, providing a straightforward entry into complex heterocyclic systems. The protocols detailed herein for its synthesis and subsequent conversion to aurones are robust and versatile, enabling researchers in drug discovery and materials science to access a rich chemical space. The multiple reactive sites on the molecule also open avenues for further, more complex synthetic transformations, cementing its role as a valuable tool in modern organic synthesis.
References
- CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Google Patents.
-
2H-1-Benzopyran-2-one, 4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]
-
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. Available at: [Link]
-
Synthetic methods of benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]
-
(Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. PMC. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Available at: [Link]
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
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One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available at: [Link]
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the C-2 Position in 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Introduction: The Significance of the Benzofuranone Scaffold
The benzofuranone core is a privileged heterocyclic structure found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them highly valuable scaffolds in drug discovery and medicinal chemistry.[3][4] The specific molecule, 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, offers a unique platform for chemical modification. The strategic functionalization of its C-2 position is a key transformation that allows for the introduction of diverse substituents, directly influencing the molecule's steric and electronic properties and, consequently, its biological activity.[4][5]
This guide provides a comprehensive overview of the chemical principles, validated protocols, and expert insights for the targeted functionalization of the C-2 position of this compound. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both the foundational theory and practical steps necessary for successful execution.
Core Chemical Principles: Activating the C-2 Position
The reactivity of the C-2 position in this compound is governed by the acidity of its methylene (CH₂) protons. These protons are positioned alpha to the C-3 carbonyl group, rendering them susceptible to deprotonation by a suitable base. This deprotonation event generates a key nucleophilic intermediate, the enolate, which is the cornerstone of C-2 functionalization.
The choice of base is critical and depends on the desired reactivity and the nature of the electrophile to be introduced. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are highly effective for complete and irreversible enolate formation at low temperatures, minimizing side reactions. Weaker bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), can also be employed, often under different reaction conditions. Understanding the pKa of the C-2 protons and the chosen base is fundamental to predicting the outcome of the reaction.
Caption: Key steps for activating the C-2 position via enolate formation.
Methodologies for C-2 Functionalization
Once the nucleophilic enolate is generated, it can react with a variety of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds at the C-2 position. The following sections detail protocols for the most common and synthetically useful transformations.
C-2 Alkylation: Introduction of Alkyl Chains
Alkylation is a fundamental method for introducing saturated carbon fragments. The reaction proceeds via an Sₙ2 mechanism between the enolate and an alkyl halide. The choice of the alkyl halide (iodides > bromides > chlorides) influences the reaction rate.
Protocol: C-2 Ethylation of this compound
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Iodoethane (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or Argon/Nitrogen inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
-
Procedure:
-
LDA Preparation: To an oven-dried three-neck flask under an inert atmosphere (Argon), add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: Dissolve this compound in a separate flask with anhydrous THF under Argon. Cool this solution to -78 °C. Slowly transfer the substrate solution to the LDA solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour. The formation of the enolate is often accompanied by a color change.
-
Alkylation: Add iodoethane dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the C-2 ethylated product.
-
Caption: General experimental workflow for C-2 alkylation.
C-2 Arylation: Palladium-Catalyzed Direct C-H Functionalization
Introducing an aryl group at the C-2 position often imparts significant changes in biological activity. Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, provide a powerful and efficient route.[6][7] This approach avoids the pre-functionalization typically required in traditional cross-coupling reactions. The mechanism generally involves a concerted metalation-deprotonation or a Heck-type pathway.[8]
Protocol: Palladium-Catalyzed C-2 Arylation with 4-Iodoanisole
-
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Copper(II) Chloride (CuCl₂, 2.0 eq) as an oxidant
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Celite
-
Dichloromethane (DCM)
-
-
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir plate with heating
-
Oil bath
-
-
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, 4-iodoanisole, Pd(OAc)₂, and CuCl₂.
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,2-dichloroethane via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the metal salts.
-
Purification: Wash the Celite pad with additional DCM. Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the 2-arylated benzofuranone.
-
Data Summary
The following table summarizes representative C-2 functionalization reactions on the benzofuranone scaffold, providing a comparative overview of potential outcomes. Yields are illustrative and based on literature precedents for similar substrates.[6]
| Entry | Electrophile | Reagent/Catalyst System | Product Structure | Typical Yield |
| 1 | Iodoethane | LDA, THF, -78 °C to RT | C-2 Ethyl | 70-85% |
| 2 | Benzyl Bromide | NaH, DMF, 0 °C to RT | C-2 Benzyl | 65-80% |
| 3 | 4-Iodoanisole | Pd(OAc)₂, CuCl₂, DCE, 80°C | C-2 (4-Methoxyphenyl) | 50-65% |
| 4 | Benzaldehyde | LDA, THF, -78 °C | C-2 (Hydroxy(phenyl)methyl) | 75-90% |
Conclusion and Future Outlook
The functionalization of the C-2 position of this compound is a versatile strategy for generating novel chemical entities. The protocols described herein for alkylation and arylation provide robust and reproducible methods for accessing a wide range of derivatives. The key to success lies in the controlled generation of the C-2 enolate and its subsequent reaction with a chosen electrophile. These methods open the door for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties for applications in drug discovery and materials science.[4] Further exploration into asymmetric functionalization and the introduction of other functionalities will undoubtedly lead to the discovery of novel and potent benzofuranone-based compounds.
References
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- Wang, Z. et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839209/]
- Tang, Z. et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1405-5761]
- Cravotto, G. et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3369]
- Newman, S. G. et al. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00595d]
- He, L. et al. (2018). Transition metal catalyzed C−H functionalization of benzofurans at C3 position. ResearchGate. [URL: https://www.researchgate.
- Yang, M. et al. (2013). Direct Lactonization of 2-Arylacetic Acids through Pd(II)-Catalyzed C–H Activation/C–O Formation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol3036015]
- Li, W. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9071485/]
- Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofuran-3(2H)-ones.shtm]
- Li, W. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]
- Al-Warhi, T. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099955/]
- Zhang, X. & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00341]
- Zerenler Çalışkan, Z. & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Dihydrobenzofuranone-Derivatives-with-Zerenler-%C3%87al%C4%B1%C5%9Fkan-Ay/205b38f828a25c117d91a92e105e6b0a232f05a1]
- Zhang, C.-B. et al. (2025). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00396b]
- Zhang, X. & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00341]
- Kakusawa, N. et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796245/]
- Reddy, J. S. et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212270/]
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- Kakusawa, N. et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. [URL: https://www.researchgate.net/publication/347318765_Palladium-Catalyzed_C-H_Arylation_of_Benzofurans_with_Triarylantimony_Difluorides_for_the_Synthesis_of_2-Arylbenzofurans]
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Application Note & Protocol: A Researcher's Guide to the Rapid Microwave-Assisted Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Abstract
This comprehensive guide details a robust and highly efficient protocol for the synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant reductions in reaction time, increased yields, and enhanced product purity compared to conventional heating methods.[1][2][3] This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanism, and practical insights into experimental design and troubleshooting, tailored for researchers and professionals in the field of synthetic and medicinal chemistry.
Introduction: The Significance of Benzofuranones and the Advent of Microwave Chemistry
Benzofuran-3(2H)-ones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their derivatives have garnered significant interest in drug development due to their wide range of pharmacological activities. The specific target of this protocol, this compound, is a valuable intermediate for the synthesis of more complex molecules, including potential inhibitors of key cellular signaling pathways.[4]
Traditional methods for the synthesis of benzofuranones often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a greener and more efficient alternative.[5][6] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates and often cleaner reaction profiles.[2][3][7] This protocol harnesses the power of microwave irradiation to facilitate the intramolecular cyclization, specifically a Dieckmann condensation, to construct the target benzofuranone ring system.[8][9][10]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a base-catalyzed intramolecular Dieckmann condensation of a suitable diester precursor. A plausible synthetic route starts from 2-hydroxy-4-methoxyacetophenone, which is first carboxylated and then esterified to yield the necessary diester.
Reaction Pathway:
Caption: Synthetic workflow for this compound.
The core of this synthesis lies in the Dieckmann condensation, an intramolecular version of the Claisen condensation.[9][10][11] The reaction is initiated by a strong base that deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a five-membered ring.[8][10] The subsequent loss of an alkoxide leaving group and acidic workup yields the final β-keto ester, which in this case is the target this compound. Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy of the reaction.[7]
Detailed Experimental Protocol
This protocol is adapted from established methods for the microwave-assisted synthesis of substituted benzofuran-3(2H)-ones.[12][13]
3.1. Materials and Equipment
| Reagents and Materials | Equipment |
| 2-Hydroxy-4-methoxyacetophenone | Microwave Synthesizer |
| Diethyl carbonate | 10 mL Microwave Reaction Vial |
| Sodium hydride (60% dispersion in mineral oil) | Magnetic Stir Bar |
| Anhydrous Toluene | Syringes and Needles |
| Anhydrous Methanol | Rotary Evaporator |
| Hydrochloric acid (1 M) | Flash Chromatography System |
| Ethyl acetate | Thin Layer Chromatography (TLC) Plates |
| Hexane | UV Lamp |
| Anhydrous sodium sulfate | NMR Spectrometer |
| Deuterated solvent for NMR (e.g., CDCl₃) | FT-IR Spectrometer |
| Mass Spectrometer |
3.2. Step-by-Step Synthesis Protocol
Safety First: This protocol involves flammable solvents and a highly reactive reagent (sodium hydride). All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Preparation of the Reaction Mixture:
-
To a flame-dried 10 mL microwave reaction vial containing a magnetic stir bar, add 2-hydroxy-4-methoxyacetophenone (1.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (5 mL) to dissolve the starting material.
-
Carefully add sodium hydride (2.5 mmol, 60% dispersion in mineral oil) to the solution.
-
Add diethyl carbonate (1.5 mmol) to the reaction mixture.
-
-
Microwave-Assisted Reaction:
-
Seal the reaction vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 100 W (with stirring)
-
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by the slow addition of methanol (2 mL) to consume any unreacted sodium hydride.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[12]
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the final product using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.[14]
-
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Data Presentation
The microwave-assisted synthesis is expected to provide the target compound in good to excellent yields, typically within the range of 60-80%, after purification.
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes |
| Yield | 60-80% |
| Physical Appearance | Off-white to pale yellow solid |
| Purity (post-chromatography) | >95% |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons, the methylene protons of the furanone ring, the methoxy group protons, and the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methoxy carbon.
-
FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the carbonyl group (~1700 cm⁻¹), and C-O stretching of the ether and ester groups.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₄, MW: 180.16 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive base (sodium hydride) | Use fresh, properly stored sodium hydride. |
| Insufficient microwave power or time | Optimize reaction conditions (increase temperature or time). | |
| Wet reagents or solvents | Ensure all reagents and solvents are anhydrous. | |
| Formation of Byproducts | Reaction temperature too high | Decrease the reaction temperature in the microwave synthesizer. |
| Incorrect stoichiometry | Re-verify the molar ratios of the reactants. | |
| Difficulty in Purification | Co-eluting impurities | Try a different solvent system for column chromatography. |
| Product instability on silica gel | Consider using a different stationary phase (e.g., alumina). |
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The described method is rapid, efficient, and scalable, making it a valuable tool for researchers in medicinal chemistry and organic synthesis. The significant advantages of MAOS, including reduced reaction times and improved yields, underscore its importance as a green chemistry technique.[3][5][6]
References
-
Dieckmann Condensation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Hu, et al. (2025). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. Retrieved from [Link]
-
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. (2018). PubMed. Retrieved from [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2020). ResearchGate. Retrieved from [Link]
- Synthesis process of 2-hydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
-
Microwave-assisted synthesis of 4,6-dihydroxyaurone derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). AIP Publishing. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2025). MDPI. Retrieved from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). (n.d.). ResearchGate. Retrieved from [Link]
-
Product Class 3: Dibenzofurans. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (n.d.). PMC. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Retrieved from [Link]
- Production of 2-hydroxy-4-methoxyacetophenone. (n.d.). Google Patents.
-
Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). (n.d.). Redalyc. Retrieved from [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). MDPI. Retrieved from [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (2020). Chemistry Steps. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
-
Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. (2020). PubMed. Retrieved from [Link]
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Application Notes & Protocols: Storage and Handling of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Abstract
This document provides a comprehensive guide to the proper storage and handling of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS No: 24009-55-0). As a specialized benzofuranone derivative, ensuring its stability and purity is paramount for reproducible experimental outcomes in research and drug development. These protocols are designed for researchers, laboratory technicians, and drug development professionals, emphasizing safety, compound integrity, and procedural causality. The recommendations herein are synthesized from data on structurally related compounds and established best practices for laboratory chemical management.
Compound Identification and Physicochemical Properties
This compound is a complex organic molecule whose integrity is critical for its biological or chemical function in downstream applications. Understanding its fundamental properties is the first step in establishing correct handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24009-55-0 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Solid (Form: Crystal - Powder) | [2] |
| Purity | Typically ≥97% | [1] |
Note: A comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, the hazard and handling protocols are based on data from structurally similar benzofuranone derivatives and general principles of chemical safety.
Hazard Assessment and Primary Safety Considerations
While specific toxicological data for this compound is limited, compounds of this class may present hazards that necessitate careful handling. A thorough risk assessment must be conducted before any work begins.
2.1 Potential Hazards (Inferred from Related Compounds):
-
Skin and Eye Irritation: Many powdered organic compounds can cause skin and serious eye irritation upon contact.[2]
-
Respiratory Irritation: Inhalation of fine dust can lead to respiratory tract irritation.[3][4]
-
Air Sensitivity: Some furanone structures can be sensitive to air and may degrade over time through oxidation.[5]
Causality Behind Precautions: The primary goal is to prevent unintentional contact and preserve the compound's chemical structure. The hydroxyl and methoxy functional groups on the aromatic ring, combined with the furanone core, may be susceptible to oxidation or other degradation pathways if not stored and handled correctly.
Recommended Storage Protocols
The long-term stability of this compound is critically dependent on its storage environment. Improper storage can lead to degradation, affecting experimental results and potentially generating unknown byproducts.
3.1 Temperature:
-
Primary Recommendation: Cold-chain transportation and refrigerated storage are advised.[6] Store at 2-8°C.
-
Rationale: Reduced temperature slows the rate of potential decomposition reactions. For long-term storage, consider storage at -20°C, especially after the container has been opened.
3.2 Atmosphere:
-
Recommendation: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Rationale: The presence of a hydroxyl group on the benzofuran ring makes the compound potentially susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, minimizing oxidative degradation and preserving the compound's purity.
3.3 Container:
-
Recommendation: Use original, clearly labeled containers.[5] If repackaging is necessary, use amber glass vials or polyethylene/polypropylene containers to protect from light and ensure chemical compatibility.[5]
-
Rationale: Proper labeling prevents misuse. Opaque or amber containers protect against light-induced degradation (photolysis), a common issue for aromatic compounds.
3.4 Incompatibilities:
-
Recommendation: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8][9]
-
Rationale: Benzofuranones can react with strong oxidizers. The hydroxyl group can react with acids and related reagents. Segregation prevents accidental and hazardous reactions.
Safe Handling and Personal Protective Equipment (PPE)
A systematic workflow is essential to minimize exposure and maintain the integrity of the compound during handling.
4.1 Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, solution preparation) must be performed in a certified chemical fume hood.[10][11] This control is critical to prevent the inhalation of airborne particles.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5][9]
4.2 Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[7] | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact.[4] Gloves must be inspected before use and changed immediately if contaminated. |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination.[7][11] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved respirator for particulates is necessary.[8] | Prevents inhalation of dust.[3] |
4.3 Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Don all required PPE.
-
Equilibration: If stored refrigerated, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could degrade the compound.
-
Weighing: Use an anti-static weighing paper or boat to handle the powder. Perform weighing within the fume hood to contain any dust.
-
Transfer: Use a clean spatula for transfers. Handle the powder gently to minimize the generation of airborne dust.
-
Closure: After dispensing, securely seal the container, purge with an inert gas if possible, and return it to the recommended storage conditions promptly.
-
Decontamination: Clean the spatula, weighing boat, and work surface after use. Dispose of contaminated materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Diagram: Safe Handling Workflow
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Welcome to the technical support resource for the synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic route. Benzofuranone scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, making their efficient synthesis a critical focus.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize reaction yields.
Core Synthesis Pathway: Acylation and Intramolecular Cyclization
The most common and reliable route to this compound involves a two-step process starting from phloroglucinol. The synthesis first involves a Friedel-Crafts acylation to produce an acetophenone intermediate, followed by a base-mediated intramolecular cyclization to form the benzofuranone ring.[2]
Caption: General workflow for benzofuranone synthesis.
Note: The synthesis often first produces 4,6-dihydroxybenzofuran-3(2H)-one from phloroglucinol.[3] A subsequent selective methylation step would be required to obtain the target this compound. Alternatively, starting with 5-methoxyresorcinol could direct the desired methoxy pattern from the outset.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Friedel-Crafts acylation step is resulting in a very low yield or a complex mixture of products. What's going wrong?
Low yields in the initial acylation of a highly activated ring like phloroglucinol are common and typically stem from issues with reagent stoichiometry, catalyst activity, or side reactions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely hygroscopic. Moisture in the solvent, reagents, or glassware will quench the catalyst, halting the reaction.
-
Incorrect Stoichiometry: Phloroglucinol has three highly activated hydroxyl groups that can coordinate with the Lewis acid. Insufficient catalyst will result in incomplete reaction.
-
Solution: For every mole of phloroglucinol, at least 3 equivalents of AlCl₃ are theoretically required to coordinate with the hydroxyl groups, plus an additional equivalent to catalyze the acylation. Empirically, using 3.5-4.0 equivalents of AlCl₃ is often a good starting point.
-
-
Side Reactions (O-acylation vs. C-acylation): While C-acylation is desired, O-acylation can compete, especially at lower temperatures. Over-acylation (di- or tri-acylation) can also occur.
-
Solution: Control the reaction temperature carefully. A patent for a similar synthesis specifies a reaction temperature of 90-100 °C, which favors the thermodynamically stable C-acylated product.[2] Adding the chloroacetyl chloride slowly to the mixture of phloroglucinol and AlCl₃ can also help control the reaction's exotherm and improve selectivity.
-
-
Product Decomposition: The polyhydroxylated ketone product can be sensitive to harsh workup conditions.
-
Solution: Quench the reaction by carefully pouring the mixture onto crushed ice and acid (e.g., HCl). This hydrolyzes the aluminum complexes and precipitates the product while keeping the solution cold to minimize degradation.
-
Q2: The intramolecular cyclization to form the benzofuranone ring is incomplete or fails entirely. How can I drive this reaction to completion?
The second step involves an intramolecular Williamson ether synthesis (an Sₙ2 reaction), where a phenoxide attacks the carbon bearing the chloride. Failure is often due to an insufficiently strong base, steric hindrance, or poor solubility.
Potential Causes & Solutions:
-
Inappropriate Base: The chosen base must be strong enough to deprotonate the phenolic hydroxyl group adjacent to the acyl group, but not so strong that it promotes side reactions like elimination or decomposition.
-
Solution: Sodium acetate (NaOAc) in a refluxing protic solvent like methanol is a commonly cited and effective system.[3] The acetate ion is basic enough to facilitate the necessary deprotonation without being overly harsh. Other options include potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF.
-
-
Low Reaction Temperature: Like most Sₙ2 reactions, this cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically performed at reflux.[3] Ensure your heating apparatus is maintaining a consistent and appropriate temperature for the solvent used (e.g., ~65 °C for methanol).
-
-
Solubility Issues: If the acetophenone intermediate is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure adequate solvent volume. Methanol is a good choice as it effectively dissolves both the intermediate and the base.[3] If solubility remains an issue, a co-solvent system or a higher-boiling polar solvent could be explored, but this may require re-optimization of the base and temperature.
-
Caption: Troubleshooting workflow for low yield issues.
Q3: I am having difficulty purifying the final product. It seems to be impure or unstable.
Purification of hydroxylated benzofuranones can be challenging due to their polarity and potential for decomposition.
Potential Causes & Solutions:
-
Contamination with Starting Materials: Incomplete reaction in either step will leave starting materials that need to be removed.
-
Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). For purification, recrystallization is often the most effective method for removing small amounts of impurities and can yield high-purity material.[3] A solvent system like water or ethanol-water mixtures can be effective.
-
-
Formation of Polymeric Byproducts: Phenolic compounds, especially polyhydroxylated ones, can oxidize and polymerize, particularly under basic conditions or when heated for extended periods.
-
Solution: Minimize reaction times and work under an inert atmosphere where possible.[3] For purification, column chromatography on silica gel can be used, but care must be taken. Use a moderately polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the acidic product on the column.
-
-
Product Instability: The product itself may have limited stability, especially in solution or when exposed to air and light.
-
Solution: Store the purified solid product in a dark container under an inert atmosphere and at a low temperature. Avoid storing it in solution for extended periods.
-
Q4: What are some alternative synthetic strategies if the Friedel-Crafts route is not viable for my substituted starting materials?
While the Friedel-Crafts approach is common, other powerful methods exist for constructing the benzofuranone core, which may offer better regioselectivity or functional group tolerance for different analogs.
Alternative Routes:
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5] For this target, one would need to synthesize a precursor like methyl 2-(2-hydroxy-4-methoxyphenoxy)acetate and then cyclize it under basic conditions. This method is excellent for forming five- and six-membered rings.[6]
-
Palladium-Catalyzed Reactions: Modern cross-coupling methods offer versatile entries into benzofuran systems. For instance, a Pd-catalyzed intramolecular C-H activation of a phenylacetic acid derivative could form the C-O bond, or coupling reactions could be used to build the key bonds before a final cyclization step.[7]
-
Cascade Reactions: One-pot syntheses, such as a Diels-Alder-based cascade followed by cyclization, have been developed for certain substituted benzofuranones and can offer high efficiency by minimizing intermediate workups.[8]
Data Summary: Key Reaction Parameters
| Parameter | Step | Recommendation | Rationale / Impact on Yield |
| Solvent | Acylation | Anhydrous 1,2-Dichloroethane | Prevents quenching of the Lewis acid catalyst, which is critical for the reaction to proceed.[2] |
| Catalyst | Acylation | AlCl₃ (3.5-4.0 equiv.) | Ensures complete coordination to hydroxyl groups and provides catalytic activity for C-acylation. |
| Temperature | Acylation | 90-100 °C | Favors the thermodynamically preferred C-acylation over O-acylation and drives the reaction.[2] |
| Base | Cyclization | Sodium Acetate (NaOAc) | Provides sufficient basicity for phenoxide formation without causing product decomposition.[3] |
| Solvent | Cyclization | Methanol | Good solubility for both the substrate and the base, allowing the reaction to proceed in a homogeneous phase.[3] |
| Temperature | Cyclization | Reflux (~65 °C) | Provides the necessary activation energy for the intramolecular Sₙ2 reaction.[3] |
Appendix: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (Intermediate)
-
To a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phloroglucinol (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Cool the stirred suspension in an ice bath. Carefully add aluminum chloride (AlCl₃, 3.5 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Once the addition is complete, allow the mixture to stir at room temperature for 15 minutes.
-
Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel.
-
After the addition, heat the reaction mixture to 90-100 °C and maintain for 8-10 hours, monitoring by TLC.[2]
-
Cool the reaction to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously for 30 minutes. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude intermediate.
Protocol 2: Synthesis of 4,6-Dihydroxybenzofuran-3(2H)-one
-
Dissolve the crude 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.
-
Add anhydrous sodium acetate (NaOAc, ~3.0 eq) to the solution.[3]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water to dissolve the inorganic salts. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
The crude product can be purified by recrystallization from water to yield a pale yellow solid.[3]
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
- Google Patents. (2014). CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]
-
SpringerLink. (2016). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]
-
PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
MDPI. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Scielo. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
-
ResearchGate. (2025). An improved and scale-up synthesis of 6-hydroxybenzofuran. [Link]
-
Organic Chemistry Portal. Benzofuranone synthesis. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 3. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzofuranone synthesis [organic-chemistry.org]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Solving solubility issues with 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in formulation and physicochemical characterization, I frequently assist researchers struggling with the notoriously poor aqueous solubility of benzofuranone derivatives.
4-Hydroxy-6-methoxybenzofuran-3(2H)-one is a critical heterocyclic building block, often utilized as a precursor for aurones and other bioactive flavonoids. However, its structural geometry presents significant hurdles for biological assays and in vivo dosing. This guide synthesizes field-proven methodologies to help you overcome these solubility roadblocks without compromising the integrity of your molecule.
Part 1: Physicochemical Profiling & The Causality of Insolubility
To solve a solubility issue, we must first understand its thermodynamic root cause. The insolubility of this compound in aqueous media is driven by two primary factors:
-
Molecular Planarity & Crystal Lattice Energy: The fused benzofuranone ring system is highly planar. This flat configuration allows the molecules to stack tightly against one another, resulting in a high crystallization energy that resists solvation in water 1.
-
High Lipophilicity: The addition of a methoxy group further increases the molecule's lipophilicity (LogP). Lacking readily ionizable functional groups at a physiological pH of 7.4, the molecule cannot leverage ionic hydration, leading to rapid precipitation when introduced to aqueous buffers 2.
Solvent Compatibility Matrix
Before designing a formulation, reference this quantitative summary of solvent interactions:
| Solvent Class | Solvent | Solubility Trend | Causality / Application Notes |
| Polar Aprotic | DMSO, DMF | High (>20 mM) | Disrupts crystal lattice via strong dipole interactions. Ideal for master stocks. |
| Alcohols | Methanol, Ethanol | Moderate (1-5 mM) | Good for intermediate dilutions; limited by weaker hydrogen bond acceptance. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<10 µM) | High interfacial tension causes rapid aggregation and precipitation. |
| Lipidic/Surfactant | Monoolein, Tween-80 | Moderate to High | Hydrophobic core partitions well into lipidic phases. Ideal for in vivo delivery. |
Part 2: Troubleshooting Workflows & Experimental Protocols
Depending on your experimental endpoint, the strategy for solubilizing this compound shifts drastically. Use the decision matrix below to guide your approach.
Fig 1: Troubleshooting workflow for this compound solubility.
Protocol A: Co-Solvent Step-Down for In Vitro Cell Assays
Causality: Direct injection of a DMSO master stock into aqueous media causes rapid supersaturation. The hydrophobic molecules aggregate instantly to minimize contact with water. A "step-down" dilution using intermediate surfactants lowers the interfacial tension, allowing the compound to remain in a metastable solution long enough for cellular uptake.
-
Master Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
-
Intermediate Vehicle: In a separate tube, prepare a pre-warmed (37°C) intermediate vehicle consisting of 5% Tween-80, 5% PEG-400, and 90% PBS.
-
Dilution: Slowly add the DMSO stock dropwise to the intermediate vehicle while vortexing vigorously.
-
Final Media Addition: Dilute this intermediate mixture into your final cell culture media. Ensure the final DMSO concentration remains ≤ 0.5% v/v to prevent solvent-induced cytotoxicity.
-
Self-Validation Step: Centrifuge the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the detected concentration matches your theoretical yield, no micro-precipitation has occurred.
Protocol B: Nanoprecipitation for In Vivo Dosing
Causality: High concentrations of co-solvents are toxic in animal models. Nanoprecipitation leverages the Marangoni effect 3; rapid desolvation in an anti-solvent (water) traps the drug in amorphous polymeric nanoparticles before it can form insoluble crystals.
-
Organic Phase: Dissolve 5 mg of this compound and 25 mg of PLGA (Poly(lactic-co-glycolic acid)) in 1 mL of acetone.
-
Aqueous Phase: Prepare 10 mL of 1% w/v Poloxamer 188 in ultrapure water.
-
Injection: Inject the organic phase into the aqueous phase at a constant rate of 1 mL/min under continuous magnetic stirring (1000 rpm).
-
Evaporation: Leave the beaker uncovered and stir for 4 hours at room temperature in a fume hood to fully evaporate the acetone.
-
Self-Validation Step: Filter the dispersion through a 0.45 µm syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS). A successful formulation should yield a Z-average size of < 200 nm and a Polydispersity Index (PDI) < 0.2.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I raise the pH to deprotonate the 4-hydroxyl group and increase water solubility? A: I strongly advise against this. While raising the pH (e.g., using 0.1 M NaOH) will deprotonate the phenol and temporarily increase solubility, benzofuran-3(2H)-ones are highly susceptible to base-catalyzed ring-opening and hydrolysis 4. This will permanently degrade your compound. Maintain your working pH strictly between 6.0 and 7.4.
Q: My compound still precipitates in cell culture media despite keeping DMSO under 1%. What is the next step? A: Cell culture media contains high concentrations of salts that can "salt-out" lipophilic compounds. Try pre-complexing the compound with a carrier protein. Add your DMSO stock directly to media supplemented with 10% Fetal Bovine Serum (FBS) or 1 mg/mL Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin act as a carrier. Alternatively, consider formulating Monoolein Aqueous Dispersions (MADs), which have been shown to increase the apparent solubility of related highly lipophilic flavonoids by over 80-fold 5.
Q: If formulation fails entirely, are there structural modifications that improve solubility without losing the core activity? A: Yes. Disruption of molecular planarity is a validated medicinal chemistry strategy for highly insoluble flavonoids and benzofuranones. Introducing a bulky halogen (e.g., bromination at the 2-position) or a hydrophilic moiety (like a glycoside) can disrupt the tight crystal packing, significantly lowering the lattice energy and improving aqueous solubility 6.
References
- Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety ResearchG
- The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide BenchChem
- Preparation of Flavonoid Nanoparticles using the Nanoprecipit
- Buy 6-Methoxy-3(2H)-benzofuranone (EVT-304995) - Chemical Properties EvitaChem
- Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study RSU Research Portal
- Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview PubMed
Sources
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. evitachem.com [evitachem.com]
- 5. science.rsu.lv [science.rsu.lv]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Welcome to the Technical Support Center. As a critical intermediate in the synthesis of aurones and other bioactive flavonoids[1], 4-Hydroxy-6-methoxybenzofuran-3(2H)-one presents unique handling and purification challenges. Its bifunctional nature—featuring a reactive ketone and a phenolic hydroxyl group—frequently leads to chromatographic tailing, regioisomer co-elution, and oxidative degradation[2].
This guide is designed for researchers and drug development professionals. It provides field-proven, causality-driven solutions to optimize your purification workflows and ensure the highest scientific integrity of your isolated compounds.
Purification Strategy & Workflow
The selection of a purification technique depends heavily on the impurity profile of your crude reaction mixture. Below is the standard decision tree for isolating this compound.
Fig 1. Decision tree for the purification of this compound.
Quantitative Comparison of Purification Methods
| Purification Stage | Technique | Target Purity | Typical Yield | Primary Advantage | Key Limitation |
| 1. Primary Isolation | Liquid-Liquid Extraction | 60-70% | >95% | Rapid removal of salts/polar catalysts | Zero resolution of structural isomers |
| 2. Bulk Purification | Silica Gel Chromatography | 90-95% | 75-85% | Scalable; removes polar degradants | Prone to tailing; poor isomer resolution |
| 2. High-Res Purification | Preparative RP-HPLC | >99% | 60-70% | Excellent separation of regioisomers | Low throughput; high solvent consumption |
| 3. Final Polish | Recrystallization (EtOH) | >98% | 50-80% | High crystalline purity; removes trace color | Requires pre-purified material (>85%) |
Troubleshooting Guides & FAQs
Chromatography & Separation Issues
Q1: During silica gel chromatography, my product streaks severely across the TLC plate. How can I improve resolution?
-
Causality: The 4-hydroxyl group and the ketone at position 3 act as strong hydrogen bond donors/acceptors. They interact heavily with the free silanol groups on the normal-phase silica stationary phase, causing band broadening and streaking.
-
Solution: Acidify the mobile phase. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v) supplemented with 0.1% to 0.5% glacial acetic acid[3]. The acid suppresses the ionization of the phenolic hydroxyl group and competitively disrupts hydrogen bonding with the silica, resulting in sharp, distinct bands.
Q2: I am co-eluting a structurally similar impurity with the exact same mass. What is it, and how do I remove it?
-
Causality: During the synthesis of the benzofuranone core from substituted acetophenones, regioisomers frequently form if the starting material is not perfectly symmetric[1]. The 6-hydroxy-4-methoxybenzofuran-3(2H)-one isomer has nearly identical polarity to the target on normal-phase silica.
-
Solution: Switch to Preparative Reverse-Phase HPLC (C18 column). The subtle differences in intramolecular hydrogen bonding—specifically, the 4-hydroxyl group can hydrogen-bond with the adjacent 3-ketone, whereas the 6-hydroxyl cannot—alter their hydrodynamic radius and interaction with the C18 stationary phase. Use a shallow gradient of Acetonitrile/Water supplemented with 0.1% Formic acid to achieve baseline separation.
Stability & Degradation Issues
Q3: My purified white powder turns yellowish-brown after a few days on the bench. Why?
-
Causality: Benzofuran-3(2H)-ones undergo keto-enol tautomerization. The enol form is highly electron-rich and susceptible to auto-oxidation by atmospheric oxygen, forming phenoxy radicals that rapidly couple into colored dimers and complex degradants[2].
-
Solution: Always store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20°C, protected from light. Avoid prolonged exposure to basic conditions during workup, as bases accelerate enolate formation and subsequent oxidation.
Fig 2. Oxidative degradation pathway of benzofuran-3(2H)-ones via enolization.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Acid-Modified Silica Gel Column Chromatography
Use this protocol for bulk purification of crude extracts lacking major regioisomer contamination.
-
Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude mixture in a minimal amount of acetone. Add 2.5 g of silica gel (230-400 mesh) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening caused by the poor solubility of the compound in the non-polar starting eluent.
-
Column Packing: Slurry-pack a glass column with 30 g of silica gel using Hexane.
-
Elution: Prepare a mobile phase of Hexane:Ethyl Acetate (70:30 v/v) containing 0.1% glacial acetic acid. Load the dry powder onto the column bed and elute at a flow rate of 15 mL/min.
-
Fraction Collection: Collect 20 mL fractions.
-
Self-Validation Checkpoint: Spot fractions on a TLC plate and develop in the same mobile phase. The target compound should appear as a singular, non-tailing spot at an Rf of ~0.4 under 254 nm UV light. Pool fractions containing only this spot and concentrate under reduced pressure at <40°C to prevent thermal degradation.
Protocol B: Final Polish via Recrystallization
Use this protocol to upgrade material from >85% purity to >98% purity and remove trace oxidative color bodies.
-
Dissolution: Place 500 mg of pre-purified this compound in a round-bottom flask. Add 5 mL of absolute ethanol.
-
Heating: Warm the mixture gently in a water bath to 78°C until complete dissolution occurs.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble oxidative dimers (brown particulates).
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature (20°C) over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.
-
Harvesting: Filter the resulting crystals under vacuum and wash with 2 mL of ice-cold ethanol. Dry under high vacuum for 4 hours.
-
Self-Validation Checkpoint: Perform HPLC analysis at 254 nm. The product must yield a single peak representing >98.0% of the total area. Determine the melting point; a sharp melting range (within 1-2°C) confirms high lattice purity and the absence of co-crystallized isomers.
References
- Title: DE102006016367A1 - Use of aurones for their depigmenting or inhibiting activity of melanogenesis in cosmetic or dermatological compositions Source: Google Patents URL
- Title: Benzofuran-3(2H)-one = 98.
- Title: Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs Source: Arabian Journal of Chemistry URL
Sources
- 1. DE102006016367A1 - Use of aurones for their depigmenting or inhibiting activity of melanogenesis in cosmetic or dermatological compositions - Google Patents [patents.google.com]
- 2. Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs - Arabian Journal of Chemistry [arabjchem.org]
- 3. DE102006016367A1 - Use of aurones for their depigmenting or inhibiting activity of melanogenesis in cosmetic or dermatological compositions - Google Patents [patents.google.com]
Technical Support Center: Optimal Recrystallization Solvents for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing recrystallization solvents for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. This document offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address challenges encountered during the purification of this compound.
Troubleshooting Guide: Navigating Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid organic compounds. However, success is highly dependent on the choice of solvent. This guide will help you navigate common issues and make informed decisions to achieve high purity and yield.
Question: My compound will not dissolve in any single solvent I've tried. What should I do?
Answer: This is a common challenge, especially with molecules possessing multiple functional groups like this compound, which has polar (hydroxyl, ketone) and non-polar (benzene ring, ether) characteristics. When a single solvent fails, a mixed-solvent system is the ideal solution.
The principle is to choose a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For this compound, a good starting point would be a polar "good" solvent and a less polar or non-polar "anti-solvent".
Recommended Mixed-Solvent Pairs to Screen:
Experimental Protocol for Mixed-Solvent Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Redissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent mixture, and dry them thoroughly.
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. Here are several strategies to prevent this:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can further slow the cooling process by insulating the flask.
-
Use More Solvent: The concentration of the compound might be too high. Add a small amount of the "good" solvent to the hot solution before cooling.
-
Change Solvents: The boiling point of your solvent might be too high, causing the compound to melt before it dissolves. Try a lower-boiling solvent.
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooling solution can induce crystallization.
Logical Flow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent system.
Caption: A workflow for selecting an optimal recrystallization solvent.
Frequently Asked Questions (FAQs)
Question: What is the ideal recrystallization solvent?
Answer: The ideal solvent for recrystallization is one in which the compound of interest is very soluble at high temperatures and poorly soluble at low temperatures.[1][4] This differential solubility is what allows for the separation of the desired compound from impurities. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1]
Question: How does the structure of this compound influence solvent choice?
Answer: The principle of "like dissolves like" is a good guide.[5] this compound has a polar hydroxyl (-OH) group and a ketone (C=O) group, as well as a moderately polar ether (-OCH3) group. These functional groups suggest that polar solvents will be effective at dissolving the compound. The aromatic benzofuran core contributes some non-polar character. Therefore, a solvent of intermediate polarity or a mixed-solvent system is likely to be most effective.
Question: What are some good starting solvents to screen for the recrystallization of this compound?
Answer: Based on the structure and general principles of recrystallization, the following solvents are excellent starting points for screening. For similar benzofuranone compounds, ethanol has been successfully used.[6][7][8]
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78 | Often a good general-purpose solvent for moderately polar compounds.[5] |
| Methanol | Polar | 65 | Similar to ethanol but more polar and has a lower boiling point.[5] |
| Water | Very Polar | 100 | Can be a good solvent for polar compounds, often used in mixed-solvent systems.[5][9] |
| Acetone | Polar | 56 | A good solvent for many organic compounds, but its low boiling point can be a disadvantage.[5] |
| Ethyl Acetate | Intermediate | 77 | A good choice for compounds with intermediate polarity.[5] |
| Toluene | Non-polar | 111 | Can be effective if aromatic interactions are important for solubility.[5] |
Question: How much solvent should I use?
Answer: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude material.[4] Using too much solvent will reduce the recovery yield, as more of your compound will remain in the solution upon cooling. It is best to start with a small amount of solvent and add more in small portions until the solid dissolves.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from University of Massachusetts Boston, Department of Chemistry.
- Purification: How To - Chemistry. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Summary of Common Crystallization Solvents. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Go-to recrystallization solvent mixtures. (2023, February 19).
- Solvent Choice - Chemistry Teaching Labs. (n.d.). Retrieved from University of York, Department of Chemistry.
- Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Engineering and Technology Quarterly Reviews, 5(2).
- Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2023, March 18).
- Recrystallization1. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry.
- Purification of 4-Hydroxybenzyl Alcohol by Recrystallization: Application Notes and Protocols. (n.d.).
- Reddy, J. S., Kumar, N. R., Prasad, J. V., Gopikrishna, G., & Solomon, K. A. (2010). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2839.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting & Handling Guide for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stability and yield issues when working with 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0). While this compound is an indispensable building block for the synthesis of bioactive aurones and flavonoid analogs[1], its unique heterocyclic core presents specific vulnerabilities.
The structural combination of a C-3 carbonyl, an O-1 ether linkage, and electron-donating phenolic groups makes the C-2 methylene protons highly activated. Consequently, this compound is highly susceptible to auto-oxidation and base-catalyzed ring opening[1][2]. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your starting materials and the success of your downstream syntheses.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my this compound turning dark yellow/brown during storage?
A1: C-2 Auto-Oxidation. The discoloration is a visual indicator of oxidative degradation. The methylene protons at the C-2 position are highly acidic and activated by the adjacent C-3 ketone and O-1 ether oxygen[1]. Exposure to ambient oxygen and light induces radical formation at the C-2 position, leading to dimerization or the formation of 2-oxo derivatives.
-
Causality: Oxygen acts as a radical initiator, while photons provide the activation energy for the homolytic cleavage of the C-H bond.
-
Solution: The compound must be subjected to cold-chain transportation and stored strictly at 4°C or -20°C under an inert atmosphere (Argon or Nitrogen)[3][4]. Always store in amber vials to prevent photo-oxidation.
Q2: I am attempting an aldol condensation to synthesize an aurone, but my yield is extremely low (<20%) and I see multiple polar spots on my TLC plate. What is going wrong?
A2: Base-Catalyzed Ring Opening. Conventional aurone syntheses often utilize strong aqueous bases (e.g., NaOH or KOH). However, the benzofuran-3(2H)-one ring is highly susceptible to nucleophilic attack under strong alkaline conditions[2]. The hydroxide ion attacks the C-2 or C-3 position, leading to the cleavage of the heterocyclic ring and the generation of complex, highly polar phenolic degradation products.
-
Causality: The high pH forces the equilibrium toward the enolate, but excessive hydroxide concentration outcompetes the aldehyde electrophile, hydrolyzing the ether linkage instead.
-
Solution: Switch to milder basic conditions. Utilizing sodium acetate in methanol, piperidine, or adopting a Microwave-Assisted Organic Synthesis (MAOS) approach significantly reduces reaction times and prevents the masking or degradation of the OH groups[2].
Q3: How should I prepare stock solutions for biological assays to ensure the compound does not degrade before testing?
A3: Hydrolysis and Solvolysis Prevention.
-
Causality: Dissolving the compound in non-anhydrous solvents introduces water, which can catalyze slow hydrolysis of the lactone-like ring over time.
-
Solution: Dissolve the compound in anhydrous, degassed DMSO. Aliquot the solution immediately into single-use amber vials, purge the headspace with Argon, and freeze at -20°C. Avoid repeated freeze-thaw cycles, as condensation introduces moisture.
Mechanistic Pathways & Workflows
To visualize the causality behind these troubleshooting steps, refer to the degradation pathways and the optimized synthetic workflow below.
Caption: Primary degradation pathways of benzofuran-3(2H)-ones via oxidation and base hydrolysis.
Caption: Optimized base-free or mild-base workflow for high-yield aurone synthesis.
Quantitative Data: Stability & Reaction Parameters
To ensure reproducibility, adhere to the following empirically validated parameters for handling and reacting this compound.
| Parameter | High-Risk Condition (Degradation) | Optimized Condition (Stable) | Causality / Impact |
| Storage Temperature | Room Temperature (20–25°C) | 4°C (Short term) / -20°C (Long term) | Thermal energy accelerates C-2 radical formation[3][4]. |
| Atmosphere | Ambient Air (Contains O₂) | Argon or Nitrogen (Inert) | O₂ acts as a radical initiator for auto-oxidation. |
| Aldol Base Catalyst | Aqueous NaOH / KOH (pH > 12) | Sodium Acetate / Piperidine (pH 8–9) | Strong nucleophiles cleave the benzofuranone ring[2]. |
| Reaction Time (Aldol) | 12–24 Hours (Conventional) | 10–30 Minutes (MAOS) | Prolonged exposure to base increases side-product formation[2]. |
| Solvent (Stock) | Standard DMSO / Methanol | Anhydrous, Degassed DMSO | Prevents moisture-driven hydrolysis and oxidative degradation. |
Experimental Protocols
Protocol A: Self-Validating Preparation of Inert Stock Solutions
This protocol includes a self-validation step to ensure the starting material has not degraded prior to use.
-
Quality Control (Self-Validation): Before preparing the bulk solution, dissolve 1 mg of this compound in 1 mL of analytical-grade methanol. Run a TLC (Hexane:Ethyl Acetate, 3:1). A single, crisp spot indicates high purity. Smearing or baseline retention indicates prior oxidative degradation.
-
Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a septum-sealed vial. Sparge the solvent with Argon gas through a submerged needle for 15 minutes to displace dissolved oxygen.
-
Dissolution: In a dark or dimly lit fume hood, weigh the required mass of the benzofuranone and transfer it to the degassed DMSO. Swirl gently until completely dissolved.
-
Storage: Aliquot the solution into 1 mL amber glass vials flushed with Argon. Seal tightly with PTFE-lined caps and store immediately at -20°C.
Protocol B: Mild-Base Aldol Condensation for Aurone Synthesis
This methodology replaces destructive strong bases with a milder approach to preserve the benzofuranone core[2].
-
Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of your target benzaldehyde derivative in anhydrous ethanol.
-
Catalyst Addition: Instead of NaOH, add 1.5 equivalents of anhydrous Sodium Acetate (NaOAc) or a catalytic amount of piperidine (10 mol%).
-
Reaction: Stir the mixture at 60°C in the dark. Monitor the reaction strictly via TLC every 30 minutes. (Alternatively, utilize a microwave synthesizer at 80°C for 10-15 minutes to bypass prolonged thermal exposure[2]).
-
Quenching & Isolation: Once the starting benzofuranone is consumed, cool the mixture in an ice bath. Neutralize with dilute cold HCl (0.1 M) if piperidine was used. Filter the precipitated aurone product and wash with cold, degassed ethanol.
References
-
Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs Source: Arabian Journal of Chemistry (arabjchem.org) URL:[Link]
-
Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives Source: iau.ir URL:[Link]
- WO2017180644A1 - Therapeutic aurones Source: Google Patents URL
Sources
Troubleshooting cyclization failures in benzofuranone synthesis
Welcome to the Technical Support Center for Benzofuranone Synthesis . Benzofuranones—encompassing both 2-benzofuranones (lactones) and 3-benzofuranones (ketones)—are privileged scaffolds in medicinal chemistry and drug development. However, their synthesis via intramolecular cyclization is frequently plagued by incomplete conversion, poor regioselectivity, and catalyst deactivation.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind cyclization failures and provide self-validating, field-proven protocols to resolve these bottlenecks.
Section 1: Diagnostic Logic for Cyclization Failures
Before altering your reaction parameters, it is critical to diagnose whether your cyclization failure is thermodynamic (equilibrium-limited) or kinetic (competing side reactions). Use the following logic tree to isolate the root cause of your synthesis failure.
Caption: Diagnostic workflow for resolving benzofuranone cyclization failures.
Section 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My lactonization of o-hydroxyphenylacetic acid derivatives stalls at 50% conversion. How can I drive the 2-benzofuranone formation to completion? Analysis & Causality: The formation of 2-benzofuranones via lactonization is an equilibrium-driven process. When relying solely on mild Lewis acids, the reverse hydrolysis reaction competes with cyclization. In cascade reactions, a Lewis acid alone may facilitate the initial C-C bond formation but fail to promote the final protic ring closure. Resolution: Implement a dual-acid system. Combining a Lewis acid (e.g., AlCl₃) with a strong Brønsted acid (e.g., Trifluoroacetic acid, TFA) provides the necessary protonation state to drive the elimination of water or leaving groups. Studies have demonstrated that conducting the reaction at elevated temperatures (120 °C) with an optimal concentration of TFA significantly maximizes the yield of the bicyclic lactone, minimizing intermediate stalling[1].
Q2: During the synthesis of 3-benzofuranones via intramolecular alkylation, I observe significant oligomerization and poor yields. What is going wrong? Analysis & Causality: 3-Benzofuranones are typically synthesized from ortho-hydroxy aryl ketones. If the reaction is performed under overly harsh basic conditions, intermolecular alkylation (oligomerization) outcompetes the desired intramolecular nucleophilic substitution. Resolution: High dilution conditions and the use of mild bases are critical. Utilizing potassium carbonate (K₂CO₃) in butanone alongside an electrophilic brominating agent (like ethyl bromomalonate) ensures that the base selectively deprotonates the phenol. The intramolecular proximity of the newly introduced electrophilic alpha-carbon then rapidly drives the ring closure, bypassing oligomerization[2].
Q3: I am attempting asymmetric functionalization of a synthesized 2-benzofuranone core, but my enantiomeric excess (ee) is poor. How can I improve this? Analysis & Causality: The C3 position of 2-benzofuranones is highly susceptible to racemization due to keto-enol tautomerization under standard basic conditions. Resolution: Transitioning to noncovalent N-Heterocyclic Carbene (NHC) catalysis resolves this structural instability. A confined chiral bifunctional NHC with a free −OH group acts as a hydrogen-bond donor. This provides a tightly controlled chiral pocket that shields one face of the enolate intermediate, enabling asymmetric conjugate additions to terminal C-electrophiles with exceptional enantioselectivity (up to 99.5:0.5 er)[3].
Section 3: Quantitative Optimization Data
To illustrate the causality of catalyst selection in 2-benzofuranone synthesis, the following table summarizes the quantitative impact of dual-acid systems versus single-acid systems on cyclization efficiency.
| Catalyst System | Temperature (°C) | Intermediate Accumulation | Final Yield (%) | Mechanistic Outcome |
| AlCl₃ (0.1 equiv) | 80 °C | High (Phenol intermediate) | < 40% | Insufficient proton transfer for lactonization. |
| TFA (0.2 equiv) | 80 °C | Moderate | 55% | Weak electrophilic activation of the precursor. |
| AlCl₃ + TFA | 80 °C | Low | 78% | Synergistic activation, but kinetically slow. |
| AlCl₃ + TFA | 120 °C | None | > 90% | Complete cascade driven by thermal energy and dual-acid protonation. |
(Data extrapolated from optimized metal-free conditions for benzofuranone formation[1])
Section 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific spectroscopic or chromatographic milestones, you can verify the integrity of the reaction in real-time.
Caption: Mechanistic divergence in the synthesis of 2-benzofuranone vs. 3-benzofuranone cores.
Protocol A: Dual-Acid Catalyzed Synthesis of 2-Benzofuranone Derivatives
Targeting the lactone core via cascade cyclization.
-
Preparation: To a thick-walled reaction vessel, add the substituted pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).
-
Atmosphere Control: Flush the vessel with Argon gas for 5 minutes to prevent oxidative side reactions.
-
Acid Addition: Add o-dichlorobenzene (DCB, 0.2 mL, 0.5 M) and Trifluoroacetic acid (TFA, 0.02 mmol, 0.2 equiv) to the vessel. Quickly seal the tube.
-
Thermal Cyclization: Heat the reaction mixture to 120 °C for 16 hours.
-
Self-Validation (TLC/IR): Monitor the reaction via TLC. The disappearance of the highly polar phenol intermediate confirms successful lactonization. In IR spectroscopy, validate the shift from a broad -OH stretch (~3300 cm⁻¹) to a sharp lactone carbonyl stretch (~1800 cm⁻¹).
-
Purification: Cool to room temperature and directly purify by flash column chromatography on silica gel (avoiding aqueous workup to prevent premature hydrolysis of sensitive derivatives)[1].
Protocol B: Base-Mediated Intramolecular Cyclization to 3-Benzofuranone
Targeting the ketone core via nucleophilic substitution.
-
Preparation: Dissolve the ortho-hydroxy aryl ketone (1.0 equiv) in dry butanone under a nitrogen atmosphere.
-
Base Activation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Stir for 15 minutes at room temperature to allow for complete phenoxide formation.
-
Electrophilic Addition: Dropwise, add ethyl bromomalonate (1.2 equiv). This acts as an electrophilic brominating agent, introducing an α-bromo substituent into the ketone.
-
Ring Closure: Heat the mixture to reflux. Under these basic conditions, the phenoxide undergoes a final intramolecular nucleophilic substitution, displacing the bromide and closing the 5-membered oxygen heterocycle.
-
Self-Validation (NMR): The success of the cyclization is confirmed by ¹H-NMR via the disappearance of the phenolic -OH proton (typically >9.0 ppm) and the emergence of the distinct C2 protons of the newly formed furanone ring.
-
Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography[4].
References
-
Braun, M., Hessamian-Alinejad, A., De Lacroix, B. F., Alvarez, B. H., & Fischer, G. (2008). Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1. Molecules, 13(4), 995-1003.[Link]
-
Mondal, B. D., Gorai, S., Bhunia, P., & Guin, J. (2025). Noncovalent N-Heterocyclic Carbene Catalysis Enables Asymmetric Conjugate Addition of 2-Benzofuranones to Terminal C-Electrophiles. Organic Letters, 27(46).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Spiroannulated 3-Benzofuranones. Synthesis and Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of this valuable compound.
I. Understanding the Chemistry: Potential Impurities
The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. Understanding the potential side reactions in each step is crucial for identifying and removing impurities.
A common synthetic route starts with a substituted phenol, which undergoes Friedel-Crafts acylation with an acyl halide in the presence of a Lewis acid catalyst.[1][2] This is followed by an intramolecular cyclization to form the benzofuranone ring.[3][4]
Potential Impurities May Include:
-
Unreacted Starting Materials: Residual starting phenol or acylating agent.
-
Regioisomers: During the Friedel-Crafts acylation, the acyl group may add to different positions on the aromatic ring, leading to isomeric impurities.
-
Polysubstituted Byproducts: The aromatic ring can be acylated more than once, resulting in di- or tri-substituted impurities.
-
Products of Side Reactions: The reactive intermediates can undergo other reactions, leading to a variety of byproducts.
-
Residual Catalyst and Solvents: Traces of the Lewis acid catalyst and reaction solvents may remain in the crude product.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solution is not saturated.- Presence of impurities inhibiting crystal formation. | - Evaporate some of the solvent to increase the concentration.- Try adding a seed crystal of pure product.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| Oily product forms instead of crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly. Consider insulating the flask. |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The product is significantly soluble in the cold solvent. | - Reduce the amount of solvent used for recrystallization.- Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.- Consider a different solvent or solvent system where the product has lower solubility at cold temperatures. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Perform solubility tests to find a more suitable solvent or solvent system.[5]- Allow the solution to cool slowly and undisturbed.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate solvent system (mobile phase). | - Adjust the polarity of the mobile phase. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective. Experiment with different ratios to achieve good separation (Rf values between 0.2 and 0.8). |
| Product elutes too quickly or not at all | - Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the product does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Broad or tailing bands | - Column is overloaded with sample.- Column was not packed properly.- The sample was not loaded in a narrow band. | - Use a larger column or reduce the amount of sample.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]- Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column in a concentrated band. |
| Cracking of the silica gel bed | - The column has run dry. | - Never let the solvent level drop below the top of the silica gel.[7] Keep the column wet at all times. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: Due to the presence of a hydroxyl group, this compound is a polar molecule. A good starting point for recrystallization is a polar protic solvent like ethanol or a mixture of ethanol and water.[8][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find the optimal system for your specific impurity profile.
Q2: How do I choose the right solvent system for column chromatography?
A2: The choice of the mobile phase is critical for successful column chromatography.[10] First, analyze your crude mixture by Thin-Layer Chromatography (TLC) using different solvent systems. A good solvent system will give your desired product an Rf value of approximately 0.3-0.5 and show good separation from impurities. For a polar compound like this benzofuranone, a mixture of hexane and ethyl acetate is a common choice. You can start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity as needed.
Q3: My purified product is colored. How can I remove the color?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your product, which may reduce the overall yield.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound should be assessed using a combination of analytical techniques. A sharp melting point is a good indicator of purity. Further confirmation can be obtained using:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.[11]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.[11]
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Prepare a silica gel column of an appropriate size. The amount of silica gel should be about 20-50 times the weight of the crude product.[10] Pack the column using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Carefully apply the sample to the top of the column. A small layer of sand can be added on top of the silica gel to prevent disturbance during solvent addition.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Start with a lower polarity and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualization of Workflows
VI. References
-
Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Google Patents.
-
Extraction of phenolic compounds: A review. PMC. [Link]
-
6-Methoxyisobenzofuran-1(3H)-one. PMC. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]
-
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. ResearchGate. [Link]
-
Recovery, concentration and purification of phenolic compounds by adsorption: A review. ResearchGate. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications. [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
(Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. PMC. [Link]
-
I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?. ResearchGate. [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
-
(2Z)-6-hydroxy-2-((4-hydroxy-3-methoxyphenyl)methylidene)-1-benzofuran-3-one. PubChem. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. [Link]
-
Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. Semantic Scholar. [Link]
-
Technologies for the Extraction, Separation and Purification of polyphenols – A Review. The Distant Reader. [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. NISCAIR. [Link]
-
Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]
-
Column chromatography. University of Victoria. [Link]
-
Column Chromatography Procedures. University of Colorado Boulder. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Novel impurities of cyclophosphamide liquid formulations. Google Patents.
-
Purification of ketones. Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Performing Column Chromatography. YouTube. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]
-
Supporting Information Cu(II)-Catalyzed formal [4+2] cycloaddition between quinone methides (QMs) and electron-poor 3-vinylindoles. RSC. [Link]
-
Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. NISCAIR. [Link]
-
Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]
-
Gel Filtration: AKA Column Chromatography. College of the Canyons. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. dea.gov [dea.gov]
Temperature optimization for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one reactions
Welcome to the dedicated technical support guide for reactions involving 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of working with this versatile yet sensitive molecule. This guide is designed to provide direct, actionable solutions to common challenges, ensuring the integrity and success of your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by potential causes and corresponding solutions, grounded in chemical principles.
Q1: I am experiencing very low or no yield of my desired product. What are the likely causes and how can I fix it?
Low product yield is a frequent issue that can stem from several factors, ranging from reaction conditions to reactant integrity.
Potential Causes & Recommended Solutions
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a non-optimal temperature, or poor mixing.[1][2]
-
Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.[1] If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Be cautious, as excessive heat can lead to degradation. For some syntheses, like certain cyclizations, higher temperatures (e.g., 90-120°C) may be necessary to drive the reaction to completion.[3][4]
-
-
Product Decomposition: Benzofuranone scaffolds can be thermally labile. High reaction temperatures or prolonged heating can lead to the degradation of your target molecule.
-
Solution: Attempt the reaction at a lower temperature. If the reaction is exothermic, ensure you have an efficient cooling system (e.g., an ice bath or cryo-cooler) to maintain a stable internal temperature.[1] For highly sensitive reactions, such as those involving Grignard reagents, temperatures as low as -78°C may be required to minimize decomposition and side reactions.[5]
-
-
Sub-optimal Catalyst Activity: If your reaction is catalyst-dependent, the catalyst may be inactive or used in an incorrect amount.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under the appropriate conditions (e.g., under an inert atmosphere if it is air-sensitive). Perform a small-scale experiment to optimize the catalyst loading.
-
-
Atmospheric Moisture: Reagents like Grignard reagents, strong bases (e.g., NaH), or Lewis acids (e.g., AlCl₃) are highly sensitive to moisture.[2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting Workflow for Low Yield This diagram outlines a systematic approach to diagnosing low-yield reactions.
Caption: A workflow for troubleshooting low-yield chemical reactions.
Q2: My reaction is generating significant impurities or side products. How can I improve selectivity?
The formation of byproducts is often a temperature-dependent issue, especially in reactions with multiple competing pathways.
Potential Causes & Recommended Solutions
-
High Local Concentration of Reagents: Adding a reactive reagent too quickly can cause high local concentrations, which promotes side reactions.[1]
-
Solution: Use a syringe pump for the slow, controlled addition of the limiting or most reactive reagent. This maintains a low, steady concentration and favors the desired reaction pathway.
-
-
Reaction Temperature is Too High: While higher temperatures can increase reaction rates, they can also provide the activation energy for undesired side reactions, lowering the selectivity for your target product.
-
Competing Reaction Pathways: The structure of this compound offers multiple reactive sites. For instance, in acylation or alkylation reactions, both C-acylation and O-acylation can occur.
-
Solution: The choice of solvent and base can influence the reaction pathway. Aprotic solvents may favor one pathway over another. Additionally, precise temperature control is critical. A systematic optimization study, varying the temperature in 5-10°C increments, can help identify the optimal window where the desired reaction is fastest and side reactions are slowest.
-
The Temperature Optimization Window This diagram illustrates the relationship between temperature, reaction rate, and byproduct formation.
Caption: Temperature influences the rates of desired and undesired reactions differently.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding experimental design for reactions with this compound.
Q1: What is the "optimal" temperature for reactions with this compound?
There is no single optimal temperature; it is highly dependent on the specific reaction being performed. The key is to balance reaction kinetics with the thermal stability of the starting material, intermediates, and product. The table below provides empirically derived starting points for various common reaction types.
| Reaction Type | Typical Temperature Range (°C) | Rationale & Key Considerations |
| Friedel-Crafts Acylation | 0 to 25°C | The reaction is often exothermic. Cooling is required to prevent over-acylation and rearrangement side products.[8] |
| Grignard / Organolithium Addition | -78 to 0°C | These reactions are highly exothermic and fast. Low temperatures are critical to prevent side reactions (e.g., enolization) and double addition to ester functionalities.[6][9][10] |
| Aldol Condensation | 25 to 60°C | Requires moderate temperatures to promote enolate formation and subsequent condensation without causing dehydration or side reactions.[11] |
| Cyclization Reactions | 80 to 120°C | Often require thermal energy to overcome the activation barrier for ring formation. Temperature must be carefully controlled to avoid decomposition.[3][4] |
| Purification (Distillation/Recrystallization) | Monitor for Decomposition | This compound may be sensitive to prolonged heating. Use the lowest possible temperature for recrystallization and consider short-path distillation under high vacuum if distillation is necessary. |
Q2: How should I set up a temperature-controlled reaction?
Precise temperature control is paramount. Below is a general protocol for setting up a reaction below room temperature.
Experimental Protocols
Protocol 1: General Setup for a Sub-Ambient Temperature Reaction
-
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, stir bar) is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware quickly while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). A bubbler system is recommended to monitor gas flow.
-
Solvent and Reagent Addition: Add the anhydrous solvent and this compound to the reaction flask via cannula or a dry syringe.
-
Cooling: Place the flask in a cooling bath.
-
For 0°C: Use an ice/water slurry.
-
For -20°C to -40°C: Use a dry ice/acetonitrile or dry ice/ethylene glycol bath.
-
For -78°C: Use a dry ice/acetone or dry ice/isopropanol bath.
-
Allow the flask contents to equilibrate to the bath temperature for 10-15 minutes before adding other reagents. An internal thermometer is highly recommended for accurate temperature monitoring.
-
-
Controlled Reagent Addition: Add the second reagent (e.g., Grignard reagent, alkyllithium) dropwise using a syringe pump over a prolonged period (e.g., 30-60 minutes). This prevents exotherms that could raise the internal temperature.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe to monitor progress via TLC or LC-MS.
Q3: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor a reaction.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
On the left, spot a dilute solution of your starting material (this compound).
-
In the middle, spot a sample taken directly from your reaction mixture (co-spot).
-
On the right, spot another sample from the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Close the chamber.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicates the reaction is progressing.[1] If the starting material spot remains intense and the product spot is faint, the reaction is likely incomplete.
References
-
Reddy, J. S., Kumar, N. R., Prasad, J. V., Gopikrishna, G., & Solomon, K. A. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2330. [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6307. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Al-Mokhanam, A. A., & El-Apasery, M. A. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 107-112. [Link]
-
Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]
-
PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4345-4356. [Link]
-
ResearchGate. (n.d.). Temperature optimization with Grignard reagent 2{b}. Retrieved from [Link]
- Google Patents. (n.d.). CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives.
-
Vassar College. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
-
MDPI. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(3), 619. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]
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Technical Support Center: Managing the Hygroscopic Nature of Benzofuran-3(2H)-one Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the hygroscopic nature of benzofuran-3(2H)-one derivatives. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to empower you with the knowledge to ensure the integrity, stability, and reproducibility of your research.
Section 1: Understanding the "Why" - The Basis of Hygroscopicity
This section addresses the fundamental reasons behind the moisture-sensitive nature of the benzofuran-3(2H)-one scaffold and the critical impact this has on experimental outcomes.
Q1: I've noticed my benzofuran-3(2H)-one derivative gains weight when left on the bench. Why is this specific class of compounds prone to being hygroscopic?
A1: The hygroscopic nature of a compound is intrinsically linked to its molecular structure and its ability to interact with atmospheric water. The benzofuran-3(2H)-one core contains specific polar functional groups that are prime sites for hydrogen bonding with water molecules.[1]
-
Ketone Group (C=O): The oxygen atom of the carbonyl group at the 3-position possesses lone pairs of electrons, making it an effective hydrogen bond acceptor.
-
Ether Linkage (-O-): The oxygen atom within the furan ring also has lone pairs and can act as a hydrogen bond acceptor.
These interactions allow the compound to attract and hold onto water molecules from the surrounding environment through adsorption or absorption.[2][3] The presence of additional polar substituents on the benzofuran ring system can further enhance this effect.
Caption: Water molecules interacting with polar sites on the benzofuran-3(2H)-one core.
Q2: What are the practical consequences if I ignore the hygroscopicity of my compound?
A2: Overlooking the hygroscopic nature of your benzofuran-3(2H)-one derivative can severely compromise your experimental results and the stability of the compound itself. The consequences are multifaceted:
-
Inaccurate Weighing and Stoichiometry: If the material has absorbed an unknown amount of water, its measured weight will be inflated. This leads to significant errors in calculating molar quantities for reactions, preparing solutions of a specific concentration, and determining reaction yields.
-
Chemical Degradation: The presence of adsorbed water can facilitate hydrolysis, particularly if the derivative has sensitive functional groups (e.g., esters, amides).[4] This leads to the formation of impurities and a reduction in the purity of your active compound.
-
Altered Physical Properties: Moisture uptake can cause physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water), making the material difficult to handle and process.[3][4] This is particularly problematic in downstream applications like tablet formulation.[2]
-
Compromised Analytical Results: In techniques like NMR or Mass Spectrometry, the presence of water can interfere with analysis. In HPLC, it can affect peak shape and retention time. For elemental analysis, it will lead to inaccurate results.
-
Reduced Shelf-Life: Continuous exposure to moisture accelerates degradation, significantly shortening the viable shelf-life of the compound.
Section 2: Characterization & Quantification of Water Content
Accurate characterization is the first step toward effective management. This section details how to identify and quantify the extent of a compound's hygroscopicity.
Q3: How can I definitively determine if my new benzofuran-3(2H)-one derivative is hygroscopic and classify its level of sensitivity?
A3: The most robust method for this is Dynamic Vapor Sorption (DVS) .[4][5] DVS analysis exposes a small sample of your material to a controlled stream of gas with varying relative humidity (RH) at a constant temperature. The instrument's microbalance continuously measures the change in mass as the sample adsorbs or desorbs water. The resulting sorption-desorption isotherm provides a clear profile of the material's hygroscopic behavior. This allows you to classify the material (e.g., non-hygroscopic, slightly hygroscopic, very hygroscopic) and identify critical RH values where significant water uptake occurs.
Q4: I need to know the exact percentage of water in my current batch before starting a reaction. What is the best method?
A4: For precise quantification of water content, Karl Fischer (KF) Titration is the gold-standard method.[6][7] Unlike gravimetric methods that measure total volatile loss, KF titration is a chemical method specific to water, ensuring that you are not misinterpreting the loss of residual solvents as moisture content.[7][8] It is highly accurate even for trace amounts of water.[6]
Q5: Can I just use a Thermogravimetric Analyzer (TGA)?
A5: You can use TGA, but you must interpret the results with caution. TGA measures the change in mass upon heating, a technique known as Loss on Drying (LOD).[9][10] If your compound is completely free of any residual organic solvents and is thermally stable up to the boiling point of water, then the weight loss observed around 100°C can be a good approximation of water content. However, if residual solvents are present, TGA will measure the loss of all volatiles, not just water.[10] Therefore, TGA provides the "moisture content," while Karl Fischer provides the specific "water content."[8]
Data Presentation: Comparison of Water Analysis Techniques
| Technique | Principle | Specificity for Water | Typical Sample Size | Pros | Cons |
| Karl Fischer Titration | Chemical reaction (titration) with an iodine-based reagent that consumes water.[7] | High (specific to water).[8] | 10-100 mg | Gold standard for accuracy; detects bound and free water.[6] | Requires specialized reagents; solids must be soluble in the KF solvent.[7] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature in a controlled atmosphere.[5] | Low (measures all volatiles that evaporate at a given temperature).[10] | 5-20 mg | Provides information on thermal stability; relatively fast. | Not specific to water; can be misleading if other volatiles are present. |
| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of water uptake/loss under controlled relative humidity.[4] | High (when using water vapor). | 5-20 mg | Provides a complete hygroscopicity profile; determines kinetics of sorption.[11] | Primarily a characterization tool, not for routine batch quantification. |
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides step-by-step protocols and solutions for common issues encountered when handling hygroscopic benzofuran-3(2H)-one derivatives.
Caption: Recommended workflow for handling potentially hygroscopic compounds.
Issue 1: My compound's weight is fluctuating, and I can't get an accurate mass for my reaction.
-
Underlying Cause: The compound is rapidly adsorbing atmospheric moisture upon removal from its container.
-
Troubleshooting Protocol: Best Practices for Weighing
-
Minimize Exposure: Have all necessary tools (spatulas, weigh paper, vials) ready before opening the primary container.
-
Use a Controlled Environment: If available, perform all manipulations inside a glove box with a dry nitrogen or argon atmosphere.[12][13] If a glove box is not available, work quickly in the driest area of the lab. Avoid weighing on humid days.
-
Weigh by Difference: Weigh the sealed vial containing your compound. Quickly transfer an approximate amount to your reaction vessel, then re-seal and re-weigh the original vial. The difference in mass is the amount transferred. This minimizes the sample's exposure time.
-
Use Appropriate Containers: Use vials with tight-fitting, poly-lined caps. For storage between uses, wrap the cap-vial interface with Parafilm.[14]
-
Issue 2: I suspect my starting material is "wet." How can I effectively dry a small (50-500 mg) research sample without causing decomposition?
-
Underlying Cause: The compound has absorbed a significant amount of water from previous handling or improper storage.
-
Troubleshooting Protocol: Small-Scale Drying
-
Assess Thermal Stability: First, determine the compound's melting point and thermal stability (e.g., via TGA). This will dictate the maximum safe drying temperature. Many organic compounds can be gently heated under vacuum (e.g., 40-50°C) without degradation.
-
High Vacuum Drying (Abderhalden Pistol):
-
Place the compound in a flask or vial.
-
Place the flask in a vacuum oven or connect it to a high-vacuum line (Schlenk line).
-
Place a drying agent (e.g., phosphorus pentoxide, P₂O₅) in the designated chamber of the drying apparatus to trap the water vapor.[7] P₂O₅ is a very powerful desiccant.
-
Apply vacuum and gently heat the sample to a temperature well below its melting point.
-
Dry for several hours (or overnight) until a constant weight is achieved.
-
-
Desiccator Drying:
-
Place the compound in an open vial inside a vacuum desiccator.[3]
-
The base of the desiccator should be filled with a suitable desiccant (e.g., anhydrous calcium sulfate (Drierite), silica gel with indicator, or P₂O₅ for extreme drying).
-
Evacuate the desiccator and allow the sample to dry at room temperature. This is a slower but gentler method.
-
-
Self-Validation: After drying, the most reliable way to confirm dryness is to perform a Karl Fischer titration on a small aliquot of the dried material.[6]
-
Issue 3: My solid compound changed from a free-flowing powder to a clumped solid after being stored for a few weeks.
-
Underlying Cause: Improper long-term storage has allowed slow moisture ingress, leading to physical changes in the material.[15]
-
Troubleshooting Protocol: Optimal Storage Conditions
-
Primary Container: Always use a glass vial with a PTFE-lined screw cap. Ensure the cap is tightly sealed.
-
Secondary Containment: Place the primary vial inside a larger, sealable container (like a wide-mouth jar or a heat-sealed foil bag) that also contains a desiccant pouch.[14] This creates a dry microenvironment.
-
Use a Desiccator: For maximum protection, store the sealed primary vial inside a cabinet-style or vacuum desiccator.[3][12]
-
Inert Atmosphere: For highly sensitive derivatives, after drying, backfill the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature Control: Store the compound in a cool, dry place.[16][17] Refrigeration or freezing can be effective but ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold solid.[18]
-
References
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences. [Link]
-
Hiew, T. N., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1157. [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. (n.d.). University of Pennsylvania. [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara. [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. (2008). ResearchGate. [Link]
-
Moisture Content Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Water Sensitive Chemicals. (n.d.). University of Michigan-Dearborn. [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler-Toledo. [Link]
-
Moisture analysis. (n.d.). Wikipedia. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]
-
Moisture Analysis Techniques. (2018). News-Medical.Net. [Link]
-
Moisture content of solids and liquids. (n.d.). NPL - National Physical Laboratory. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology. [Link]
-
Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. (2016). PMC. [Link]
-
Chapter 04: Proper Storage of Chemicals in Laboratories. (2021). UNC Policies. [Link]
-
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026). Pilotech. [Link]
-
Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. (n.d.). Document Server@UHasselt. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. [Link]
-
How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). MDPI. [Link]
-
Benzofuran derivatives: a patent review. (2013). PubMed. [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development.[1] We will move beyond a simple peak-list interpretation to a comparative analysis, demonstrating how subtle structural modifications in related benzofuranones manifest in their respective NMR spectra. This approach is designed to equip researchers with the expertise to confidently elucidate the structures of novel derivatives within this important chemical class.
Part 1: Structural Elucidation of the Target Scaffold
The structural confirmation of complex organic molecules is paramount in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular structure. For a molecule like this compound, ¹H NMR allows for the precise assignment of each proton, confirming regiochemistry and substitution patterns which are critical for understanding structure-activity relationships (SAR).
Predicted ¹H NMR Spectrum and Assignments
The core structure and proton designations are as follows:
Caption: Structure of this compound with key protons labeled.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| Hₐ (C2-H₂) | ~4.7 | Singlet (s) | N/A | 2H | Methylene protons adjacent to an ether oxygen (O1) and a carbonyl group (C3). The singlet multiplicity arises from the absence of adjacent protons. Its chemical shift is downfield due to the deshielding effects of the adjacent electronegative oxygen and the carbonyl group. |
| Hₑ (C5-H, C7-H) | ~6.4 - 6.6 | Doublets (d) | J ≈ 2-3 Hz | 2H | These two aromatic protons are meta to each other. They appear as two distinct doublets due to small meta-coupling. Their upfield shift relative to benzene (7.36 ppm) is due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. |
| Hₑ (-OCH₃) | ~3.8 | Singlet (s) | N/A | 3H | The protons of the methoxy group are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet. The chemical shift is typical for an aryl methoxy group.[4] |
| Hₑ (-OH) | ~10.0 | Singlet (s, broad) | N/A | 1H | The phenolic hydroxyl proton is acidic and its chemical shift can be variable. In DMSO-d₆, it typically appears as a broad singlet at a downfield position due to hydrogen bonding with the solvent.[5] It will readily exchange with D₂O. |
Part 2: Comparative Analysis with Structural Analogs
The true power of NMR interpretation lies in comparative analysis. By examining the spectra of structurally related compounds, we can build a robust understanding of how different functional groups influence the electronic environment and, consequently, the chemical shifts of nearby protons.
Comparator 1: 6-Hydroxy-1-benzofuran-3(2H)-one
This analog lacks the C4-hydroxyl and C6-methoxy groups of our target molecule, presenting a simpler aromatic substitution pattern.
-
Expected Spectral Changes: The aromatic region will be significantly different. Instead of two meta-coupled doublets, we expect a more complex spin system (e.g., an AMX or ABC system) corresponding to the three adjacent aromatic protons on the benzene ring. The signals for these protons will likely appear further downfield compared to our target compound due to the absence of the strong electron-donating hydroxyl group at C4.
Comparator 2: (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one (Aurone)
This compound, an aurone, introduces an exocyclic double bond at the C2 position, fundamentally changing the furanone ring.[6]
-
Observed Spectral Changes: The key difference is the disappearance of the C2-H₂ singlet at ~4.7 ppm.[6] This is replaced by a new singlet for the vinylic proton of the benzylidene group, which appears much further downfield (typically >6.5 ppm) due to its position on a C=C double bond and conjugation with two aromatic systems. This single peak immediately distinguishes this structural class from the saturated benzofuran-3(2H)-ones.
Comparative Data Summary
The following table contrasts the key proton signals across the target molecule and its analogs, highlighting the diagnostic shifts that inform structural assignment.
| Compound | C2-H Signal (δ, ppm) | Aromatic H Signals (δ, ppm) | Methoxy H Signal (δ, ppm) |
| This compound (Predicted) | ~4.7 (s, 2H) | ~6.4 - 6.6 (2 x d, 2H) | ~3.8 (s, 3H) |
| Substituted Benzofuranone (Generic) [2] | ~3.74 (s, 2H) | ~6.9 - 7.4 (multiplets) | N/A |
| Aurone Derivative [6] | N/A (C=CH at ~6.8 ppm) | Complex multiplet | ~3.9 (s, 3H) |
This comparative approach serves as a self-validating system. If a synthesized compound, intended to be our target molecule, instead shows a vinylic proton signal around 6.8 ppm, it immediately flags a potential side reaction leading to an aurone-type structure.
Part 3: Experimental Workflow and Best Practices
Achieving high-quality, interpretable NMR data requires a meticulous and well-justified experimental approach. The following protocol represents a standard operating procedure for the analysis of novel benzofuranone derivatives.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified analyte.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for potentially acidic protons like phenols, as it minimizes rapid exchange and allows for their observation.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Workflow Diagram
The following diagram illustrates the logical flow from sample to final structural confirmation.
Caption: Standard workflow for ¹H NMR analysis from sample preparation to structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is characterized by distinct signals that are highly sensitive to the substitution pattern on the benzofuran core. The methylene singlet around 4.7 ppm is diagnostic for the saturated furanone ring, while the upfield, meta-coupled aromatic doublets confirm the 1,2,4,5-tetrasubstituted pattern. By employing a comparative methodology and adhering to a rigorous experimental workflow, researchers can confidently utilize ¹H NMR spectroscopy to verify target structures, identify unexpected byproducts, and accelerate the drug development process.
References
-
Beaudry, C. M., & Zhang, X. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6464–6476. Available at: [Link]
-
El-Kashef, H. S., et al. (2019). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. Journal of Molecular Structure, 1179, 794-805. Available at: [Link]
-
Bao, K., et al. (2012). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. RSC Advances. Available at: [Link]
-
Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0306465). Available at: [Link]
-
Supporting Information for: A novel palladium-catalyzed cascade reaction of alkenes and 2-(phenylethynyl)phenols for the synthesis of benzofuran derivatives. (2020). Royal Society of Chemistry. Available at: [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Applied Chemistry. Available at: [Link]
-
Mishra, A., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0206048). Available at: [Link]
-
American Chemical Society Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]
-
Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1930. Available at: [Link]
-
Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4563-4577. Available at: [Link]
-
Lee, J., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 302. Available at: [Link]
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Gautam, N., et al. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry, 3(1), 106-111. Available at: [Link]
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ResearchGate. (n.d.). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]
-
Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Hittite Journal of Science and Engineering. Available at: [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
-
Zhang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Available at: [Link]
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Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Executive Summary
4-Hydroxy-6-methoxybenzofuran-3(2H)-one (
This guide objectively compares the two premier analytical platforms for characterizing this compound: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation pathways, this guide provides researchers with the mechanistic insights needed to select the optimal platform for their specific analytical workflows.
Mechanistic Insights: The Causality of Fragmentation
Understanding why a molecule fragments under specific conditions is essential for accurate spectral interpretation. The fragmentation of this compound is strictly dictated by its highly conjugated benzofuran-3-one core.
Soft Ionization: ESI-MS/MS (Collision-Induced Dissociation)
In ESI, the choice of polarity is driven by the molecule's functional groups. For this compound, negative ion mode (ESI-) is vastly superior. The 4-hydroxyl group is highly acidic due to resonance stabilization of the resulting phenoxide anion with the adjacent 3-ketone.
Upon Collision-Induced Dissociation (CID) of the
-
Neutral Loss of
(-44 Da) and (-28 Da): The overriding neutral loss of and from the furanone ring is a defining characteristic of aurones and benzofuranones . The loss of drives a ring contraction, while the loss of initiates a complete furanone ring opening. -
Homolytic Cleavage of the Methoxy Group (-15 Da): The 6-methoxy group undergoes a characteristic radical cleavage, losing a methyl radical (
) to form a stable radical anion ( at m/z 164.011). This is a diagnostic hallmark for methoxylated phenolic compounds.
Hard Ionization: GC-EI-MS (Electron Impact)
Electron impact (70 eV) forcefully strips an electron from the molecule to form a high-energy radical cation (
Platform Comparison: HR-ESI-MS/MS vs. GC-EI-MS
The following table summarizes the quantitative and qualitative performance metrics of both platforms when analyzing this compound.
| Performance Metric | HR-ESI-MS/MS (e.g., Q-TOF / Orbitrap) | GC-EI-MS (Single Quadrupole) |
| Ionization Mode | Soft (ESI-, | Hard (EI, 70 eV, |
| Sample Preparation | Direct dilution (MeOH/ | Derivatization mandatory (TMS ether formation) |
| Primary Fragmentation | Loss of | Extensive ring opening, RDA cleavage |
| Mass Accuracy | < 5 ppm (Exact mass determination) | Nominal mass (Unit resolution) |
| Limit of Detection (LOD) | Low pg/mL range (Highly sensitive) | Mid ng/mL range |
| Optimal Application | Trace quantification, complex biological matrices | Spectral library matching (NIST), pure synthesis QC |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory system suitability tests (SST) to prevent false positives and carryover.
Protocol A: LC-HR-ESI-MS/MS Workflow
Causality Note: Formic acid is added to the mobile phase not just for peak shape, but to provide a consistent proton source, stabilizing the spray and ensuring reproducible droplet desolvation in the ESI source.
-
System Suitability Test (SST): Inject a blank (100% Methanol) followed by a known reference standard (e.g., Rutin or a commercially available aurone) to verify mass accuracy (<5 ppm) and confirm the absence of column carryover.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
MS/MS Parameters: Set the ESI source to negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C. Isolate the precursor ion (
m/z 179.034) in the quadrupole. -
Fragmentation: Apply a stepped collision energy ramp (15 eV, 25 eV, 35 eV) using Argon as the collision gas. This stepped approach ensures the capture of both the low-energy loss of
and the higher-energy losses of and .
Protocol B: GC-EI-MS Workflow
Causality Note: The free 4-hydroxyl group causes severe peak tailing and thermal degradation at high GC temperatures. Derivatization to a trimethylsilyl (TMS) ether is mandatory to increase volatility and thermal stability.
-
System Suitability Test (SST): Perform an autotune using PFTBA (Perfluorotributylamine) to ensure proper peak widths and mass axis calibration across the m/z 50-600 range.
-
Derivatization: React 100 µg of the dried sample with 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine. Incubate at 70°C for 30 minutes to form the TMS ether derivative (Expected
m/z 252). -
Chromatography: Inject 1 µL (split ratio 1:10) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven from 80°C (hold 1 min) to 280°C at a rate of 15°C/min.
-
MS Parameters: Set the ion source temperature to 230°C and electron energy to 70 eV. Scan range: m/z 50-500.
-
Validation: Compare the resulting fragmentation pattern against a derivatized blank to confirm the absence of artifact peaks (e.g., siloxane bleed).
Visualizing the Analytical Pathways
Experimental workflow comparing LC-HRMS and GC-MS for benzofuranone analysis.
Proposed CID fragmentation pathway of this compound in negative ESI.
References
-
Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry - PubMed (National Institutes of Health) - [Link]
-
2(3H)-Benzofuranone | C8H6O2 | CID 68382 - PubChem (National Institutes of Health) -[Link]
A Researcher's Guide to the Infrared Spectroscopy of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: A Comparative Analysis
Introduction
4-Hydroxy-6-methoxybenzofuran-3(2H)-one is a molecule of significant interest in synthetic chemistry and drug discovery, belonging to the benzofuranone class of heterocyclic compounds. The structural elucidation of such molecules is paramount, and Infrared (IR) spectroscopy provides a rapid and powerful method for identifying key functional groups. This guide offers an in-depth analysis of the expected IR absorption peaks for this compound, presenting a comparative study against related compounds to aid researchers in its characterization. Our analysis is grounded in the principles of vibrational spectroscopy, providing both predictive insights and a framework for interpreting experimental data.
Predicted Infrared Spectrum of this compound
The structure of this compound is characterized by several key functional groups: a phenolic hydroxyl, a methoxy ether, an aromatic ring, and a cyclic ketone (lactone). The vibrational frequencies of these groups are influenced by their electronic and spatial relationships within the molecule, particularly the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-carbonyl group.
Below is a table summarizing the predicted IR absorption peaks and their corresponding vibrational modes.
| Predicted Peak (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3400 - 3200 | Phenolic Hydroxyl (-OH) | O-H Stretch | Broad, Medium-Strong | The broadness and lower frequency are indicative of intramolecular hydrogen bonding with the adjacent carbonyl group. |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in the benzene ring. |
| 2960 - 2850 | Aliphatic/Methoxy C-H | C-H Stretch | Medium-Weak | Arising from the CH₂ group in the furanone ring and the -OCH₃ group. |
| ~1680 | α,β-Unsaturated Ketone (C=O) | C=O Stretch | Strong | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |
| 1620 - 1580 | Aromatic Ring | C=C Stretch | Medium, often sharp | Characteristic of the benzene ring. |
| ~1480 | Aromatic Ring | C=C Stretch | Medium | Another characteristic absorption for the aromatic ring. |
| 1300 - 1200 | Aryl Ether (-O-CH₃) | Asymmetric C-O-C Stretch | Strong | A prominent peak indicating the presence of the methoxy group. |
| 1150 - 1050 | Aryl Ether (-O-CH₃) & Furanone C-O | Symmetric C-O-C Stretch | Strong | This region will likely contain overlapping signals from the methoxy group and the C-O-C linkage within the furanone ring. |
| ~850 | Aromatic C-H | C-H Out-of-Plane Bending | Medium-Strong | The substitution pattern on the aromatic ring will influence the exact position of this peak. |
Comparative Spectral Analysis
To appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules. This comparison highlights how the combination of functional groups in the target molecule influences the IR absorption frequencies.
Benzofuran-3(2H)-one (No Hydroxyl or Methoxy Groups)
-
Key Difference: The absence of the -OH and -OCH₃ groups.
-
Spectral Impact:
-
The strong, broad O-H stretching peak around 3300 cm⁻¹ will be absent.
-
The C=O stretching frequency will likely be higher (around 1710-1700 cm⁻¹) due to the lack of hydrogen bonding.
-
The strong C-O-C stretching peaks associated with the methoxy group will be absent.
-
Phenol (Isolated Hydroxyl Group)
-
Key Difference: An isolated hydroxyl group on an aromatic ring.
-
Spectral Impact:
-
In a dilute solution (to minimize intermolecular hydrogen bonding), phenol exhibits a sharp O-H stretch around 3600 cm⁻¹. In a concentrated sample, a broad peak around 3300 cm⁻¹ appears due to intermolecular hydrogen bonding.
-
The presence of intramolecular hydrogen bonding in our target molecule is expected to produce a broad peak even in dilute solutions.
-
Anisole (Methoxybenzene)
-
Key Difference: An isolated methoxy group on an aromatic ring.
-
Spectral Impact:
-
Anisole displays the characteristic strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹, providing a clear reference for the methoxy group in our target molecule.
-
Experimental Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.
Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
-
Data Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition involves 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After the scan is complete, the resulting spectrum (in units of % Transmittance or Absorbance vs. Wavenumber) can be analyzed. Perform peak picking to identify the exact wavenumbers of the absorption maxima.
Caption: Workflow for Acquiring an IR Spectrum using ATR.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a unique fingerprint arising from the interplay of its constituent functional groups. The presence of a broad hydroxyl peak shifted to a lower frequency, a strong carbonyl absorption also at a lower wavenumber, and characteristic ether and aromatic signals provides a robust set of markers for its identification. By comparing the experimental spectrum to the predictions laid out in this guide and to the spectra of related structures, researchers can confidently confirm the synthesis and purity of this important benzofuranone derivative.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. Retrieved from [Link]
A Comparative Guide to the Structural Elucidation of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: X-ray Crystallography and Its Spectroscopic Alternatives
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a small organic molecule with potential pharmaceutical applications. While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offer complementary and often more accessible avenues for structural characterization.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms within the crystal lattice. This method provides a definitive and high-resolution structural model, including bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not publicly available, we can examine the crystallographic data of a closely related and structurally relevant compound, (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, to illustrate the power of this technique. The crystallographic information for this analog reveals a monoclinic crystal system with specific unit cell dimensions, providing a wealth of structural information.
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure via X-ray diffraction follows a well-defined workflow:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Crystallographic Data for a Benzofuranone Analog
The following table summarizes the crystallographic data for (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, showcasing the detailed information obtainable from an X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1083(4) |
| b (Å) | 12.7072(7) |
| c (Å) | 14.4024(8) |
| β (°) | 100.161(2) |
| Volume (ų) | 1280.52(12) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 5.2 |
Data sourced from a study on a related benzofuranone derivative.[1]
Spectroscopic Alternatives for Structural Elucidation
While X-ray crystallography provides a definitive 3D structure, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. In contrast, spectroscopic methods offer valuable structural information from samples in solution or solid state without the need for crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be instrumental in confirming its structure.
-
¹H NMR: Would reveal the number of different types of protons, their chemical environments (chemical shifts), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Would indicate the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, methoxy).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton piece by piece.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is crucial for determining its molecular formula.[4] Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable clues about its substructures. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern could reveal the loss of characteristic fragments such as a methoxy group or a carbonyl group.[5][6]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) functional groups.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific research question, sample availability, and desired level of structural detail. The following table provides a comparative overview of the discussed techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D structure, bond lengths, bond angles | Connectivity, stereochemistry, dynamic information | Molecular weight, elemental composition, substructures | Presence of functional groups |
| Sample Requirements | High-quality single crystal | Soluble sample (mg quantities) | Small sample amount (µg to ng) | Solid or liquid sample |
| Strengths | Unambiguous structure determination, high resolution | Provides detailed structural information in solution | High sensitivity, accurate mass determination | Fast, non-destructive, versatile sample handling |
| Limitations | Requires a suitable crystal, static structure | Lower sensitivity than MS, can be complex to interpret | Isomers can be difficult to distinguish | Limited information on overall molecular skeleton |
| Typical Application | Absolute structure confirmation, solid-state packing | De novo structure elucidation, conformational analysis | Molecular formula determination, impurity profiling | Functional group identification, reaction monitoring |
Decision-Making Workflow for Structural Elucidation
The selection of an appropriate analytical technique is a critical step in the research process. The following diagram illustrates a logical workflow for choosing the most suitable method for the structural characterization of a small molecule like this compound.
Caption: Decision-making workflow for selecting a structural elucidation technique.
Conclusion
The structural elucidation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state, its reliance on high-quality crystals can be a significant hurdle. Spectroscopic techniques, particularly NMR, MS, and IR, provide a wealth of complementary information that is often sufficient for unambiguous structure determination in a more accessible and less time-consuming manner. A synergistic application of these techniques, guided by a logical workflow, empowers researchers to confidently characterize new chemical entities and unlock their scientific potential.
References
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Reddy, J. S., Kumar, N. R., Prasad, J. V., Gopikrishna, G., & Solomon, K. A. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1330. [Link]
- PatSnap. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation.
- BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. BenchChem.
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
- ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Beaudry, C. M. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2233-2244.
- Kwan, E. E., & Huang, S. G. (2008, March 25).
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Emwas, A.-H. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... IntechOpen.
- JEOL USA. (n.d.). Structure Elucidation Challenges: How Can Advance. JEOL USA blog.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
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INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.
- YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.
- ResearchGate. (2017, August 16). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
- NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- SelectScience. (n.d.). Small Molecule Identification with Mass Spectrometry. SelectScience.
- R Discovery. (1979, August 1). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. R Discovery.
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- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
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- La Trobe University. (2025, November 28).
- News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
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HPLC retention time and method for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to the HPLC Analysis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
A Comparative Guide to Method Selection and Optimization
This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the rationale behind methodological choices, compares viable alternatives, and offers a robust, self-validating protocol grounded in established chromatographic principles.
Understanding the Analyte: this compound
The first step in any method development is a thorough understanding of the analyte's physicochemical properties. This compound is a substituted benzofuranone. Its structure, featuring a polar phenolic hydroxyl group, a ketone, an ether linkage, and a moderately non-polar aromatic backbone, places it in the category of polar aromatic compounds.
A structurally similar compound, 4-Hydroxybenzofuran-3(2H)-one, has a calculated XLogP of 1.7, indicating moderate polarity[1]. The addition of a methoxy group to our target analyte will slightly increase its hydrophobicity, but the compound remains well-suited for reversed-phase (RP) HPLC. The key to a successful separation is to select a stationary phase and mobile phase that provide adequate retention for the aromatic core while preventing peak tailing caused by the polar hydroxyl group. The benzofuranone chromophore is expected to have significant UV absorbance, making UV detection a suitable choice.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in achieving chromatographic selectivity[2]. While a standard C18 column is the workhorse of reversed-phase HPLC, several alternatives can offer superior performance for a polar aromatic analyte like this compound. Below is a comparison of suitable stationary phases.
| Stationary Phase | Primary Retention Mechanism | Advantages for Target Analyte | Potential Disadvantages |
| Standard C18 (L1) | Hydrophobic interactions.[3] | Excellent "first choice" for method development with strong retention for the aromatic backbone.[2] Widely available and well-characterized. | Potential for poor peak shape (tailing) due to interaction of the polar hydroxyl group with residual silanols on the silica surface. May provide insufficient retention in highly aqueous mobile phases. |
| Phenyl (e.g., Phenyl-Hexyl, L11) | Hydrophobic and π-π interactions.[2] | Enhanced selectivity and retention for aromatic compounds due to π-π interactions between the phenyl-ligands and the analyte's benzene ring.[2][4] Often provides different elution orders for closely related substances compared to C18. | Can be less stable at extreme pH compared to modern C18 phases. Retention may be too strong if the mobile phase is not sufficiently optimized. |
| Polar-Modified C18 (e.g., Polar-Endcapped, Aqueous C18) | Hydrophobic and polar interactions (e.g., hydrogen bonding).[2] | Incorporates polar groups to improve peak shape for polar analytes by shielding residual silanols.[2] Provides better retention of polar compounds and is more stable in 100% aqueous mobile phases, allowing for greater flexibility. | May exhibit different selectivity compared to traditional C18, which could be an advantage or disadvantage depending on the sample matrix. |
| Cyano (CN, L10) | Dipole-dipole interactions and weak hydrophobic interactions.[4][5] | Can be used in both reversed-phase and normal-phase modes.[4] Offers unique selectivity for compounds with polar functional groups and can be less retentive than C18 for hydrophobic compounds, leading to shorter run times.[4] | Generally provides lower hydrophobic retention than C18, which might be insufficient for this analyte. Can be prone to hydrolysis under acidic or basic conditions. |
Recommended HPLC Method and Experimental Protocol
Based on the comparative analysis, a standard, high-purity C18 column provides a robust and reliable starting point for the analysis of this compound. The addition of a small amount of acid to the mobile phase is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a single analyte form and promoting sharp, symmetrical peaks.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | HPLC or UHPLC with UV/DAD Detector | Standard instrumentation for this type of analysis.[6] |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm (e.g., InertSustain C18) | A general-purpose column providing good retention and efficiency.[5][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier ideal for MS-compatibility and ensures the analyte is in its neutral form, improving peak shape.[8] Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[7] |
| Gradient | 60% A / 40% B, hold for 10 min (Isocratic) | An isocratic method is simpler and more robust for quality control. The starting composition should be adjusted to achieve a retention time (k') between 2 and 10. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 275 nm | Aromatic ketones typically exhibit strong absorbance around this wavelength.[6] A Diode Array Detector (DAD) can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements. |
Step-by-Step Protocol
-
Mobile Phase Preparation :
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Filter both solutions through a 0.45 µm membrane and degas for 15 minutes using an ultrasonic bath.[9]
-
-
Standard Solution Preparation :
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (60:40 Water:Acetonitrile).
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase. This concentration is suitable for initial method evaluation.
-
-
System Equilibration :
-
Purge the HPLC system with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 20-30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition :
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the working standard solution.
-
The expected retention time will depend on the specific C18 column used but should be optimized to be in the range of 3-8 minutes for good resolution and reasonable run time.
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical data, the protocol must include self-validating checks. Before running samples, perform a system suitability test by making 5-6 replicate injections of the working standard.
System Suitability Parameters:
-
Retention Time %RSD: Should be ≤ 1.0%. Stable retention times are critical for confident peak identification.[10]
-
Peak Area %RSD: Should be ≤ 2.0%. This demonstrates the precision of the system.
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5. A value outside this range indicates undesirable peak shape, which can affect integration accuracy.
-
Theoretical Plates (N): Should be > 2000. This is a measure of column efficiency.
If the system fails any of these criteria, it indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding with sample analysis.
Visualization of the HPLC Workflow
The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis.
Caption: General workflow for the HPLC analysis of this compound.
References
-
Welch®, HPLC Column Selection Guide. Available at: [Link]
-
Linklab, HPLC Column Selection Guide. Available at: [Link]
-
Phenomenex, HPLC Column Selection Guide. Available at: [Link]
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Waters Corporation, Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
GL Sciences, HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
PubChem, 4-Hydroxybenzofuran-3(2H)-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem, (2Z)-6-hydroxy-2-((4-hydroxy-3-methoxyphenyl)methylidene)-1-benzofuran-3-one. National Center for Biotechnology Information. Available at: [Link]
-
Ram, V. R. et al., A validated stability indicating RP-HPLC method for the determination of Warfarin sodium in bulk and tablet dosage form. Chemical Methodologies. Available at: [Link]
-
SIELC, Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column. Available at: [Link]
-
Semantic Scholar, Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Available at: [Link]
-
ACS Publications, Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Journal of Medicinal Chemistry. Available at: [Link]
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SSRN, Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]
-
SSRN, Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]
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SciSpace, 4-Hydroxy-6-methoxyaurones with high-affinity binding to cytosolic domain of P-glycoprotein. Available at: [Link]
-
NIH, HPLC Retention time prediction for metabolome analysis. PMC. Available at: [Link]
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ResearchGate, A Gradient HPLC Test Procedure for the Determination of Impurities.... Available at: [Link]
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ResearchGate, HPLC analysis, different retention time?. Available at: [Link]
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Comparing UV-Vis spectra of benzofuran-3(2H)-one derivatives
Comprehensive Comparison Guide: UV-Vis Spectroscopic Profiling of Benzofuran-3(2H)-one Derivatives
Executive Summary
Benzofuran-3(2H)-one derivatives—most notably when conjugated with an exocyclic arylidene ring to form aurones —are a highly versatile class of heterocyclic chromophores. While traditionally recognized as the golden-yellow pigments in specific flowering plants, these scaffolds have recently become a focal point in drug development and molecular imaging. Their unique push-pull electron systems make them highly sensitive to solvent polarity and substituent modifications, allowing them to function as visible-range fluorescent probes 1 and highly efficient visible-light photoswitches in aqueous media 2.
As a Senior Application Scientist, I have structured this guide to objectively compare the UV-Vis spectral performance of various benzofuran-3(2H)-one derivatives. This document provides the causal mechanistic insights and self-validating experimental protocols necessary to harness these molecules effectively in advanced assay development.
Mechanistic Causality in UV-Vis Spectral Shifts
Understanding the UV-Vis spectra of benzofuran-3(2H)-one derivatives requires analyzing the molecule as a conjugated donor-acceptor system. The benzofuran-3(2H)-one core acts as an electron acceptor, while the exocyclic arylidene ring (B-ring) acts as an electron donor.
-
Substituent Effects (Bathochromic Shifts): When electron-donating groups (EDGs) such as amines (-NH₂) are integrated into the B-ring, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases significantly. This causality explains why 4'-aminoaurones exhibit a profound bathochromic (red) shift, moving their lowest energy absorption band from the near-UV into the visible region 1.
-
Structural Rigidity (Stokes Shifts): Integrating a 1,2,3-triazole moiety into the aurone backbone fundamentally alters the dipole moment upon excitation. This structural modification minimizes non-radiative decay pathways, resulting in an exceptionally large Stokes shift, making these derivatives ideal for live-cell fluorescence microscopy without the interference of background autofluorescence 3.
-
Photochemical Hinge (Isomerization): The C=C double bond linking the benzofuranone and arylidene rings serves as a photochemically active hinge. Upon targeted irradiation (e.g., 375 nm or 405 nm), the thermodynamically stable Z-isomer undergoes photoisomerization to the E-isomer, a dynamic process that can be precisely tracked via UV-Vis spectroscopy 2.
Comparative UV-Vis Performance Data
The table below summarizes the quantitative photophysical properties of key benzofuran-3(2H)-one derivatives, illustrating how targeted chemical modifications dictate their optimal applications.
| Derivative Class | B-Ring Modification | λmax (Apolar: CH₂Cl₂) | λmax (Polar: EtOH/PBS) | Key Photophysical Trait |
| Parent Aurone | Unsubstituted | ~390 nm | ~395 nm | Near-UV absorption baseline |
| Methoxyaurone | 4'-OCH₃ | ~410 nm | ~415 nm | Slight bathochromic shift |
| Aminoaurone | 4'-NH₂ | ~430 nm | ~460 nm | Visible-range excitation & fluorescence 1 |
| Triazole-Aurone | 1,2,3-triazole core | N/A | ~410 nm | Massive 118 nm Stokes shift 3 |
Experimental Workflow & Self-Validating Protocols
Workflow for synthesis and UV-Vis profiling of benzofuran-3(2H)-one derivatives.
Self-Validating Protocol: UV-Vis Spectral Acquisition & Photoswitching Kinetics
To guarantee the integrity of the photophysical data, the following methodology relies on built-in validation checkpoints rather than assuming ideal molecular behavior.
Step 1: Matrix Preparation & Baseline Blanking
-
Action: Prepare 1 mM stock solutions of the aurone derivatives in spectroscopic-grade DMSO. Dilute to working concentrations (1 µM, 10 µM, 50 µM) in matched quartz cuvettes using target solvents (e.g., CH₂Cl₂ or PBS).
-
Causality: Quartz cuvettes are mandatory. Standard plastic or glass cuvettes absorb strongly below 350 nm, which would artificially truncate the short-wavelength absorption bands of the benzofuranone core, leading to skewed λmax calculations.
-
Self-Validation (Beer-Lambert Linearity): Measure the absorbance at λmax across the three concentration points. The system is inherently self-validating: if the linear regression (R²) of Absorbance vs. Concentration is ≥ 0.995, the run is accepted, confirming that the molecules are fully dissolved. An R² < 0.995 automatically flags the sample for intermolecular aggregation or π-π stacking, invalidating the run and requiring a shift to a more apolar solvent matrix.
Step 2: Spectral Acquisition
-
Action: Scan the samples from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.
-
Causality: A dual-beam setup simultaneously measures the reference solvent and the sample, continuously subtracting solvent background noise. This is critical for accurately detecting the subtle solvatochromic shifts induced by the push-pull electron system of the aurone.
Step 3: Z-E Isomerization (Photoswitching) Assay
-
Action: Irradiate the cuvette containing the Z-isomer with a 405 nm LED light source for 60-second intervals, acquiring a UV-Vis spectrum after each interval until a photostationary state (PSS) is reached 2.
-
Causality: The 405 nm photon provides the exact activation energy required to temporarily break the π-bond, allowing rotation around the exocyclic C=C bond to form the E-isomer.
-
Self-Validation (Thermal Dark Relaxation): Following PSS achievement, the sample is placed in complete darkness at 25°C, and spectra are recorded every 10 minutes. If the spectrum spontaneously reverts to the original Z-isomer baseline, the protocol mathematically validates that true, reversible photoswitching occurred. If the spectrum remains altered or overall absorbance decreases, it indicates irreversible photodegradation, disqualifying the derivative as a stable photoswitch.
Applications in Drug Development
The strategic manipulation of the benzofuran-3(2H)-one UV-Vis profile directly translates into powerful tools for drug development professionals:
-
Live-Cell Imaging: The massive Stokes shift of triazole-aurones prevents self-quenching and eliminates background noise in complex biological matrices, allowing for high-contrast tracking of intracellular drug delivery 3.
-
Photopharmacology: The efficient Z-E isomerization of water-soluble aurone derivatives allows for light-activated drug release or target binding. By tuning the absorption into the visible spectrum (via amino-substitution), researchers can trigger these switches using non-toxic visible light rather than tissue-damaging UV radiation 1, 2.
References
- Source: PMC (National Institutes of Health)
- Title: Aurones: Unexplored, Highly Efficient Visible-Light Photoswitches for Aqueous Medium Source: ChemRxiv URL
- Title: Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro Source: RSC Publishing URL
Sources
A Comparative Guide to Reference Standards for the Analysis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. This guide offers an in-depth technical comparison of reference standards for the analysis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, a significant heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to provide not only a comparative overview of commercially available reference standards but also to detail a robust, validated analytical methodology, ensuring scientific integrity and enabling researchers to make informed decisions for their analytical needs.
The Critical Role of High-Purity Reference Standards
The reliability of any analytical data is fundamentally dependent on the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of this compound analysis, a high-quality reference standard is indispensable for:
-
Accurate Quantification: Determining the exact concentration of the analyte in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, in line with ICH Q2(R1) guidelines[1][2][3][4][5].
-
Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.
-
Regulatory Compliance: Ensuring that the analytical data meets the stringent requirements of regulatory bodies.
Comparison of Commercially Available Reference Standards
A thorough comparison of commercially available reference standards is crucial for selecting the most appropriate material for a given analytical task. The following table provides a comparative overview of this compound reference standards from various suppliers.
| Supplier | Product Number | Purity | Certification | Format |
| AiFChem | XPIH9BD0D242 | ≥ 97% | - | Solid[6] |
| BLDpharm | BD136437 | - | - | Solid[7] |
| Sigma-Aldrich | - | 95% | - | Solid (for a related compound) |
| Santa Cruz Biotechnology | - | - | For Research Use Only | Solid (for a related compound)[8] |
Note: The availability and specifications of reference standards can change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for detailed characterization data[9].
Recommended Analytical Methodology: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of pharmaceutical compounds.[10][11][12][13] The following proposed method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[10][11][12][13]
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust and reproducible analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | C18 columns offer excellent retention and separation for moderately polar compounds like benzofuranones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for potential MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 30% B to 90% B over 20 min, hold for 5 min, return to initial | A gradient is essential for a stability-indicating method to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 280 nm (or determined by UV scan) | Benzofuranone structures typically exhibit strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity. |
Method Validation Protocol
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and analysis of blank and placebo samples.[14]
2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
- Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration.
- Intermediate Precision: Evaluation of the method's performance on different days, by different analysts, or with different equipment.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
6. Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable benzofuranone derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative or complementary technique.[15][16][17][18][19] GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[15][16][17][18][19]
Considerations for GC-MS Analysis:
-
Derivatization: Phenolic compounds may require derivatization (e.g., silylation) to increase their volatility and improve peak shape.[16]
-
Thermal Stability: It is crucial to ensure that this compound is thermally stable and does not degrade in the GC inlet.
-
Method Validation: Similar to HPLC, any GC-MS method used for quantitative purposes must be thoroughly validated.
Conclusion
The selection of a high-purity, well-characterized reference standard is the foundational step for any reliable analysis of this compound. This guide provides a framework for comparing available reference standards and outlines a robust, stability-indicating HPLC method that can be validated to meet stringent regulatory requirements. By adhering to the principles of scientific integrity and leveraging the detailed methodologies presented, researchers and drug development professionals can ensure the generation of accurate and defensible analytical data, ultimately contributing to the advancement of pharmaceutical science.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
4-Hydroxy-6-methoxyaurones with high-affinity binding to cytosolic domain of P-glycoprotein. SciSpace. [Link]
-
GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. [Link]
-
GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =...). ResearchGate. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]
-
Developing Stability Indicating HPLC Methods. Mourne Training Services. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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4-Hydroxybenzofuran-3(2H)-one. PubChem. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Eurasian Journal of Science and Engineering. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
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A Structural and Functional Comparison: 4-Hydroxy-6-methoxybenzofuran-3(2H)-one versus the Coumaranone Scaffold
Introduction
The benzofuranone core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a multitude of compounds with significant biological activity.[1][2] Within this family, coumaranones, specifically benzofuran-3(2H)-ones, represent a critical subclass known for their versatile reactivity and therapeutic potential, including the inhibition of enzymes like monoamine oxidase (MAO).[3] This guide provides an in-depth structural comparison between a specific, functionally decorated derivative, 4-Hydroxy-6-methoxybenzofuran-3(2H)-one , and the foundational coumaranone (benzofuran-3(2H)-one) framework.
We will dissect the architectural nuances introduced by the hydroxyl and methoxy substituents, exploring how these modifications influence electronic properties, spectroscopic signatures, and ultimately, the potential for targeted applications in drug development. This analysis is designed for researchers and scientists seeking to understand the structure-activity relationships (SAR) that govern this important class of heterocyclic compounds.
Part 1: Core Structural Analysis
The fundamental difference between the two entities lies in the substitution pattern on the aromatic ring, which profoundly alters the molecule's character.
The Benzofuran-3(2H)-one Scaffold: The Unsubstituted Core
Benzofuran-3(2H)-one, which we will refer to as 3-coumaranone, consists of a benzene ring fused to a five-membered lactone ring containing a ketone at the 3-position. This core structure is relatively planar and possesses a reactive methylene group (at C2) adjacent to the carbonyl, making it susceptible to condensation reactions.[4] Its chemical personality is dictated by the interplay between the aromatic system and the electron-withdrawing carbonyl group.
This compound: An Electron-Rich Derivative
The target molecule, this compound, builds upon this core by incorporating two powerful electron-donating groups (EDGs) onto the benzene ring: a hydroxyl (-OH) group at C4 and a methoxy (-OCH₃) group at C6.[5][6] These substituents are strategically positioned to modulate the electronic density of the entire bicyclic system. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group primarily serves as a strong resonance donor. This specific substitution pattern is found in various natural products and is known to impart significant biological properties, including antioxidant and enzyme-inhibitory activities.[7]
Caption: Core structures of the parent 3-coumaranone and the substituted derivative.
Part 2: Comparative Physicochemical & Spectroscopic Properties
The introduction of the -OH and -OCH₃ groups creates significant and measurable differences in the molecules' properties.
Electronic Effects and Reactivity
The primary consequence of the added substituents is a substantial increase in the electron density of the aromatic ring. The hydroxyl and methoxy groups donate electron density via resonance, making the benzene moiety more nucleophilic. This enhanced nucleophilicity makes the substituted ring more susceptible to electrophilic aromatic substitution reactions compared to the unsubstituted 3-coumaranone.
Furthermore, the acidity of the proton on the C2 methylene group is influenced. While the adjacent carbonyl group renders these protons acidic in the parent structure, the overall increase in electron density from the EDGs may slightly decrease their acidity in the substituted compound. Conversely, the C4-OH provides a new acidic site and a handle for further functionalization.
Spectroscopic Signatures
Spectroscopic analysis provides empirical evidence of the structural differences. The choice of spectroscopic method is critical for unambiguous characterization; a combination of NMR, IR, and MS is standard practice for validating such structures.[8]
Table 1: Comparative Spectroscopic Data (Predicted & Representative)
| Parameter | Unsubstituted 3-Coumaranone | This compound | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic Protons | ~7.0 - 7.8 ppm | ~6.0 - 6.5 ppm | The strong shielding effect from the electron-donating -OH and -OCH₃ groups causes a significant upfield shift of the remaining aromatic protons. |
| Methylene Protons (-CH₂-) | ~4.6 ppm | ~4.5 ppm | A minor shift is expected due to subtle changes in the overall electronic environment of the heterocyclic ring. |
| ¹³C NMR | |||
| Carbonyl Carbon (C=O) | ~200 - 205 ppm | ~195 - 200 ppm | Increased electron density delocalized into the carbonyl group leads to shielding and a slight upfield shift. |
| Aromatic Carbons | ~110 - 160 ppm | C4: ~165 ppm (C-OH)C6: ~168 ppm (C-OCH₃) | The carbons directly attached to the oxygen atoms are significantly deshielded and shifted downfield, a hallmark of such substitutions. |
| FT-IR | |||
| Carbonyl Stretch (ν C=O) | ~1715-1725 cm⁻¹ | ~1700-1710 cm⁻¹ | Resonance donation from the ring substituents lowers the double-bond character of the carbonyl, decreasing the stretching frequency. |
| O-H Stretch (ν O-H) | N/A | Broad, ~3200-3500 cm⁻¹ | The presence of the phenolic hydroxyl group introduces a characteristic broad absorption band. |
Note: The spectral values are representative and can vary based on solvent and experimental conditions.
Crystallographic Insights
Part 3: Biological Significance and Applications
The true value of structural modification lies in its impact on biological function.
-
Coumaranones (General): The 3-coumaranone scaffold is a known inhibitor of monoamine oxidases (MAOs), particularly MAO-B, making it a valuable starting point for developing drugs for neurodegenerative disorders like Parkinson's disease.[3]
-
Substituted Benzofuranones: The introduction of hydroxyl and methoxy groups is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. Structurally similar compounds, such as 6-hydroxy-4-methoxy-3-methylbenzofuran derivatives, have been successfully designed as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are implicated in cancer.[7] The hydroxyl group can act as a critical hydrogen bond donor/acceptor to engage with amino acid residues in an enzyme's active site, while the methoxy group can occupy hydrophobic pockets, thereby increasing potency and selectivity. The antioxidant properties often associated with phenolic compounds could also contribute to a broader therapeutic profile, offering protection against oxidative stress.[1][12]
Caption: Relationship between structural modifications and potential biological activity.
Part 4: Experimental Protocols
Trustworthy data is built on robust and verifiable methods. The following protocols outline the standard workflows for the synthesis and characterization of novel benzofuranone derivatives.
Protocol 4.1: General Synthesis of Substituted 3-Coumaranones
This protocol describes a common method involving the intramolecular cyclization of a substituted 2-phenoxyacetic acid.
-
Preparation of the Precursor: React a substituted phenol (e.g., 3-methoxyphenol) with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) under reflux to yield the corresponding ethyl 2-phenoxyacetate.
-
Saponification: Hydrolyze the resulting ester using an aqueous base (e.g., NaOH) to obtain the 2-phenoxyacetic acid.
-
Cyclization (Friedel-Crafts Acylation): Treat the 2-phenoxyacetic acid with a strong dehydrating/activating agent. A common and effective choice is Eaton's reagent (P₂O₅ in methanesulfonic acid). Heat the mixture (e.g., to 60-80 °C) to promote intramolecular cyclization. The mechanism involves the formation of an acylium ion which then attacks the electron-rich aromatic ring.
-
Workup and Purification: Quench the reaction by carefully pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the pure benzofuran-3(2H)-one derivative.
Protocol 4.2: Spectroscopic Analysis Workflow
This workflow ensures a self-validating system for structural confirmation of the synthesized compound.
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- 7. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]
- 10. asianpubs.org [asianpubs.org]
- 11. 6-ヒドロキシ-3-クマラノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
Safety Operating Guide
4-Hydroxy-6-methoxybenzofuran-3(2H)-one proper disposal procedures
This guide outlines the operational protocols for the safe containment and disposal of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS: 24009-55-0).[1][2]
Executive Summary
-
Disposal Class: Hazardous Organic Waste (Non-Halogenated).[3]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicant.[3]
-
Disposal Method: High-Temperature Incineration (via licensed contractor).[2][3][4]
Hazard Identification & Characterization
As a specialized research chemical, this compound often lacks a comprehensive commercial Safety Data Sheet (SDS).[1][2] In the absence of definitive toxicological data, you must apply the Precautionary Principle , treating the substance as a high-hazard compound based on its structural analogues (benzofuranones and phenolic ketones).[2][3]
Anticipated GHS Classification (Inferred):
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Conservative estimate based on benzofuranone pharmacophores).[3]
Physical State: Solid (Powder/Crystalline).[3] Reactivity: Incompatible with strong oxidizing agents and strong bases (due to the phenolic hydroxyl group and enolizable ketone).[3]
Pre-Disposal Protocol: Segregation & Packaging
Proper segregation prevents dangerous chemical reactions in the waste stream.[3]
A. Waste Stream Segregation
| Waste Category | Action | Rationale |
| Solid Waste | Segregate into "Hazardous Solid Waste - Organic" . | Prevents interaction with liquid oxidizers or acids.[3] |
| Liquid Waste | Dissolve in compatible solvent (e.g., Acetone/EtOH) and place in "Non-Halogenated Organic Solvents" .[3] | Ensures compatibility with incinerator fuel blending. |
| Sharps/Debris | Place contaminated needles/glass in "Chemically Contaminated Sharps" .[3] | Prevents physical injury and chemical exposure.[3][4][6][8] |
B. Chemical Compatibility Check
-
DO NOT MIX WITH: Nitric acid, Peroxides, Permanganates, or Chromic acid.
-
Reasoning: The electron-rich phenolic ring (4-hydroxy-6-methoxy) is susceptible to rapid, exothermic oxidation, potentially leading to fire or explosion in a closed waste container.[1][2]
Step-by-Step Disposal Procedures
Protocol A: Disposal of Pure Solid Substance
Use this protocol for expired reagents or surplus synthesis products.[3]
-
PPE Required: Nitrile gloves (double-gloved), lab coat, safety glasses, and N95 dust mask (or work in a fume hood).[3]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]
-
Transfer:
-
Labeling: Apply a hazardous waste label immediately.
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or dissolved waste.
-
Quenching (If necessary): If the reaction mixture contains residual reactive reagents (e.g., borohydrides, acid chlorides), quench them before adding to the waste container.[3]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.[3]
-
Transfer: Pour into the designated 5-gallon carboy or solvent safety can using a funnel.
-
Log Entry: Record the volume and estimated concentration of the benzofuranone on the waste log sheet attached to the carboy.
Decision Matrix & Workflow
The following diagram illustrates the logical decision path for disposing of this compound.
Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.[1][2]
Emergency Response: Spill Cleanup
Scenario: A 5g bottle of solid powder drops and shatters on the floor.
-
Evacuate & Alert: Clear the immediate area. Alert nearby personnel.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[3][10] If dust is visible in the air, wait 15 minutes for it to settle or wear a respirator.[3]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[3]
-
Cleanup:
-
Disposal: Label the jar as "Spill Debris: this compound" and submit for hazardous waste pickup.[1][2][3]
Regulatory Compliance (US Context)
-
RCRA Classification: This compound is not explicitly P-listed or U-listed.[2][3][11] However, it must be managed as a "Characteristic Waste" if mixed with ignitable solvents (D001).[3]
-
Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules (40 CFR 262.15).
-
Rule: You may accumulate up to 55 gallons of hazardous waste at or near the point of generation.[3]
-
Requirement: Containers must remain closed except when adding waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11949510, 4-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Retrieved from [Link][2]
Sources
- 1. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. capotchem.com [capotchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. 24009-55-0 | this compound - AiFChem [aifchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
This guide outlines the authoritative safety, handling, and operational protocols for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS: 24009-55-0).[1] It is designed for researchers requiring immediate, actionable data for laboratory workflows.
Part 1: Chemical Profile & Hazard Analysis[1]
Compound Identity:
-
Molecular Formula: C
H O [1][3] -
Physical State: Crystalline Solid (typically off-white to pale yellow)[1]
Hazard Classification (GHS): Based on the structural class (benzofuran-3-ones) and functional groups (phenolic hydroxyl, ketone), this compound is classified as a Category 2 Irritant .[1]
| Hazard Type | GHS Code | Statement | Causality/Mechanism |
| Skin Irritation | H315 | Causes skin irritation.[1] | Phenolic moieties can denature surface proteins and cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] | Fine particulates are abrasive and chemically reactive with mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation.[4][6] | Inhalation of dust triggers inflammatory response in the upper respiratory tract. |
| Aquatic Toxicity | H411 | Toxic to aquatic life (Chronic). | Benzofuran heterocycles often persist in aqueous environments, disrupting aquatic ecosystems. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for personnel handling >10 mg of substance.
| PPE Category | Specification | Rationale (Expertise) |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Primary defense against airborne dust.[1] N95/P2 mask required if weighing outside a hood. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Outer: 0.11 mm (standard).[1] Inner: 0.06 mm. Benzofurans can permeate thin latex; nitrile offers superior chemical resistance. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of airborne dust migration behind lenses. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static charge potential with organic powders. |
Part 3: Operational Handling Protocol
Phase A: Pre-Experimental Planning
Objective: Minimize exposure duration and mass transfer risks.
-
Static Control: This solid is prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure before weighing.
-
Solvent Selection: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Methanol).
-
Note: Avoid strong bases during initial dissolution to prevent premature deprotonation of the phenolic hydroxyl group, which can lead to rapid oxidation/color change.
-
Phase B: Weighing & Transfer Workflow
Protocol:
-
Place the receiving vessel (tare) inside the fume hood balance.
-
Transfer solid using a stainless steel spatula (avoid plastic to reduce static).
-
Immediately recap the source container.
-
Wipe down the exterior of the receiving vessel with a Kimwipe dampened in ethanol before removing it from the hood to remove invisible dust residues.
Phase C: Reaction Setup
Critical Control Point: Benzofuran-3(2H)-ones are reactive intermediates.[1] They are susceptible to aldol-type condensations at the C2 position.
-
Precaution: Ensure all glassware is acid/base neutral.
-
Inert Atmosphere: Run reactions under Nitrogen (
) or Argon ( ) balloon pressure. Oxygen exposure under basic conditions accelerates decomposition into aurone byproducts.
Part 4: Emergency Response Logic
In the event of exposure, immediate action mitigates long-term damage.
1. Ocular Exposure (Dust/Splash):
-
Action: Flush with tepid water for 15 minutes .
-
Mechanism:[1][7][8] The compound is slightly acidic (phenol); immediate dilution prevents corneal hazing.
-
Medical: Seek ophthalmologist review if redness persists >1 hour.
2. Dermal Contact:
-
Action: Wash with soap and water.[4][6][9][10] Do not use alcohol (ethanol/isopropanol) to wash skin.
-
Why? Alcohols increase skin permeability, potentially driving the compound deeper into the dermis.
3. Spill Management (Solid):
-
Small (<1 g): Cover with wet paper towels to prevent dust dispersal. Wipe up and dispose.[4][6][7][9][10]
-
Large (>1 g): Use a HEPA-filter vacuum or wet-sweep method.[1] Do not dry sweep.
Part 5: Waste Disposal Strategy
Disposal must align with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Composition | Treatment Method |
| Solid Waste | Contaminated gloves, paper towels, solid spill residue.[1] | Incineration (High temp). Do not landfill due to aquatic toxicity potential. |
| Liquid Waste | Reaction mixtures (DMSO/DMF/Methanol). | Halogen-Free Organic Solvents . (Unless halogenated solvents like DCM were used). |
| Aqueous Waste | Quenched reaction washes. | Check pH. If neutral, dispose as aqueous chemical waste. Do not pour down sink. |
Part 6: Operational Logic & Decision Tree
The following diagram illustrates the decision logic for handling and spill response, ensuring a self-validating safety loop.
Figure 1: Operational decision tree for risk assessment and spill management.[1]
References
- PubChem/NCBI. (2025). Compound Summary: Benzofuran-3-one Derivatives.
Sources
- 1. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- [webbook.nist.gov]
- 2. 24009-55-0|this compound|BLD Pharm [bldpharm.com]
- 3. 24009-55-0 | this compound - AiFChem [aifchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
